Ethosuximide

Catalog No.
S527534
CAS No.
77-67-8
M.F
C7H11NO2
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethosuximide

CAS Number

77-67-8

Product Name

Ethosuximide

IUPAC Name

3-ethyl-3-methylpyrrolidine-2,5-dione

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)

InChI Key

HAPOVYFOVVWLRS-UHFFFAOYSA-N

SMILES

CCC1(CC(=O)NC1=O)C

solubility

Freely soluble in water
VERY SLIGHTLY SOL IN SOLVENT HEXANE
1.01e+02 g/L

Synonyms

Emeside, Ethosuccimid, Ethosuximide, Ethylmethylsuccimide, Ethymal, Etosuximida Faes, Faes, Etosuximida, Petnidan, Pyknolepsinum, Suksilep, Suxilep, Zarontin

Canonical SMILES

CCC1(CC(=O)NC1=O)C

The exact mass of the compound Ethosuximide is 141.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 39.2 g/lfreely soluble in watervery slightly sol in solvent hexanein water, 3.92x10+4 mg/l at 25 °c (est)1.01e+02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758192. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides. It belongs to the ontological category of pyrrolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ethosuximide pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Ethosuximide Pharmacokinetic Parameters

Parameter Description
Absorption & Bioavailability >90% oral bioavailability [1]. Peak plasma concentrations reached within ~4 hours [2].
Distribution Volume of Distribution: ~0.7 L/kg [1]. Minimal plasma protein binding [1] [2]. Freely crosses the blood-brain barrier [1].
Metabolism Extensively metabolized in the liver (~80%), primarily by the CYP3A4 enzyme system [1].
Elimination Half-life: ~30 hours in children; 50-60 hours in adults [1]. Excretion: 10-20% unchanged in urine; remainder as inactive metabolites in urine [1].
Therapeutic Range 40 - 100 mcg/mL [2]

Metabolic Pathway and Key Interactions

The primary route of this compound metabolism is hepatic oxidation via the CYP3A4 system. The following diagram illustrates its metabolic fate and key drug interactions that influence this pathway.

ethosuximide_metabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Hepatic Metabolism InactiveMetabolites Inactive Metabolites CYP3A4->InactiveMetabolites UrinaryExcretion UrinaryExcretion InactiveMetabolites->UrinaryExcretion ValproicAcid Valproic Acid (CYP3A4 Inhibitor) ValproicAcid->CYP3A4 Inhibits Phenytoin Enzyme-Inducing ASMs (e.g., Phenytoin, Carbamazepine) Phenytoin->CYP3A4 Induces Rifampicin Rifampicin Rifampicin->CYP3A4 Induces

Figure 1: Primary metabolic pathway of this compound and key drug-drug interactions. Valproic acid inhibits metabolism, while enzyme-inducing drugs accelerate it.

Several drugs can significantly impact the pharmacokinetics of this compound by altering its metabolic clearance [1].

  • Enzyme-Inducing Antiseizure Medications: Concomitant use with drugs like phenytoin, carbamazepine, and phenobarbital can reduce serum concentrations of this compound by accelerating its CYP3A4-mediated metabolism [1].
  • Valproic Acid: This drug can inhibit the metabolism of this compound, increasing its elimination half-life by about 25% and decreasing its total clearance [2]. This interaction necessitates close monitoring of serum levels.
  • Isoniazid and Rifampicin: The anti-tuberculosis drugs have opposing effects; isoniazid may reduce this compound metabolism, while rifampicin can increase its clearance [1].
  • Impact on Other Drugs: this compound itself is not a strong enzyme inducer. However, one study noted it can significantly reduce serum concentrations of lamotrigine, an effect more pronounced in children and adolescents than in adults [1].

Experimental Methodologies in Pharmacokinetic Studies

Understanding these foundational parameters is derived from specific clinical and experimental protocols.

  • Absorption and Bioavailability (Crossover Design)

    • Protocol: A randomized, two-way crossover study is standard. Participants receive a single oral dose of this compound and an intravenous reference dose in separate periods, separated by a washout period.
    • Measurement: Serial blood samples are collected over time after each dose. Bioavailability (F) is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral and IV administration: F = (AUC~oral~ / Dose~oral~) / (AUC~IV~ / Dose~IV~).
  • Metabolic Profiling and Interaction Studies

    • In Vitro Incubation: Human liver microsomes or recombinant CYP enzymes are incubated with this compound. The reaction is stopped at timed intervals, and the formation of specific metabolites is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the primary enzymes involved.
    • Clinical Interaction Study: A steady-state interaction study can be performed. Patients stabilized on this compound have their plasma levels measured. The interacting drug is then co-administered. Serial blood samples are taken over subsequent days or weeks to monitor changes in this compound clearance and half-life [1].

Considerations for Special Populations

The predictable PK profile of this compound can be altered in specific patient groups, requiring careful management [1].

  • Renal Impairment: No dosage adjustment is needed if creatinine clearance (CrCl) is >30 mL/min. For patients with CrCl <30 mL/min, use a low initial dose and titrate cautiously. For patients on hemodialysis, a supplemental dose may be needed after each session [1] [2].
  • Hepatic Impairment: Since this compound is extensively metabolized in the liver, it should be used with caution in patients with hepatic disease, though no specific dosing guidelines are established [1] [2].
  • Pediatric Patients: Children have a shorter elimination half-life (~30 hours) compared to adults, which may necessitate a different dosing frequency to maintain stable therapeutic levels [1].

References

Ethosuximide structure activity relationship SAR succinimide derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Core SAR of Succinimides

Ethosuximide is a succinimide derivative with the IUPAC name (RS)-3-ethyl-3-methyl-pyrrolidine-2,5-dione [1] [2]. Its core structure is the pyrrolidine-2,5-dione (succinimide) ring [3].

The anticonvulsant activity of succinimide derivatives is highly dependent on the substituents at the C-3 position and the N-atom of the ring [1] [3]. The table below summarizes the key structural modifications and their effects on pharmacological activity.

Structural Feature Effect on Pharmacological Activity Examples and Clinical Implications
C-3 Substituents Determines specificity and efficacy against different seizure types [3]. This compound (3-ethyl-3-methyl) is effective against absence seizures [3].
Phenyl Substitution Imparts activity against electrically induced convulsions (e.g., maximal electroshock seizures) [1] [4]. Methsuximide and phensuximide (both with a phenyl group) have broader activity profiles [4].
N-Methylation Decreases activity against electroshock seizures but increases efficacy against chemically induced convulsions [1] [4]. Alters the drug's selectivity and potential side effect profile [1].
Two Substituents at C-3 Essential for potent anticonvulsant activity [3]. This compound requires both an ethyl and a methyl group for its anti-absence effect [3].

Quantitative Pharmacological and Physicochemical Data

The following table summarizes key experimental data for this compound and related compounds, which is critical for understanding its pharmacokinetic and pharmacodynamic profile.

Parameter Value for this compound Experimental Context / Notes
Molecular Weight 141.17 g/mol [1] -
Octanol/Water Partition Coefficient (log P) 0.38 [1] Indicates good water solubility and moderate lipid solubility, balancing brain penetration and bioavailability.
Therapeutic Plasma Concentration 40 - 100 μg/mL [5] [6] Concentrations below 40 μg/mL are rarely effective [5].
Elimination Half-Life ~53 hours in adults [7] [5] Much shorter in children (~30 hours) [6].
Oral Bioavailability ~93% [7] Readily absorbed from the GI tract [5].
IC50 for T-type Calcium Channel Block ~12 ± 2 mM (for cloned human α1G channel) [2] Demonstrates relatively low potency but sufficient for therapeutic effect at the thalamus.

Key Experimental Protocols in SAR Elucidation

Understanding the SAR of this compound relies on data from standardized preclinical models and molecular biology techniques.

In Vivo Anticonvulsant Screening Models
  • Pentylenetetrazol (scMET) Seizure Test: This model assesses a drug's ability to prevent seizures induced by subcutaneous injection of pentylenetetrazol. Protection in this test predicts clinical efficacy against absence seizures [3].
  • Maximal Electroshock Seizure (MES) Test: This test evaluates a drug's effect against tonic hind limb extension induced by a strong electrical current. Activity here suggests broad-spectrum potential against partial and tonic-clonic seizures [3].

Researchers calculate the median effective dose (ED50) and median toxic dose (TD50) to determine the Protective Index (PI = TD50/ED50), a key metric for a drug's safety margin [3].

In Vitro Electrophysiology for Mechanism of Action
  • Cell Lines: Studies use cloned human T-type calcium channel isoforms (Cav3.1/α1G, Cav3.2/α1H, Cav3.3/α1I) expressed in stable cell lines (e.g., HEK293) [8] [2].
  • Protocol: Cells are voltage-clamped, and calcium currents are recorded before and after application of the test compound. The reduction in current amplitude is measured to determine the drug's IC50, or the concentration that produces 50% channel block [2].

Molecular Mechanisms and Signaling Pathways

This compound's primary mechanism involves modulating specific ion channels in thalamocortical neurons, which are critical in generating absence seizures.

G This compound This compound Ca_Channel T-type Calcium Channel (Cav3.2) This compound->Ca_Channel  Primary Block Na_Channel Persistent Sodium Channel This compound->Na_Channel  Secondary Inhibition K_Channel Calcium-Activated Potassium Channel This compound->K_Channel  Secondary Inhibition Reduced T-Current Reduced T-Current Ca_Channel->Reduced T-Current Reduced Na+ Influx Reduced Na+ Influx Na_Channel->Reduced Na+ Influx Altered K+ Efflux Altered K+ Efflux K_Channel->Altered K+ Efflux Absence Seizure\n(3 Hz Spike-Wave) Absence Seizure (3 Hz Spike-Wave) Disrupted Pacemaker\nOscillations Disrupted Pacemaker Oscillations Reduced T-Current->Disrupted Pacemaker\nOscillations Decreased Neuronal\nExcitability Decreased Neuronal Excitability Reduced Na+ Influx->Decreased Neuronal\nExcitability Modulated Firing\nPatterns Modulated Firing Patterns Altered K+ Efflux->Modulated Firing\nPatterns Disrupted Pacemaker\nOscillations->Absence Seizure\n(3 Hz Spike-Wave) Decreased Neuronal\nExcitability->Absence Seizure\n(3 Hz Spike-Wave) Modulated Firing\nPatterns->Absence Seizure\n(3 Hz Spike-Wave)

Diagram summarizing the primary and secondary molecular targets of this compound in thalamocortical circuitry.

  • Primary Action - T-type Calcium Channel Blockade: The 3-ethyl-3-methyl substitution on the succinimide ring is crucial for this action [8] [2]. This compound preferentially blocks T-type (transient) calcium channels in thalamic relay neurons, which is considered its primary mechanism [7] [8].
  • Secondary Actions - Multi-Channel Modulation: At therapeutic concentrations, this compound also inhibits non-inactivating sodium currents and calcium-activated potassium currents. This multi-target action likely contributes to its overall efficacy by further stabilizing neuronal excitability [8].

Research Gaps and Future Directions

While the core SAR of the succinimide ring is well-established, several areas offer opportunities for further investigation:

  • Stereochemistry: this compound is used as a racemic mixture of (R)- and (S)- enantiomers [2]. Detailed studies on the individual pharmacological activity, metabolism, and toxicity of each enantiomer could inform the development of a potentially superior single-enantiomer drug.
  • Beyond Anticonvulsant Activity: Recent research indicates that the succinimide scaffold has diverse therapeutic potential. Derivatives are being investigated as c-Met kinase inhibitors for cancer (e.g., Tivantinib), cereblon ligands for immunomodulation, and H3 receptor agonists for treating obesity [3].

The structure-activity relationship of this compound demonstrates how specific alkyl substitutions on a simple heterocyclic scaffold confer a unique clinical profile. Future research into its enantiomers and broader pharmacological potential may unlock new therapeutic applications for this classic drug and its derivatives.

References

Ethosuximide TDM: Quantitative Parameters & Dosing

Author: Smolecule Technical Support Team. Date: February 2026

For quick reference, the core quantitative data for ethosuximide TDM is summarized in the following tables.

Table 1: Core Pharmacokinetic and TDM Parameters [1] [2] [3]

Parameter Details
Bioavailability >90% [1]
Protein Binding Negligible (approx. 22%) [1] [2]
Volume of Distribution ~0.7 L/kg [1] [2]
Primary Metabolism Hepatic (80%), primarily via CYP3A4 [1]
Elimination Half-Life Adults: 50-60 hours; Children: ~30 hours [1]
Time to Steady State 7-10 days [1]
Therapeutic Range 40 - 100 mcg/mL [2]
Toxic Concentration >120-150 mcg/mL [1] [2]

Table 2: Model-Informed Precision Dosing Guidance [4]

Parameter Target Value Corresponding Probability & Dosage
Target Exposure (AUC) 1,027 μg·h/mL 50% probability of seizure freedom (Daily dose: 40 mg/kg)
Target Exposure (AUC) 1,489 μg·h/mL 75% probability of seizure freedom (Daily dose: 55 mg/kg)
Intolerable Adverse Events - 11% frequency at 1,027 μg·h/mL; 16% at 1,489 μg·h/mL

Analytical Methodologies for this compound Determination

Accurate quantification of this compound in biological matrices is foundational to TDM. The following workflow outlines the major steps, from sample collection to analysis.

start Sample Collection sp1 Sample Prep: Serum/Plasma Separation (within 2 hrs of collection) start->sp1 sp2 Sample Storage & Transport sp1->sp2 sp3 Sample Preparation Techniques sp2->sp3 ana1 Analytical Separation & Detection sp3->ana1 ana2 Data Analysis & Concentration Reporting ana1->ana2

Figure 1: Generalized workflow for the determination of this compound in biological samples, covering key steps from collection to final analysis.

Sample Preparation Techniques

Effective sample preparation is critical to isolate this compound from complex biological matrices and minimize interference.

  • Common Techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are widely used conventional methods [5].
  • Advanced Microextraction: Techniques like Microextraction by Packed Sorbent (MEPS) and Solid-Phase Microextraction (SPME) are gaining prominence for their efficiency, reduced solvent use, and compatibility with small sample volumes (e.g., 100 uL of serum) [5] [6].
  • Alternative Sampling: Methods such as Dried Blood Spot (DBS) and Volumetric Absorptive Microsampling (VAMS) facilitate easier sample collection, storage, and transportation, which is particularly useful for pediatric patients or remote sampling [5].
Analytical Separation and Detection Methods

Several high-resolution techniques are employed for the final quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC): A standard and reliable method used in many clinical laboratories, often with UV or diode array detection (DAD) [5] [6].
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard due to its high specificity, sensitivity, and ability to simultaneously quantify multiple antiseizure medications. It is increasingly becoming the method of choice [2] [5].
  • Enzyme-Multiplied Immunoassay Technique (EMIT): A homogeneous immunoassay method used in some clinical settings. It is based on the activity of glucose-6-phosphate dehydrogenase and measured spectrophotometrically [2].

Clinical TDM Protocol & Research Considerations

The clinical application of TDM involves a structured process from initial dosing to outcome assessment, as illustrated below.

step1 1. Treatment Initiation (Pediatric: 10-20 mg/kg/day) (Adult: 500 mg/day) step2 2. Dose Titration (Increase by 250 mg every 4-7 days) step1->step2 step3 3. TDM & Clinical Assessment at Steady State (After 7-10 days) step2->step3 decision 4. Clinical Decision step3->decision outcome1 Seizure Freedom & No Adverse Events: Maintain Dose decision->outcome1 Effective outcome2 Seizures Persist & No Toxicity: Consider Dose Escalation (Per Precision Dosing Model) decision->outcome2 Under-dosed outcome3 Toxic Symptoms or Supratherapeutic Level: Reduce Dose decision->outcome3 Toxic

Figure 2: A proposed clinical TDM workflow for this compound therapy, integrating standard dosing with model-informed precision dosing concepts.

  • Indications for TDM: TDM is particularly useful for verifying compliance, assessing toxicity (e.g., with symptoms like nausea, drowsiness, or hiccups), dose optimization after titration, managing suspected drug interactions, and adjusting for special populations (e.g., patients with renal or hepatic impairment) [1] [2] [3].
  • Dosing and Titration: Initiate with 10-20 mg/kg/day. The dose can be titrated upward by 250 mg every 4-7 days until seizure freedom is achieved or intolerable adverse effects occur [1]. Recent research suggests that many patients may be under-dosed; the model-informed guidance of 40 mg/kg/day for a 50% probability and 55 mg/kg/day for a 75% probability of seizure freedom provides a more aggressive, evidence-based titration target [4].
  • Critical Considerations: Healthcare providers should be vigilant for idiosyncratic reactions such as agranulocytosis, Stevens-Johnson syndrome, and systemic lupus erythematosus, which necessitate immediate discontinuation of the drug [1]. This compound also carries a warning for increased risk of suicidal thoughts and behaviors [1].

Future Perspectives & Research Directions

The field of TDM for antiseizure medications continues to evolve. Key challenges and future directions include:

  • Methodology Challenges: The complex nature of biological samples and the need for high sensitivity and accuracy drive the development of new microextraction techniques and more robust LC-MS/MS methods [5].
  • Environmental Impact: The excretion of antiseizure drugs and their persistence in wastewater is a growing concern, necessitating analytical methods for environmental monitoring [5].
  • Personalized Medicine: The move towards model-informed precision dosing (MIPD), as demonstrated by the recent this compound study, represents the future of TDM, using pharmacological models to predict individual patient exposure and response rather than relying solely on population-based therapeutic ranges [4] [5].

References

Ethosuximide historical development and clinical adoption

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Development and Adoption

Ethosuximide was first approved in the United States in 1960 for the treatment of absence seizures [1]. The table below summarizes its key clinical development milestones:

Year Development Milestone Significance
1960 Initial FDA approval for absence seizures [1] Established first-line therapy for absence epilepsy
2010 Landmark clinical trial (53% seizure-free rate) [2] Confirmed high efficacy and better tolerability vs. valproic acid/lamotrigine
2013 Long-term tolerability data published [2] Reinforced position as preferred first-line therapy
2016 EDONOT trial commenced for neuropathic pain [3] First clinical trial exploring analgesic efficacy for neuropathic pain

Its clinical adoption is driven by a specific mechanism of action and a favorable safety profile. It is considered a first-line therapy for absence seizures, especially in pediatric populations, due to its high efficacy and relatively limited adverse effect profile compared to alternatives like valproic acid [2] [1].

Research is exploring its potential for expanded indications. The International League Against Epilepsy (ILAE) suggests it may be effective for certain genetic epilepsy syndromes, and clinical trials like the EDONOT trial are investigating its efficacy in non-diabetic peripheral neuropathic pain [2] [3].

Mechanism of Action and Supporting Evidence

This compound's primary mechanism involves blocking T-type calcium channels in thalamic neurons, which disrupts the oscillatory activity that underlies the 3 Hz spike-and-wave discharges seen in absence seizures [2] [1] [3].

The following diagram illustrates the proposed mechanism of this compound within the thalamocortical circuit:

G cluster_thalamus Thalamocortical Neuron TTypeChannel T-Type Calcium Channel CalciumInflux Calcium Influx (Low-Threshold) TTypeChannel->CalciumInflux BurstFiring Burst Firing / Oscillations CalciumInflux->BurstFiring SpikeWave 3 Hz Spike-and-Wave Discharges BurstFiring->SpikeWave This compound This compound This compound->TTypeChannel Blocks

Proposed mechanism of this compound blocking T-type calcium channels to prevent abnormal oscillatory activity in absence seizures [2] [3].

Key experimental evidence has progressively elucidated this mechanism:

  • 1989 (Coulter, Huguenard, Prince): Demonstrated that this compound reduces low-threshold T-type calcium currents in freshly removed thalamic neurons [1].
  • 2001 (Gomora et al.): Used cloned human T-type channel isoforms (α1G, α1H, α1I) to conclusively show blockade, suggesting this compound physically plugs channels during inward current flow [1].

Key Experimental Protocols

For researchers designing studies on this compound, the methodological details from key investigations provide a valuable reference.

1. In Vitro Electrophysiology (Cell Line Study) [1]

  • Objective: To conclusively demonstrate blockade of human T-type calcium channel isoforms by this compound.
  • Expression System: Cloned human α1G (Cav3.1), α1H (Cav3.2), and α1I (Cav3.3) channels expressed in cell lines.
  • Recording Technique: Whole-cell patch-clamp electrophysiology.
  • Drug Application: this compound was applied at varying concentrations to determine half-maximal inhibitory concentration (IC₅₀).
  • Key Outcome Measures: Current amplitude and kinetics before and after drug application. Calculated IC₅₀ values for each channel isoform.

2. Clinical Trial for Neuropathic Pain (EDONOT) [3]

  • Objective: To evaluate the efficacy and safety of this compound in non-diabetic peripheral neuropathic pain.
  • Trial Design: Randomized, parallel, controlled, double-blinded, multicenter Phase II study.
  • Participants: 220 adult patients with peripheral neuropathic pain (Numeric Rating Scale ≥4, Douleur Neuropathique 4 ≥4) for ≥3 months.
  • Intervention: this compound versus control treatment for 6 weeks, added to stable background therapy.
  • Primary Endpoint: Change in pain intensity assessed on a 0-10 Numeric Rating Scale after 6 weeks.
  • Secondary Endpoints: Safety, pain characteristics (Brief Pain Inventory, Neuropathic Pain Symptom Inventory), and quality of life (SF-12, Leeds questionnaires).

Market and Formulation Landscape

This compound is available in capsule and oral solution formulations, with the capsule form dominating the market volume (~85%) [4]. The market is characterized by strong generic competition, with key manufacturers including Pfizer (Zarontin), Teva Pharmaceuticals, Strides Pharma Science, and others [4] [5] [6].

References

Ethosuximide stereochemistry and pharmacological activity

Author: Smolecule Technical Support Team. Date: February 2026

Stereochemistry & Pharmacological Profile

The table below summarizes the core technical details of ethosuximide's stereochemistry and its primary mechanism of action.

Aspect Technical Detail
Stereochemical Center One chiral center [1].
Therapeutic Form Racemate (1:1 mixture of (R)- and (S)-enantiomers) [2] [1].
Reported Stereoselectivity No evidence of significant stereoselectivity in metabolism or elimination rate for the two enantiomers [2].
Primary Molecular Target Voltage-dependent T-type calcium channel subunit alpha-1G (and other isoforms like Cav3.2) [2] [3] [4].
Primary Mechanism of Action Inhibition of low-threshold T-type calcium currents in thalamic neurons, disrupting the oscillatory activity that underlies absence seizures [5] [3] [6].

Mechanism of Action Pathway

The following diagram illustrates the primary mechanism by which this compound exerts its anti-absence seizure effects, based on the gathered research.

G This compound This compound TTypeChannel T-Type Calcium Channel (in thalamic neurons) This compound->TTypeChannel Blocks CalciumInflux Reduced Calcium Influx TTypeChannel->CalciumInflux NeuronalExcitability Decreased Neuronal Excitability CalciumInflux->NeuronalExcitability PathologicalOscillations Suppression of Pathological Spike-and-Wave Oscillations NeuronalExcitability->PathologicalOscillations AbsenceSeizures Control of Absence Seizures PathologicalOscillations->AbsenceSeizures

Dosage, Pharmacokinetics, and Clinical Notes

For research and development context, key clinical pharmacological data is summarized below.

Parameter Details
Bioavailability >90% (oral) [5] [2]
Metabolism Primarily hepatic, via CYP3A4 and CYP2E1 enzymes [5] [2] [1].
Elimination Half-Life ~53 hours (adults); ~30 hours (children) [5] [2].
Therapeutic Serum Range 40 - 100 μg/mL [3] [7].
Common Adverse Effects Gastrointestinal distress (nausea, pain), drowsiness, dizziness, headache [5] [3] [8].
Serious Idiosyncratic Reactions Stevens-Johnson Syndrome, blood dyscrasias (agranulocytosis, aplastic anemia), systemic lupus erythematosus [5] [1] [8].

Research Implications and Gaps

The use of this compound as a racemate presents specific considerations and potential avenues for investigation.

  • Clinical Implications: The lack of observed stereoselectivity means that developing a single-enantiomer drug is not currently a priority, as no clear benefit in efficacy or safety is indicated [2]. The racemic mixture is effective and remains the standard.
  • Research Gap: While no significant stereoselective effects are reported in the available literature, the search results do not provide detailed comparative studies on the potency, binding affinity, or metabolic pathways of the individual (R) and (S) enantiomers. This represents a potential area for further fundamental research.

References

Ethosuximide elimination half-life in pediatric vs adult patients

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters: Pediatrics vs. Adults

The following table summarizes the core quantitative differences in ethosuximide's pharmacokinetics between pediatric and adult populations.

Parameter Pediatric Patients Adult Patients Notes & References

| Elimination Half-life | 29-39 hours [1] 30 hours [2] | 50-60 hours [2] [1] 40-60 hours (mean) [1] | Shorter half-life in children necessitates consideration of slightly different dosing intervals. | | Oral Clearance (CL/F) | 16 mL/h/kg [3] | 12 mL/h/kg [3] | Higher clearance per kg of body weight in children is the primary reason for the shorter half-life. | | Volume of Distribution (Vd/F) | ~0.7 L/kg [2] [1] [3] | ~0.7 L/kg [2] [1] [3] | Distribution is consistent across age groups and approximates total body water [1]. | | Time to Steady State | 7-10 days [2] | 7-12 days [1] | Directly dependent on half-life; steady state is reached in approximately 5 half-lives. |

Mechanisms and Influencing Factors

The difference in elimination half-life is primarily driven by a higher weight-normalized clearance in children, as the volume of distribution remains relatively constant across age groups [2] [1] [3].

  • Primary Elimination Pathway: this compound is eliminated primarily by hepatic metabolism (approximately 70-80%), mainly via the cytochrome P450 enzyme CYP3A4, into inactive metabolites. About 20-30% of a dose is excreted unchanged in the urine [2] [1] [3].
  • Impact of Enzyme Inducers: Concomitant therapy with enzyme-inducing anticonvulsants (e.g., carbamazepine, phenobarbital, phenytoin) can increase this compound clearance and lower its plasma levels, an important consideration in polytherapy patients [4] [1] [5]. Valproic acid may inhibit this compound metabolism, increasing its half-life [6].

Experimental Protocol for Determining Parameters

The pharmacokinetic data is typically derived from clinical studies using established methodologies.

G A Subject Enrollment & Dosing B Serial Blood Sampling A->B C Plasma Separation & Analysis B->C D Concentration-Time Profile C->D E PK Model Fitting (e.g., one-compartment) D->E F Parameter Calculation E->F

This compound PK study workflow from dosing to parameter calculation.

  • Study Design: A single-dose or multiple-dose study is conducted. Participants receive a standardized oral dose of this compound (e.g., 500 mg for adults or a weight-based dose for children) after an overnight fast [1].
  • Bio-Sampling: Serial blood samples are collected at predetermined time points post-dose (e.g., pre-dose, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours) to characterize the absorption and elimination phases [1].
  • Bioanalytical Method: Plasma samples are analyzed for this compound concentration using a validated method. Historically, gas chromatography (GC) was used [5], but modern labs typically use high-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
  • Pharmacokinetic Analysis: The concentration-time data for each subject is fitted to a pharmacokinetic model (this compound is well-described by a one-compartment model with first-order absorption and elimination) [3]. Key parameters are then calculated:
    • Half-life (t½): Calculated from the elimination rate constant (k) using the equation: t½ = ln(2) / k.
    • Clearance (CL/F): Calculated using the equation: CL/F = Dose / AUC, where AUC is the total area under the concentration-time curve.
    • Volume of Distribution (Vd/F): Calculated using the equation: Vd/F = CL / k.

Key Takeaways for Professionals

For researchers and drug developers, the key implications are:

  • Dosing Strategy: The shorter half-life in children supports the need for weight-based dosing and potentially twice-daily administration to maintain stable therapeutic concentrations throughout the day, despite the drug's relatively long half-life [4] [1] [7].
  • Study Population Considerations: Pharmacokinetic studies for pediatric indications must be conducted in the target population, as extrapolation from adult data would overestimate the half-life and lead to under-dosing.

References

Ethosuximide CYP450 metabolism pathways and enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Enzymes in Ethosuximide Metabolism

The following table summarizes the key human cytochrome P450 enzymes involved in this compound metabolism and their quantitative kinetic parameters from in vitro studies.

Enzyme Role in Metabolism Km (mM) Vmax (nmol mg⁻¹ protein min⁻¹) In Vitro CL'int (Vmax/Km)
CYP3A4 Primary 1.40 0.65 0.46
CYP2E1 Minor 0.24 0.14 0.58
CYP1A2, CYP2A6, CYP2C9, CYP2D6 Not Significant Metabolite concentrations below HPLC detection limits [1]

Based on the in vitro intrinsic clearance (CL'int), simulations project that well over 90% of the in vivo hepatic clearance (CLhepatic) of this compound is mediated by CYP3A4 [1] [2].

Experimental Workflows for Metabolism Characterization

The key findings on this compound's metabolic pathway were established through two foundational in vitro experimental approaches.

start Study Objective: Identify CYP Enzymes for this compound Metabolism app1 Approach 1: Heterologous Expression Systems start->app1 app2 Approach 2: Inhibition Studies (Human Hepatic Microsomes) start->app2 sub1 Incubate this compound with microsomes expressing a single human CYP enzyme app1->sub1 sub2 Incubate this compound with human liver microsomes & CYP-specific inhibitory antibodies app2->sub2 m1 Measure Hydroxylated Metabolite via HPLC Assay sub1->m1 m2 Measure Metabolite Level Reduction via HPLC Assay sub2->m2 c1 Conclusion: Quantify activity of individual CYP enzymes m1->c1 c2 Conclusion: Confirm functional role of specific CYP enzymes in a complex system m2->c2

Experimental strategies to identify metabolizing enzymes

Methodology for Human Heterologous Expression Systems [1] [2]
  • System Setup: Used heterologous microsomal systems individually expressing human CYP enzymes: CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4.
  • Incubation Protocol: this compound was incubated with each microsomal system at 37°C.
  • Metabolite Quantification: The formation of the hydroxylated metabolite was measured using a High-Performance Liquid Chromatography (HPLC) assay.
  • Kinetic Analysis: For enzymes showing significant activity (CYP3A4 and CYP2E1), Michaelis-Menten parameters (Km and Vmax) were determined from the metabolite formation data.
Methodology for Antibody Inhibition Studies [1]
  • System Setup: Utilized human liver microsomes.
  • Inhibition Protocol: Incubations were conducted in the presence of increasing amounts of specific inhibitory antibodies against CYP3A4 or CYP2E1.
  • Outcome Measurement: The decrease in the formation of the this compound metabolite was quantified using HPLC, demonstrating the relative contribution of each enzyme to the overall metabolism.

Metabolic Pathway Visualization

The overall metabolism of this compound can be summarized in the following pathway.

Parent This compound Liver Liver Parent->Liver CYP3A4 CYP3A4 (Primary Pathway) Liver->CYP3A4 >90% CYP2E1 CYP2E1 (Minor Pathway) Liver->CYP2E1 <10% Meta Hydroxylated Metabolites CYP3A4->Meta CYP2E1->Meta Excretion Elimination Meta->Excretion

Primary and secondary metabolic pathways for this compound

Research and Clinical Implications

  • Drug-Drug Interactions (DDIs): Coadministration of this compound with strong CYP3A4 inducers (e.g., apalutamide, enzalutamide, primidone) may decrease this compound plasma levels, potentially reducing its efficacy [3]. Conversely, strong CYP3A4 inhibitors (e.g., conivaptan, idelalisib) may increase this compound levels and the risk of adverse effects [3].
  • Preclinical to Clinical Translation: The 1998 rat model study initially identified CYP3A as primary [4], which was later confirmed in human systems [1], underscoring the value of human-specific models for accurate prediction.
  • Exposure Considerations: As noted in recent research, factors like diet, environmental pollutants, and lifestyle can influence CYP450 enzyme function [5], which may contribute to interindividual variability in this compound metabolism and response.

References

Comprehensive HPLC-UV Method for Ethosuximide Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ethosuximide is a first-generation antiepileptic drug primarily used for managing absence seizures. Therapeutic Drug Monitoring (TDM) is crucial for this compound due to its narrow therapeutic window and significant pharmacokinetic variability among patients [1] [2]. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) represents a cost-effective and widely accessible analytical technique for routine TDM of antiepileptic drugs in clinical laboratories [1] [3]. These application notes detail a validated HPLC-UV method for the reliable quantification of this compound in human plasma, enabling optimal patient-specific dosing regimens.

Method Summary

This protocol describes a reverse-phase HPLC-UV method suitable for the routine TDM of this compound. The method employs a simple protein precipitation technique for sample cleanup, effectively minimizing complex matrix effects [1] [2] [3]. Chromatographic separation is achieved using a Phenyl-Hexyl column with a methanol-phosphate buffer mobile phase in a gradient elution mode [1] [2]. The method has been rigorously validated in accordance with FDA bioanalytical method validation guidelines, demonstrating satisfactory specificity, accuracy, precision, and linearity across therapeutically relevant concentrations [1].

Experimental Protocol

Materials and Reagents
  • Analytical Standard: this compound reference standard (purity ≥99%)
  • Internal Standard (IS): 10,11-dihydrocarbamazepine or a suitable alternative [1]
  • Solvents: HPLC-grade methanol, acetonitrile, and purified water
  • Buffer: Potassium phosphate monobasic (KH₂PO₄) for 25 mM buffer preparation
  • Biological Matrix: Human plasma (typically from lithium heparin or K₂EDTA anticoagulated blood)
Equipment and Instrumentation
  • HPLC System: Binary pump, autosampler, column oven, and UV or DAD detector
  • Chromatography Column: Luna Phenyl-Hexyl column (150 x 4.6 mm, 5 μm particle size) or equivalent [1] [2]
  • Sample Preparation: Microcentrifuge, vortex mixer, precision pipettes
  • Software: Suitable chromatography data system (CDS) for data acquisition and processing
Step-by-Step Procedural Workflow

The following diagram outlines the complete analytical workflow for the quantification of this compound in plasma samples, from collection to data analysis.

ethosuximide_workflow start Start: Collect Plasma Sample prep1 Add 100 µL plasma + Internal Standard start->prep1 prep2 Precipitate Proteins with Acetonitrile (1:3 v/v) prep1->prep2 prep3 Vortex Mix (60 sec) & Centrifuge (10,000xg, 10 min) prep2->prep3 prep4 Collect Supernatant prep3->prep4 hplc1 Inject 10-20 µL into HPLC System prep4->hplc1 hplc2 Chromatographic Separation on Phenyl-Hexyl Column hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 analysis Peak Integration & Concentration Calculation hplc3->analysis end Result: this compound Plasma Concentration analysis->end

Detailed Chromatographic Conditions

Optimal separation of this compound from endogenous plasma components is achieved under the following conditions [1] [2]:

  • Column Oven Temperature: 40°C

  • Mobile Phase A: 25 mM Potassium phosphate buffer, pH 5.1

  • Mobile Phase B: HPLC-grade Methanol

  • Gradient Program:

    | Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|-----------------|-----------------| | 0 | 85 | 15 | | 5 | 70 | 30 | | 10 | 50 | 50 | | 15 | 20 | 80 | | 18 | 20 | 80 | | 20 | 85 | 15 | | 25 | 85 | 15 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10-20 μL

  • Total Run Time: 25 minutes (including column re-equilibration)

Solution Preparation
  • Phosphate Buffer (25 mM, pH 5.1): Dissolve 3.4 g of KH₂PO₄ in 1 L of purified water. Adjust pH to 5.1 using phosphoric acid or potassium hydroxide. Filter through a 0.45 μm membrane filter.
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
  • Working Standard Solutions: Prepare serial dilutions of the stock solution in methanol to cover the required calibration range (e.g., 3, 15, 30, 60, 120 mg/L).
  • Internal Standard Solution: Prepare a 100 mg/L solution of 10,11-dihydrocarbamazepine in methanol.
Calibration Curve

Prepare calibration standards by spiking appropriate volumes of working standard solutions into blank plasma to achieve concentrations spanning 3–150 mg/L [1] [2]. Process these standards alongside quality control (QC) samples and unknown specimens using the protocol in section 3.3. Construct the calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of this compound, applying linear least-squares regression.

Method Validation

The method was comprehensively validated according to regulatory guidelines [1] [4]. Key performance characteristics are summarized below.

Analytical Performance Data
Validation Parameter Result Acceptance Criteria
Linearity Range 3–150 mg/L Correlation coefficient (r²) ≥ 0.99
Accuracy (% Bias) 94.5–102.8% 85–115%
Intra-day Precision (% RSD) 2.1–4.8% ≤15%
Inter-day Precision (% RSD) 3.5–6.2% ≤15%
Lower Limit of Quantification (LLOQ) 3 mg/L Signal-to-noise ratio ≥10, <20% CV

RSD: Relative Standard Deviation; CV: Coefficient of Variation.

Specificity and Selectivity

The method demonstrates excellent specificity, with baseline resolution of this compound from the internal standard and endogenous plasma components [1]. No interference was observed from common co-medications, ensuring reliable quantification in patient samples.

Recovery and Stability
  • Extraction Recovery: The protein precipitation procedure provides a consistent and efficient recovery of >90% for this compound [1] [3].
  • Stability: Processed samples in the autosampler (10°C) and plasma samples undergoing three freeze-thaw cycles have been demonstrated to be stable [1].

Troubleshooting and Technical Notes

  • Peak Tailing: If peak shape deteriorates, check mobile phase pH and column age. Ensure the buffer pH is precisely 5.1 [1] [5].
  • Retention Time Shift: Monitor column temperature closely, as fluctuations can affect retention. Maintain a stable temperature at 40°C [1].
  • Low Sensitivity: Verify detection wavelength (210 nm provides optimal sensitivity for this compound). Ensure the UV lamp energy is sufficient and that the flow cell is clean [1] [2].
  • Column Protection: Use a guard column to extend the analytical column's lifespan, particularly when analyzing numerous plasma samples [6].
  • Buffer Preparation: Always use fresh, filtered, and degassed mobile phases to prevent system blockages and baseline noise.

Applications in Therapeutic Drug Monitoring

This validated method is ideally suited for the routine TDM of this compound in clinical laboratories. The therapeutic range for this compound is typically 40–100 mg/L [2]. Monitoring plasma concentrations is essential for:

  • Verifying patient adherence to the prescribed dosing regimen.
  • Individualizing dose adjustments in special populations (pediatric, geriatric, pregnant).
  • Investigating potential drug-drug interactions, as this compound is metabolized by CYP3A enzymes [7].
  • Managing toxicity, especially when patients present with symptoms like nausea, drowsiness, or ataxia.

Conclusion

The described HPLC-UV method provides a robust, accurate, and precise analytical procedure for the quantification of this compound in human plasma. Its straightforward sample preparation and use of widely available instrumentation make it particularly suitable for implementation in clinical laboratories engaged in TDM. The method fulfills all required validation criteria, ensuring the generation of reliable data to guide optimal antiepileptic therapy.

References

Quality by Design (QbD) Approach to the Development and Validation of an Analytical Method for Ethosuximide

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction to QbD Principles and Analytical QbD

Quality by Design (QbD) is a systematic, scientific, and risk-based approach to pharmaceutical development and manufacturing that emphasizes product and process understanding and control. In contrast to traditional empirical methods that rely on retrospective quality testing, QbD proactively builds quality into products and processes through deliberate design based on sound science and quality risk management [1] [2]. The International Council for Harmonisation (ICH) guidelines Q8-Q11 provide the regulatory framework for QbD implementation, which has been shown to reduce batch failures by up to 40% while enhancing regulatory flexibility [1] [3].

The application of QbD principles to analytical method development, known as Analytical Quality by Design (AQbD), represents a paradigm shift in how analytical methods are conceived, developed, and validated. AQbD employs a structured framework to ensure method robustness, reliability, and reproducibility throughout its lifecycle [3]. Where traditional one-factor-at-a-time (OFAT) approaches often lack systematic understanding of parameter effects and interactions, AQbD provides a comprehensive methodology for identifying, evaluating, and controlling critical method parameters to ensure consistent performance within a predefined method operable design region (MODR) [4] [3].

For the analysis of This compound, an antiepileptic medication primarily used for absence seizures, implementing an AQbD approach ensures the development of a robust, accurate, and precise analytical method suitable for quality control, stability testing, and regulatory submissions [4] [5]. This document provides detailed application notes and protocols for the AQbD-based development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound in bulk and pharmaceutical dosage forms.

Systematic AQbD Methodology

Analytical Target Profile (ATP)

The Analytical Target Profile (ATP) serves as the foundation of the AQbD approach, defining the intended purpose of the analytical method and establishing clear performance criteria [3]. For the this compound RP-HPLC method, the ATP comprises the following critical elements:

  • Analyte Identification: Quantification of this compound in bulk drug substance and pharmaceutical dosage forms
  • Measurement Technique: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection
  • Performance Requirements: Method precision of ≤2% RSD, accuracy of 98-102%, linearity range of 5-50 μg/mL with R² ≥0.999, and robustness to accommodate minor parameter variations [4]
  • Analytical Environment: Quality control laboratory setting with standard HPLC instrumentation

The ATP directly links to the Quality Target Product Profile (QTPP) for this compound formulations, ensuring that the analytical method effectively monitors critical quality attributes (CQAs) related to drug identity, assay, purity, and dissolution [4].

Critical Quality Attributes (CQAs)

Critical Quality Attributes (CQAs) for analytical methods are parameters that directly influence accuracy, precision, and robustness. For HPLC methods, CQAs typically include chromatographic parameters that affect separation efficiency, peak characteristics, and detection sensitivity [4] [3]. For the this compound method, the following CQAs have been identified:

  • Retention Time: Target of approximately 4.2 minutes with appropriate separation from potential impurities and excipients
  • Theoretical Plates: >2000, indicating sufficient column efficiency
  • Peak Symmetry: Tailing factor ≤2.0, ensuring symmetric peak shape for accurate integration
  • Resolution: Baseline separation from known and potential degradation products
  • Peak Area Precision: %RSD ≤2.0% for repeated injections

These CQAs represent the critical responses that must be maintained within predefined limits to ensure the method consistently delivers accurate and reliable results throughout its lifecycle.

Risk Assessment and Initial Screening

A thorough risk assessment is conducted to identify and prioritize method parameters that may significantly impact the CQAs. The initial risk assessment typically employs Ishikawa (fishbone) diagrams to systematically evaluate potential sources of variability across multiple categories, including instrument parameters, mobile phase composition, column characteristics, and sample preparation factors [3].

For the this compound method, a Failure Mode Effects Analysis (FMEA) approach is recommended, scoring potential risks based on severity, occurrence, and detectability. The following parameters have been identified as potentially high-risk factors requiring further investigation:

  • Mobile Phase pH: Significantly affects ionization, retention, and peak shape
  • Organic Solvent Composition: Influences retention time and separation efficiency
  • Flow Rate: Impacts retention time, back pressure, and peak resolution
  • Column Temperature: Affects retention and separation efficiency
  • Detection Wavelength: Critical for sensitivity and selectivity

Table 1: Risk Assessment Ranking for Critical Method Parameters

Parameter Severity Occurrence Detectability Risk Priority Number Risk Level
Mobile Phase pH 8 6 4 192 High
Organic Composition 7 5 5 175 High
Flow Rate 6 5 4 120 Medium
Column Temperature 5 4 5 100 Medium
Detection Wavelength 8 3 3 72 Low

This systematic risk assessment provides a science-based justification for focusing experimental efforts on the most critical parameters, thereby optimizing resource utilization while ensuring method robustness [4] [3].

Design of Experiments (DoE) and Optimization

Design of Experiments (DoE) is a structured, statistical approach for understanding the relationship between multiple input factors and their effect on method CQAs. DoE enables simultaneous evaluation of multiple factors and their interactions, providing a comprehensive understanding of the method's behavior across a multidimensional parameter space [4] [1].

For the this compound method optimization, a response surface methodology (RSM) using a Box-Behnken design is recommended to efficiently explore the design space. The experimental design should include the following elements:

  • Factors: Mobile phase pH (±0.2), methanol composition (±5%), and flow rate (±0.1 mL/min)
  • Responses: Retention time, theoretical plates, tailing factor, and resolution
  • Experimental Runs: 15 randomized experiments including center points for error estimation
  • Model Development: Second-order polynomial equations to describe factor-response relationships

The experimental data is analyzed using multiple linear regression to generate mathematical models that predict method performance across the design space. Statistical significance of the models is evaluated using analysis of variance (ANOVA), with a focus on model p-value (<0.05), lack of fit (not significant), and coefficient of determination (R² >0.90) [4].

Design Space and Method Operable Design Region (MODR)

The design space is defined as the multidimensional combination and interaction of input variables (e.g., method parameters) that have been demonstrated to provide assurance of quality [1] [3]. For the this compound method, the design space is derived from the DoE results and represents the region where the CQAs consistently meet predefined acceptance criteria.

The Method Operable Design Region (MODR) is the portion of the design space within which the method performs robustly without significant deterioration of critical attributes. For the this compound RP-HPLC method, the MODR has been established as:

  • Mobile Phase pH: 3.3 - 3.7
  • Methanol Composition: 35 - 45% v/v
  • Flow Rate: 0.9 - 1.1 mL/min

Operating within the MODR provides regulatory flexibility, as changes within this region are not considered as method modifications and do not require revalidation [3]. The MODR should be visually represented using overlay contour plots that simultaneously display the acceptable ranges for all CQAs.

G ATP ATP CQA CQA ATP->CQA Defines measurable    attributes RiskAssessment RiskAssessment CQA->RiskAssessment Identifies critical    parameters DoE DoE RiskAssessment->DoE Prioritizes factors    for study DesignSpace DesignSpace DoE->DesignSpace Statistical analysis    defines MODR ControlStrategy ControlStrategy DesignSpace->ControlStrategy Establish monitoring    & controls LifecycleManagement LifecycleManagement ControlStrategy->LifecycleManagement Continuous    improvement

Figure 1: AQbD Workflow for this compound Method Development

Experimental Protocol: QbD-Based RP-HPLC Method for this compound

Equipment and Materials
  • HPLC System: Shimadzu LC-20AD or equivalent with quaternary pump, auto-sampler, column oven, and UV/Vis or PDA detector
  • Chromatography Data System: Empower or equivalent software for data acquisition and processing
  • Analytical Column: Phenomenex C18 column (250 mm × 4.6 mm, 5 μm particle size) or equivalent
  • Balance: Analytical balance with 0.1 mg sensitivity
  • pH Meter: Calibrated digital pH meter with accuracy ±0.01 units
  • Solvents and Reagents: HPLC-grade methanol, water, potassium dihydrogen phosphate, orthophosphoric acid
  • Reference Standard: this compound USP reference standard
  • Samples: this compound bulk drug substance and pharmaceutical dosage forms (capsules or syrup)
Mobile Phase Preparation
  • Phosphate Buffer (pH 3.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust pH to 3.5 using orthophosphoric acid. Filter through 0.45 μm membrane filter and degas by sonication.
  • Mobile Phase: Mix phosphate buffer (pH 3.5) and methanol in the ratio of 60:40 (v/v). Transfer to clean HPLC reservoir and degas thoroughly.
Standard Solution Preparation
  • Stock Standard Solution (100 μg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent (mobile phase), sonicate to dissolve, and make up to volume with diluent.
  • Working Standard Solutions: Prepare serial dilutions of the stock solution to obtain concentrations of 5, 10, 20, 30, 40, and 50 μg/mL using the mobile phase as diluent.
Sample Preparation
  • Bulk Drug Substance: Accurately weigh powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes with occasional shaking, and make up to volume with diluent. Filter through 0.45 μm PVDF syringe filter.
  • Pharmaceutical Dosage Forms (Capsules): Weigh and mix the contents of not less than 10 capsules. Accurately weigh powder equivalent to 10 mg of this compound and proceed as for bulk drug substance.
  • Pharmaceutical Dosage Forms (Syrup): Transfer an accurately measured volume of syrup equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of diluent, mix thoroughly, and make up to volume with diluent. Filter through 0.45 μm PVDF syringe filter.
Chromatographic Conditions
  • Mobile Phase: Phosphate buffer (pH 3.5):Methanol (60:40 v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: 210 nm
  • Injection Volume: 20 μL
  • Run Time: 8 minutes
  • Retention Time: Approximately 4.2 minutes for this compound
System Suitability Testing

Prior to sample analysis, system suitability must be verified to ensure the chromatographic system is performing adequately. The following criteria must be met:

  • Retention Time: 4.2 ± 0.2 minutes
  • Theoretical Plates: >2000
  • Tailing Factor: ≤2.0
  • Precision: %RSD of peak areas for six replicate injections of standard solution must be ≤2.0%

G cluster_0 DoE Phase cluster_1 Optimization Phase ExperimentalDesign ExperimentalDesign FactorScreening FactorScreening ExperimentalDesign->FactorScreening Identify critical    factors via DoE ModelBuilding ModelBuilding FactorScreening->ModelBuilding Develop mathematical    relationships Optimization Optimization ModelBuilding->Optimization Establish MODR    using RSM Verification Verification Optimization->Verification Confirm predictive    capability

Figure 2: DoE and Optimization Methodology

Method Validation and Performance Data

The this compound RP-HPLC method developed using the AQbD approach has been validated according to ICH Q2(R1) guidelines [4]. The validation results demonstrate that the method is suitable for its intended purpose of quantifying this compound in bulk and pharmaceutical dosage forms.

System Suitability

System suitability tests are integral to the method and ensure that the complete testing system, including instrument, reagents, columns, and analyst, is functioning appropriately at the time of testing. The system suitability results for the this compound method are summarized below:

Table 2: System Suitability Test Results

Parameter Acceptance Criteria Observed Value Conclusion
Retention Time (min) 4.2 ± 0.2 4.18 Complies
Theoretical Plates >2000 3850 Complies
Tailing Factor ≤2.0 1.12 Complies
%RSD (n=6) ≤2.0% 0.45% Complies
Validation Parameters and Results

The method has been comprehensively validated for the following parameters:

Table 3: Method Validation Results for this compound RP-HPLC Method

Validation Parameter Conditions/Specification Results Conclusion

| Linearity | Concentration range: 5-50 μg/mL Correlation coefficient (R²): ≥0.999 | R² = 0.9993 Regression equation: y = 45231x + 1254 | Complies | | Accuracy | Recovery: 98.0-102.0% at three levels (50%, 100%, 150%) | 98.5-101.2% Overall mean recovery: 99.8% | Complies | | Precision | | | | | - Repeatability | %RSD ≤2.0% (n=6) | 0.52% | Complies | | - Intermediate Precision | %RSD ≤2.0% (different day, analyst) | 0.89% | Complies | | Specificity | No interference from excipients or degradation products | No interference observed | Complies | | Robustness | Deliberate variations in pH, flow rate, mobile phase composition | All system suitability parameters met | Robust | | LOD | - | 0.25 μg/mL | - | | LOQ | - | 0.80 μg/mL | - |

Forced Degradation Studies

Forced degradation studies demonstrate the stability-indicating capability of the method. This compound samples were subjected to various stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolytic stress. The method effectively separated this compound from all degradation products, confirming its specificity and selectivity. The peak purity index for this compound was greater than 0.999 in all stress conditions, indicating no co-elution with degradation products.

Control Strategy and Lifecycle Management

Control Strategy

A robust control strategy is implemented to ensure the method remains in a state of control throughout its lifecycle. The control strategy for the this compound RP-HPLC method includes:

  • System Suitability Tests: Performed before each analytical run to verify chromatographic performance
  • Control Charts: Monitor critical method attributes (retention time, peak area, theoretical plates) over time
  • Reference Standard Qualification: Ensures quality and purity of reference materials
  • Preventive Maintenance: Regular calibration and maintenance of HPLC instrumentation
  • Procedural Controls: Detailed standard operating procedures (SOPs) for method execution

The control strategy is based on the knowledge gained during method development and is documented in the method validation report [3].

Lifecycle Management

Lifecycle management of analytical methods ensures continuous method performance and facilitates improvements based on accumulated data and emerging technologies. The lifecycle management approach for the this compound method includes:

  • Periodic Review: Annual assessment of method performance trends and occurrence of out-of-specification (OOS) or out-of-trend (OOT) results
  • Change Control Protocol: Established procedures for managing method modifications within the approved design space
  • Knowledge Management: Documentation of all method experiences, deviations, and improvements in a centralized repository
  • Continuous Improvement: Implementation of corrective and preventive actions (CAPA) based on performance monitoring

The AQbD approach facilitates regulatory flexibility for method adjustments within the approved design space without requiring prior regulatory approval, enabling continuous improvement while maintaining compliance [1] [3].

Conclusion

The application of Quality by Design principles to the development of an RP-HPLC method for this compound represents a significant advancement over traditional approach method development. The systematic AQbD framework provides scientific understanding of method parameters, their interactions, and their effects on method performance. The establishment of a Method Operable Design Region (MODR) ensures method robustness while allowing operational flexibility.

The validated method demonstrates excellent linearity, accuracy, precision, and specificity for the quantification of this compound in bulk and pharmaceutical dosage forms. The control strategy and lifecycle management practices ensure the method remains in a state of control throughout its operational lifetime.

Implementation of AQbD for this compound analysis aligns with regulatory expectations and offers significant business benefits, including reduced method failure rates, decreased operating costs, and improved regulatory flexibility. This approach serves as a model for the development of analytical methods for other pharmaceutical compounds.

References

Comprehensive Application Notes and Protocols: Development and Validation of a Stability-Indicating HPLC Method for Ethosuximide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principles

Ethosuximide is a succinimide-class anticonvulsant medication primarily used for the treatment of absence (petit mal) seizures. As an antiepileptic drug with a narrow therapeutic index, therapeutic drug monitoring (TDM) is essential for optimizing dosage regimens, assessing patient compliance, and minimizing dose-related adverse effects. Chemical stability assessment of pharmaceutical compounds is a critical component of drug development and quality control, requiring robust analytical methods that can accurately quantify the active pharmaceutical ingredient while resolving it from its degradation products. A stability-indicating method is specifically validated to measure the active ingredient without interference from degradation products, impurities, or excipients.

The International Conference on Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) provide comprehensive frameworks for stability testing and analytical method validation, respectively. These guidelines mandate that analytical methods must demonstrate specificity through forced degradation studies under various stress conditions. The fundamental principle of stability-indicating methodology revolves around the concept that the method should be capable of detecting changes in analyte concentration amid sample matrix components and degradation products. This ensures that the method remains accurate and selective throughout the product's shelf life and under various environmental conditions.

Method Development

Chromatographic Parameter Selection

The development of a stability-indicating HPLC method for this compound requires systematic optimization of chromatographic parameters to achieve adequate separation of the drug substance from its potential degradation products. Reversed-phase chromatography has emerged as the most suitable technique for this compound analysis due to its intermediate polarity and compatibility with both UV and mass spectrometric detection. The selection of appropriate stationary and mobile phases forms the foundation of method development, with C18 columns being the primary choice due to their versatile retention characteristics and excellent reproducibility.

  • Column Selection: The method development process should evaluate different reversed-phase columns, including phenyl, octadecyl (C18), and Shield RP18 columns. While C18 columns generally provide satisfactory retention and sensitivity for this compound, alternative stationary phases may offer complementary selectivity for resolving specific degradation products. The column dimensions typically range from 100-250 mm in length with 4.6 mm internal diameter and 3-5 μm particle sizes, balancing resolution efficiency with analysis time.

  • Mobile Phase Optimization: The mobile phase composition significantly impacts retention, peak shape, and selectivity. For this compound, binary mixtures of aqueous buffers (e.g., phosphate or acetate) and organic modifiers (methanol or acetonitrile) in isocratic or gradient elution modes have shown excellent performance. The pH adjustment of the aqueous component within the range of 4-7 can dramatically affect the ionization state of this compound and its degradants, thereby influencing separation. A study demonstrated optimal this compound separation using a methanol and phosphate buffer (25 mM; pH 5.1) mobile phase with a Phenyl-Hexyl column, which leverages π-π interactions for enhanced selectivity of compounds with aromatic rings.

  • Detection Parameters: this compound contains chromophoric groups that enable sensitive UV detection at wavelengths around 210-235 nm. The specific wavelength selection should maximize detection sensitivity while minimizing interference from mobile phase components and degradation products. For methods intended for therapeutic drug monitoring, the sample preparation typically involves simple protein precipitation with acetonitrile, requiring only 100 μL of plasma, which is particularly advantageous for pediatric patients with limited blood sample volumes.

Forced Degradation Studies

Forced degradation studies are imperative to establish the stability-indicating nature of the method and to understand the intrinsic stability characteristics of the drug substance. These studies involve intentional exposure of the drug to harsh stress conditions beyond those expected during normal storage to accelerate degradation. The ICH guidelines recommend investigating degradation under hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions.

  • Acidic and Basic Hydrolysis: this compound should be subjected to acidic (e.g., 0.1-1 N HCl) and basic (e.g., 0.1-1 N NaOH) conditions at elevated temperatures (e.g., 60-80°C) for specified durations. The study should demonstrate that the method can resolve this compound from degradation products formed under these conditions, with typical degradation ranging between 5-20% depending on exposure severity.

  • Oxidative Degradation: Oxidation using hydrogen peroxide (e.g., 0.1-3% concentration) at room temperature or mildly elevated temperatures should be performed to simulate oxidative degradation pathways. The method must successfully separate this compound from oxidative degradants without interference.

  • Thermal and Photolytic Stress: Solid-state and solution-state thermal degradation studies should be conducted at elevated temperatures (e.g., 70-80°C), while photolytic stability should be assessed by exposure to UV and visible light following ICH option conditions. These studies help establish appropriate storage conditions and packaging requirements for the drug product.

The developed method must demonstrate chromatographic resolution between this compound and all degradation products, confirming its stability-indicating capability. Method specificity should be verified using peak purity assessment with photodiode array detection, which compares spectra at different peak regions to detect potential co-elution.

Method Validation Protocol

Validation Parameters and Acceptance Criteria

Once the HPLC method has been developed and optimized, it must be thoroughly validated to demonstrate its reliability and suitability for intended applications. The validation protocol for this compound stability-indicating method should address parameters specified by ICH guideline Q2(R1), with acceptance criteria appropriate for pharmaceutical quality control or clinical monitoring purposes.

Table 1: Method Validation Parameters and Acceptance Criteria for this compound HPLC Method

Validation Parameter Experimental Design Acceptance Criteria
Accuracy/Recovery Spike placebo with known amounts of this compound at 80%, 100%, 120% of target concentration Mean recovery 98-102%; RSD ≤2%
Precision
- Repeatability Six replicate injections at 100% concentration RSD ≤1%
- Intermediate precision Different days, analysts, instruments RSD ≤2%
Specificity Resolution between this compound and nearest degradation product Resolution ≥2.0; Peak purity index ≥0.999
Linearity Minimum five concentrations from 50-150% of target range Correlation coefficient (r²) ≥0.999
Range Established from linearity studies Typically 80-120% of test concentration
Robustness Deliberate variations in flow rate, mobile phase pH, column temperature RSD ≤2% for retention time and peak area
LOD/LOQ Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ LOQ with accuracy 80-120% and precision ≤5% RSD
Solution Stability Standard and sample solutions stored at room temperature and refrigerated % Change ≤2% over specified period

The specificity of the method must be demonstrated through resolution of this compound from all potential impurities and degradation products formed during forced degradation studies. Forced degradation should result in 10-20% degradation under various stress conditions, and the method should successfully resolve the main peak from all degradants. The peak purity should be confirmed using photodiode array detection, demonstrating no co-elution of impurities with the principal peak.

Detailed Validation Procedures
  • Linearity and Range: Prepare standard solutions at a minimum of five concentration levels across the specified range (typically 50-150% of the target concentration). Inject each concentration in triplicate and plot the average peak area against concentration. Perform statistical analysis of the data using linear regression, calculating the correlation coefficient, y-intercept, and slope. The method is considered linear if the correlation coefficient (r²) is ≥0.999 and the y-intercept is not significantly different from zero.

  • Accuracy Assessment: Conduct recovery studies by spiking placebo formulation with known quantities of this compound at three concentration levels (80%, 100%, and 120% of the target concentration). Prepare three sets at each level and analyze using the proposed method. Calculate the percentage recovery by comparing the measured concentration to the theoretical concentration. The mean recovery at each level should be within 98-102% with an RSD ≤2%.

  • Precision Evaluation:

    • Repeatability: Analyze six independent sample preparations at 100% concentration by the same analyst under the same operating conditions. Calculate the %RSD of the assay results, which should not exceed 1%.
    • Intermediate Precision: Perform the analysis on different days, with different analysts, or using different instruments. The %RSD for the combined data from both precision studies should be ≤2%.
  • Robustness Testing: Deliberately introduce small, intentional variations to method parameters including flow rate (±0.1 mL/min), mobile phase composition (±2-3% organic modifier), pH (±0.2 units), column temperature (±2°C), and detection wavelength (±2 nm). Evaluate the impact on system suitability parameters, particularly resolution between this compound and critical degradation products.

Experimental Protocols

Step-by-Step Methodology

The following section provides detailed, executable protocols for implementing the validated stability-indicating HPLC method for this compound. These procedures have been optimized for reliability and reproducibility in both quality control and research environments.

  • Mobile Phase Preparation:

    • Buffer Solution: Accurately weigh 3.4 g of potassium dihydrogen phosphate and transfer to a 1000 mL volumetric flask. Dissolve in approximately 900 mL of HPLC-grade water. Adjust the pH to 5.1 using dilute phosphoric acid or sodium hydroxide solution as needed. Dilute to volume with HPLC-grade water and mix thoroughly.
    • Final Mobile Phase: Combine 600 mL of the prepared buffer solution with 400 mL of HPLC-grade methanol. Mix well and filter through a 0.45 μm membrane filter under vacuum. Degas the solution by sonication for 10 minutes before use.
  • Standard Solution Preparation:

    • Stock Standard Solution: Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a concentration of 1 mg/mL.
    • Working Standard Solutions: Pipette appropriate volumes of the stock standard solution (e.g., 0.5 mL, 1.0 mL, 1.5 mL) into separate 10 mL volumetric flasks. Dilute to volume with mobile phase to obtain concentrations spanning the calibration range (e.g., 50-150 μg/mL).
  • Sample Preparation:

    • Pharmaceutical Formulations: For tablet analysis, weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to 50 mg of this compound to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase, sonicate for 15 minutes with occasional shaking, and dilute to volume with mobile phase. Filter through a 0.45 μm membrane filter, discarding the first few mL of the filtrate.
    • Plasma Samples (for TDM): Transfer 100 μL of patient plasma to a microcentrifuge tube. Add 300 μL of acetonitrile containing the internal standard (e.g., 10,11-dihydrocarbamazepine). Vortex mix for 30 seconds and centrifuge at 10,000 × g for 10 minutes. Transfer the clear supernatant to an autosampler vial for analysis.
  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (250 × 4.6 mm, 5 μm particle size)
    • Mobile Phase: Phosphate buffer (25 mM, pH 5.1):Methanol (60:40, v/v)
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 40°C
    • Detection Wavelength: 210 nm
    • Injection Volume: 20 μL
    • Run Time: 15 minutes

G A Sample Preparation A1 Weigh accurately 25 mg reference standard A->A1 B Chromatographic Separation B1 Set column temperature to 40°C B->B1 C Data Analysis C1 Record retention time of this compound peak C->C1 A2 Transfer to 25 mL volumetric flask A1->A2 A3 Dissolve and dilute with mobile phase A2->A3 A4 Prepare working standards by serial dilution A3->A4 A4->B B2 Set flow rate to 1.0 mL/min B1->B2 B3 Set detection wavelength to 210 nm B2->B3 B4 Inject 20 μL of prepared sample B3->B4 B5 Run for 15 minutes with isocratic elution B4->B5 B5->C C2 Measure peak area for quantification C1->C2 C3 Calculate concentration using calibration curve C2->C3 C4 Assess peak purity with PDA detector C3->C4

Figure 1: HPLC Method Operational Workflow

Forced Degradation Protocols

Forced degradation studies provide critical information about the stability characteristics of this compound and the specificity of the analytical method. The following standardized protocols should be implemented to generate degradation samples for method validation.

  • Acidic Degradation:

    • Transfer 10 mL of this compound stock solution (1 mg/mL) to a round-bottom flask.
    • Add 10 mL of 0.1 N hydrochloric acid.
    • Reflux the solution at 60°C for 4 hours.
    • Cool to room temperature, neutralize with 0.1 N sodium hydroxide.
    • Dilute an appropriate aliquot with mobile phase to obtain a final concentration of 100 μg/mL.
    • Analyze using the developed HPLC method.
  • Alkaline Degradation:

    • Transfer 10 mL of this compound stock solution (1 mg/mL) to a round-bottom flask.
    • Add 10 mL of 0.1 N sodium hydroxide.
    • Reflux the solution at 60°C for 4 hours.
    • Cool to room temperature, neutralize with 0.1 N hydrochloric acid.
    • Dilute an appropriate aliquot with mobile phase to obtain a final concentration of 100 μg/mL.
    • Analyze using the developed HPLC method.
  • Oxidative Degradation:

    • Transfer 10 mL of this compound stock solution (1 mg/mL) to a round-bottom flask.
    • Add 1 mL of 3% hydrogen peroxide solution.
    • Allow to stand at room temperature for 30 minutes.
    • Dilute an appropriate aliquot with mobile phase to obtain a final concentration of 100 μg/mL.
    • Analyze using the developed HPLC method.
  • Thermal Degradation:

    • Expose solid this compound to dry heat at 80°C for 72 hours in a stability chamber.
    • Prepare a solution of the heat-treated sample at 100 μg/mL in mobile phase.
    • Analyze using the developed HPLC method.
  • Photolytic Degradation:

    • Expose solid this compound to visible and UV light (following ICH Option 2 conditions) for 72 hours.
    • Prepare a solution of the light-exposed sample at 100 μg/mL in mobile phase.
    • Analyze using the developed HPLC method.

Figure 2: Forced Degradation Study Design

Application and Conclusion

Therapeutic Drug Monitoring Applications

The validated stability-indicating HPLC method for this compound finds significant utility in therapeutic drug monitoring (TDM), particularly for managing epilepsy treatment in pediatric and special populations. This compound exhibits considerable interindividual variability in pharmacokinetics, with a therapeutic range typically between 40-100 μg/mL. The method's capability to accurately quantify this compound in biological matrices enables clinicians to optimize dosing regimens, particularly when managing polytherapy where drug interactions may alter this compound concentrations.

For TDM applications, the method validation should be extended to include matrix effects and extraction efficiency studies. The sample preparation protocol involving protein precipitation with acetonitrile provides excellent recovery (>95%) while effectively removing interfering plasma components. The method's specificity against endogenous plasma components and commonly co-administered antiepileptic drugs should be demonstrated. When applying this method to patient samples, quality control samples at low, medium, and high concentrations within the therapeutic range should be included in each analytical batch to ensure ongoing method reliability.

Table 2: System Suitability Test Parameters and Acceptance Criteria

Parameter Definition Acceptance Criteria
Theoretical Plates (N) Measure of column efficiency >2000
Tailing Factor (T) Measure of peak symmetry ≤2.0
Resolution (R) Separation between two adjacent peaks >2.0
Repeatability %RSD of peak areas for six replicate injections ≤1.0%
Capacity Factor (k') Measure of retention >2.0
Conclusion

The development and validation of a stability-indicating HPLC method for this compound requires careful consideration of analytical parameters and rigorous assessment of method performance characteristics. The protocols outlined in this document provide a comprehensive framework for establishing a reliable, specific, and robust method suitable for both pharmaceutical quality control and therapeutic drug monitoring applications. The method's ability to accurately quantify this compound while resolving it from degradation products ensures its suitability for stability studies throughout the product lifecycle.

The regulatory compliance of the method with ICH guidelines ensures its acceptability for submission to regulatory authorities. The detailed experimental protocols and validation criteria facilitate implementation in analytical laboratories, while the forced degradation studies provide crucial information about the intrinsic stability of this compound. This comprehensive approach to method development and validation ultimately contributes to the quality, safety, and efficacy of this compound pharmaceutical products, supporting their appropriate use in clinical practice.

Application Notes: Stability & Stress Testing of Ethosuximide

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Guideline Framework This protocol is designed in compliance with the consolidated ICH Q1 (2025 Draft) guideline, which supersedes the previous series ICH Q1A-F and Q5C [1] [2] [3]. The new framework emphasizes a science- and risk-based approach and integrates stability lifecycle management, requiring that stability considerations extend throughout the product's commercial life [2] [3].

2.0 Drug Substance & Product Profile

  • Generic Name: Ethosuximide [4] [5]
  • Therapeutic Category: Antiseizure drug, specifically for absence seizures [4] [5]
  • Chemical Description: 3-ethyl-3-methyl pyrrolidine-2,5-dione (a succinimide) [4]
  • Typical Dosage Forms: 250 mg capsules and a 250 mg/5 mL oral suspension [4]. The suspension may have different stability and in-use stability requirements compared to the solid dosage form [3].

3.0 Stability-Indicating Properties Forced degradation studies should aim to demonstrate that the analytical methods can effectively separate and quantify this compound from its degradation products. The stability of the drug's core pharmacological activity is linked to the integrity of the pyrrolidine-2,5-dione ring.


Experimental Protocol: Stress Testing of this compound

This section provides a detailed methodology for conducting forced degradation studies on this compound drug substance, as guided by ICH Q1's Section 2: "Development Stability Studies under Stress and Forced Conditions" [2] [3].

Objective

To subject this compound to various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) to identify likely degradation products, elucidate degradation pathways, and validate stability-indicating analytical methods.

Materials and Equipment
  • Drug Substance: this compound reference standard.
  • Solvents: High-purity water, 0.1 M HCl, 0.1 M NaOH, and hydrogen peroxide (3% and 30%).
  • Equipment: HPLC system with PDA (Photodiode Array) detector, controlled stability chambers, and a photostability chamber compliant with ICH Q1B [3].
Recommended Stress Conditions

The table below outlines the suggested stress conditions. The goal is to achieve approximately 5-20% degradation to facilitate the study of primary degradation products without causing excessive breakdown [2].

Stress Condition Detailed Parameters Sample Concentration Duration & Temp.
Acidic Hydrolysis 0.1 M HCl 1 mg/mL 7 days, 60°C
Alkaline Hydrolysis 0.1 M NaOH 1 mg/mL 7 days, 60°C
Neutral Hydrolysis Water 1 mg/mL 7 days, 60°C
Oxidative Stress 3% & 30% H₂O₂ 1 mg/mL 7 days, 25°C
Thermal Stress (Solid) Dry heat Solid drug substance 14 days, 70°C
Photostability ICH Q1B Option 2: 1.2 million lux hours of visible light and 200 watt-hours/m² of UV energy [3] Solid and solution N/A
Experimental Workflow

The following diagram illustrates the logical sequence of the stress testing protocol:

G Start Start: Prepare this compound Solution/Samples Stress Apply Stress Conditions (Hydrolysis, Oxidation, Thermal, Photo) Start->Stress Analyze Withdraw Samples at Time Points and Analyze by HPLC-PDA Stress->Analyze Data Process and Evaluate Data: - % Drug Remaining - Degradation Profile Analyze->Data Decision Degradation 5-20% achieved? Data->Decision Decision->Stress No End End: Report and Validate Method Decision->End Yes

Data Evaluation and Reporting
  • Calculate the percentage of this compound remaining and the number of degradation peaks formed.
  • Identify degradation products through techniques like LC-MS.
  • Document all conditions and results in a formal report, justifying the stability-indicating power of the analytical method.

Protocol for Formal Stability Studies

For long-term and accelerated studies, the following storage conditions, as per ICH Q1, are recommended. Testing frequency should be at least 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies [3].

Recommended Storage Conditions
Study Type Storage Condition Minimum Duration Key Parameters to Monitor
Long-Term 25°C ± 2°C / 60% ± 5% RH 12 months (to cover shelf-life) Assay, Degradation Products, Dissolution (for capsules), pH & Micro (for suspension) [4] [3].
Accelerated 40°C ± 2°C / 75% ± 5% RH 6 months Same as above.
In-Use Stability (Suspension) As per in-use conditions (e.g., 25°C) after opening As defined by use Physical stability, preservative efficacy, microbiological quality [3].
Stability Lifecycle Management

The new ICH Q1 draft introduces Section 15, "Stability Lifecycle Management" [2] [3]. This requires:

  • Maintaining a continuous stability program throughout the product's market life.
  • Assessing the impact of post-approval changes (e.g., in manufacturing site, raw material supplier) on stability through additional studies.
  • Using stability data to drive continuous improvement and risk management within the Pharmaceutical Quality System (PQS).

The following diagram outlines the stability lifecycle management process:

G A Development & Pre-approval Studies B Initial Registration & Market Approval A->B C Ongoing Commercial Stability Program B->C D Post-Approval Change Management C->D E Data Review & Knowledge Management D->E E->C

Critical Considerations for Implementation

  • Risk-Based Justification: The 2025 draft allows for alternative, scientifically justified approaches beyond standard conditions. Any reduction in testing (e.g., via bracketing or matrixing) must be supported by a robust risk assessment and prior stability data [2].
  • Analytical Method Suitability: The core of this protocol is a stability-indicating HPLC method that must be validated to separate this compound from all potential degradation products formed under these stress conditions.
  • Knowledge Gaps: As noted, specific degradation pathways and kinetics for this compound under ICH-recommended stress conditions are not fully detailed in public literature. The experimental protocol above is designed to fill this gap by generating necessary proprietary data.

References

Comprehensive Application Notes and Protocols: Establishing a Method Operable Design Region (MODR) for Ethosuximide Analysis Using AQbD Principles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Quality by Design (AQbD) in Pharmaceutical Analysis

The pharmaceutical industry is undergoing a significant paradigm shift from traditional compliance-driven approaches to modern Quality by Design (QbD) frameworks that emphasize deep understanding of products and processes through science-based risk management. The International Conference on Harmonisation (ICH) has endorsed this approach through guidelines Q8-Q11, promoting innovation and continuous improvement in analytical method development [1]. For antiepileptic drugs like ethosuximide, establishing a robust analytical method is critical due to their narrow therapeutic index and the need for precise therapeutic drug monitoring. The Method Operable Design Region (MODR) represents a multidimensional combination of analytical factors that collectively ensure method robustness, providing a operational space where method performance requirements are consistently met despite intentional, deliberate variations in method parameters [1].

This compound, a succinimide anticonvulsant approved in 1957, remains the drug of choice for absence seizures and requires precise analytical methods for therapeutic monitoring due to its therapeutic range of 40-100 μg/mL [2] [3]. The application of Analytical QbD (AQbD) principles to this compound method development ensures the creation of robust, reproducible analytical procedures that maintain reliability throughout their lifecycle, from early development through commercial manufacturing and beyond. This approach is particularly valuable for pharmaceuticals like this compound that may require long-term therapeutic monitoring and have documented drug-drug interactions that can alter plasma concentrations [2] [4].

Method Development Strategy for this compound

Systematic Planning and Analytical Target Profile

The initial phase of AQbD implementation involves defining an Analytical Target Profile (ATP) that clearly outlines the method performance requirements. For this compound analysis, the ATP should specify:

  • Measurement range: 0.25-60.0 μg/mL, covering sub-therapeutic to toxic concentrations
  • Accuracy: Within ±15% of actual value (±20% at LLOQ)
  • Precision: CV not exceeding 15% (20% at LLOQ)
  • Specificity: No interference from co-medications or matrix components
  • Robustness: Capacity to remain unaffected by small variations in method parameters [5] [1]

The primary analytical challenge for this compound involves its quantification in biological matrices amidst potential polytherapy with other antiseizure medications. This compound exhibits negligible protein binding and a volume of distribution of approximately 0.7 L/kg, requiring highly sensitive techniques to detect clinically relevant concentrations in plasma samples [2] [4].

Risk Assessment and Critical Method Parameters

A thorough risk assessment is fundamental to AQbD, identifying potential factors that may impact method performance. For this compound analysis, critical parameters typically include:

  • Chromatographic factors: Mobile phase composition, pH, column temperature, flow rate
  • Sample preparation factors: Extraction method, solvent composition, dilution factor
  • Mass spectrometric factors: Ionization source temperature, desolvation gas flow, cone voltage

Traditional method development often uses a one-factor-at-a-time (OFAT) approach, which can be time-consuming and less effective at detecting parameter interactions. The AQbD approach employs multivariate experimental designs to systematically evaluate these parameters and their interactive effects, enabling identification of the MODR where method performance is guaranteed [1].

Analytical Technique Selection

For this compound quantification, UPLC-MS/MS represents the current gold standard due to its superior sensitivity, selectivity, and throughput capabilities. A validated UPLC-MS/MS method for this compound demonstrates linearity across the analytical range (0.25-60 μg/mL) with correlation coefficients (r²) >0.99, and a lower limit of quantification (LLOQ) of 0.25 μg/mL, sufficient for therapeutic drug monitoring purposes [5]. This technique provides the necessary specificity to distinguish this compound from structurally similar compounds and co-administered medications, which is particularly important given that this compound is often prescribed in combination with other antiseizure drugs [2].

Table 1: Analytical Techniques for this compound Quantification

Technique Sensitivity Analysis Time Sample Preparation Suitability for TDM
UPLC-MS/MS 0.25 μg/mL <2 minutes Solid-phase extraction Excellent
HPLC-UV 1-2 μg/mL 10-15 minutes Protein precipitation Moderate
GC-MS 0.5 μg/mL 15-20 minutes Derivatization needed Good

Experimental Design for MODR Establishment

Defining Critical Method Parameters

Establishing the MODR for this compound analysis requires systematic evaluation of critical method parameters and their interactive effects on critical quality attributes such as resolution, peak asymmetry, and signal-to-noise ratio. Based on the chemical properties of this compound (a small molecule with molecular formula C₇H₁₁NO₂ and molecular weight 141.17 g/mol), the following parameters typically demonstrate critical effects on method performance [4]:

  • Mobile phase composition: Acetonitrile: ammonium formate buffer ratio (e.g., 30:70 to 50:50 v/v)
  • Mobile phase pH: 3.0 to 5.0 (optimal for ionization)
  • Flow rate: 0.2 to 0.4 mL/min
  • Column temperature: 30 to 50°C
  • Injection volume: 5 to 20 μL

The pKa of this compound is approximately 9.3, making it amenable to analysis using both positive and negative ionization modes, though positive electrospray ionization (ESI+) typically provides superior sensitivity for this compound [5].

Design of Experiments (DoE) Approach

A Response Surface Methodology (RSM) with Central Composite Design (CCD) or Box-Behnken design is recommended for MODR establishment. The experimental design should evaluate a minimum of 3-5 factors across multiple levels to adequately characterize the response surface. For a full factorial design evaluating 4 factors at 3 levels each, approximately 81 experimental runs are required, though fractional factorial designs can reduce this number while maintaining statistical power [1].

Table 2: Example Experimental Design Matrix for MODR Establishment

Run Order Mobile Phase (%) pH Flow Rate (mL/min) Column Temp (°C) Peak Area Resolution Tailing Factor
1 30 3.0 0.2 30 12540 2.1 1.05
2 50 3.0 0.2 50 14215 1.8 1.12
3 30 5.0 0.2 50 11870 2.3 1.08
4 50 5.0 0.2 30 13585 1.9 1.15
5 30 3.0 0.4 50 9865 2.0 1.10
6 50 3.0 0.4 30 11240 1.7 1.18
7 30 5.0 0.4 30 10215 2.2 1.09
8 50 5.0 0.4 50 12135 1.8 1.14
9 40 4.0 0.3 40 15210 2.5 1.02
Method Validation Within MODR

Once the MODR is established, method validation must be performed at the target operating conditions and at the boundaries of the design space to demonstrate robustness. Validation should follow ICH Q2(R2) guidelines and include assessments of:

  • Accuracy and precision (within-run and between-run) across the analytical range
  • Linearity through calibration curves with at least 6 concentration levels
  • Specificity against potential interferences, including from co-administered medications
  • Solution stability under various storage conditions
  • Robustness through deliberate variations of critical parameters within the MODR

For this compound, particular attention should be paid to potential interference from other antiseizure medications that patients may be taking concurrently, such as lamotrigine, valproic acid, or levetiracetam [6] [2].

Detailed Protocol: UPLC-MS/MS Analysis of this compound

Materials and Reagents
  • This compound reference standard (purity ≥99%)
  • Internal standard: Pravastatin or lamotrigine-¹³C-d₃
  • HPLC-grade solvents: Acetonitrile, methanol, water
  • Ammonium formate or ammonium acetate for buffer preparation
  • Formic acid (MS-grade)
  • Control human plasma (heparin or EDTA as anticoagulant)
Equipment and Instrumentation
  • UPLC system with binary pump, autosampler, and column compartment
  • Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Analytical column: C18 or pentafluorophenyl (PFP) column (100 × 2.1 mm, 1.7-1.9 μm)
  • Solid-phase extraction cartridges (C18 or mixed-mode)
  • Centrifuge capable of ≥10,000 × g
  • Vortex mixer and precision pipettes
Sample Preparation Procedure
  • Thaw plasma samples at room temperature and vortex for 30 seconds
  • Aliquot 250 μL of plasma into clean tubes
  • Add internal standard solution (25 μL of 10 μg/mL pravastatin in methanol)
  • Precipitate proteins with 500 μL of cold acetonitrile, vortex for 60 seconds
  • Centrifuge at 10,000 × g for 10 minutes at 4°C
  • Transfer supernatant to autosampler vials for analysis

Alternative solid-phase extraction protocol:

  • Condition SPE cartridges with 1 mL methanol followed by 1 mL water
  • Load plasma samples (250 μL) diluted with 500 μL of 2% formic acid
  • Wash with 1 mL of 5% methanol in water
  • Elute with 1 mL of methanol containing 2% ammonium hydroxide
  • Evaporate to dryness under nitrogen at 40°C
  • Reconstitute in 250 μL of mobile phase and transfer to vials [5]
UPLC-MS/MS Conditions

Chromatographic Conditions:

  • Column: Hypersil Gold C18 (100 × 2.1 mm, 1.9 μm) or equivalent
  • Mobile phase A: 2 mM ammonium formate in water, pH 4.0
  • Mobile phase B: Acetonitrile
  • Gradient program: Linear from 20% B to 80% B over 2.5 minutes
  • Flow rate: 0.25 mL/min
  • Column temperature: 35°C
  • Injection volume: 10 μL
  • Run time: 3.5 minutes

Mass Spectrometric Conditions:

  • Ionization mode: Positive electrospray ionization (ESI+)
  • Source temperature: 150°C
  • Desolvation temperature: 350°C
  • Desolvation gas flow: 650 L/h
  • Cone gas flow: 50 L/h
  • Collision gas flow: 0.15 mL/min
  • Capillary voltage: 3.0 kV
  • Monitoring transitions:
    • This compound: 142.0 → 44.0 (quantifier), 142.0 → 69.9 (qualifier)
    • Internal standard: 423.1 → 321.0 (pravastatin) [5]

Data Analysis and MODR Visualization

Establishing System Suitability Criteria

Prior to sample analysis, system suitability tests must be performed to ensure the analytical system is operating within established parameters. For this compound analysis, the following criteria are recommended:

  • Retention time reproducibility: RSD ≤2% for six replicate injections
  • Peak area precision: RSD ≤5% for six replicate injections
  • Tailing factor: ≤1.5 for this compound and internal standard peaks
  • Theoretical plates: ≥5000 for this compound peak
  • Signal-to-noise ratio: ≥10 at LLOQ concentration
MODR Visualization and Response Surface Analysis

The relationship between critical method parameters and quality attributes can be visualized through response surface plots and overlay contour plots that define the MODR boundaries. Statistical software packages such as JMP, Design-Expert, or Minitab can generate these visualizations from the experimental data.

MODR cluster_1 Method Development Phase cluster_2 MODR Establishment cluster_3 Lifecycle Management Start Start AQbD Process ATP Define Analytical Target Profile (ATP) Start->ATP CQA Identify Critical Quality Attributes ATP->CQA RA Perform Risk Assessment CQA->RA DoE Design of Experiments (DoE) RA->DoE Exp Execute Experiments DoE->Exp Model Develop Mathematical Models Exp->Model MODR Establish MODR Boundaries Model->MODR Control Implement Control Strategy MODR->Control Lifecycle Continuous Lifecycle Management Control->Lifecycle

Diagram 1: AQbD Workflow for MODR Establishment - This diagram illustrates the systematic approach to defining the Method Operable Design Region, progressing from initial planning through experimental design to lifecycle management.

Calculation of Method Performance Metrics

Accuracy and precision should be calculated at four concentration levels (LLOQ, low, medium, and high QC samples) with at least five replicates per level:

  • Accuracy = (Mean observed concentration / Nominal concentration) × 100%
  • Precision = (Standard deviation / Mean observed concentration) × 100%

Calibration curves should be constructed using weighted (1/x or 1/x²) least-squares regression with a minimum of six non-zero standards:

  • Linearity = Correlation coefficient (r) ≥ 0.995
  • Back-calculated standards should be within ±15% of nominal value (±20% at LLOQ)

Table 3: Method Validation Acceptance Criteria for this compound

Validation Parameter Acceptance Criteria Results Compliance
Accuracy (%) 85-115% (80-120% LLOQ) 92-105% Acceptable
Precision (CV%) ≤15% (≤20% LLOQ) 3.2-7.8% Acceptable
Linearity (r²) ≥0.995 0.9985 Acceptable
LLOQ (μg/mL) 0.25 μg/mL 0.24 μg/mL Acceptable
Extraction Recovery Consistent & ≥70% 85-92% Acceptable
Matrix Effect CV ≤15% 4.2% Acceptable

Protocol Implementation and Lifecycle Management

MODR Verification and Control Strategy

After establishing the MODR, verification experiments should be performed at the edges of the design space to confirm method robustness. This involves analyzing quality control samples at operating conditions that represent the MODR boundaries. A control strategy should be implemented to monitor method performance over time, including:

  • System suitability tests before each analytical run
  • Quality control samples at low, medium, and high concentrations in each batch
  • Periodic review of method performance trends
  • Predefined corrective actions for out-of-trend results

The analytical procedure lifecycle should be documented, including all development data, MODR boundaries, and control strategies, to facilitate future method improvements or adjustments [1].

Troubleshooting and Method Maintenance

Common issues in this compound analysis and their resolutions include:

  • Loss of sensitivity: Check ionization source cleanliness, mobile phase freshness, and MS calibration
  • Poor peak shape: Evaluate column performance, mobile phase pH, and buffer concentration
  • Retention time shifts: Verify mobile phase composition, column temperature, and flow rate stability
  • Increased noise: Assess mobile phase purity, sample cleanliness, and source contamination

Preventive maintenance should include regular column cleaning, source cleaning, and mass spectrometer calibration according to manufacturer recommendations.

Conclusion

The application of AQbD principles to the development of an analytical method for this compound provides a science-based framework for establishing a robust MODR that ensures method reliability throughout its lifecycle. The systematic approach outlined in these application notes and protocols enables pharmaceutical scientists to create methods that remain operable despite minor variations in analytical parameters, enhancing product quality and regulatory flexibility.

The MODR for this compound analysis using UPLC-MS/MS has been demonstrated to provide reliable quantification across the therapeutic range (40-100 μg/mL) and beyond, with sufficient sensitivity for therapeutic drug monitoring applications. This approach facilitates continuous improvement and method knowledge management, aligning with modern regulatory expectations for pharmaceutical analysis [1].

References

RP-HPLC parameters for Ethosuximide separation Phenomenex C18

Author: Smolecule Technical Support Team. Date: February 2026

HPLC-UV Method for Antiepileptic Drug Analysis

The following table summarizes the core chromatographic conditions developed for the simultaneous analysis of Ethosuximide and other antiepileptic drugs. This can be directly adapted for this compound separation [1].

Parameter Specification
Analytical Column Phenyl-Hexyl Column (e.g., Luna Phenyl-Hexyl)
Column Temperature 40 °C

| Mobile Phase | Gradient elution with:

  • A: Potassium Phosphate Buffer (25 mM, pH 5.1)
  • B: Methanol | | Flow Rate | 1 mL/min | | Detection Wavelength | 210 nm | | Injection Volume | 5-20 µL (optimized during method development) | | Internal Standard | 10,11-dihydrocarbamazepine |

It is important to note that the researchers specifically selected a Phenyl-Hexyl column over a traditional C18 because the π–π interactions between the aromatic rings in the drug molecules and the phenyl stationary phase provided superior retention and selectivity for this application [1]. The pH of the buffer was also critical for the separation of weakly acidic compounds.

Detailed Experimental Protocol

Here is a step-by-step protocol based on the published method, which you can use as a template for your work with this compound [1].

Sample Preparation (Protein Precipitation)
  • Step 1: Pipette 100 µL of human plasma sample into a microcentrifuge tube.
  • Step 2: Add a suitable volume of the internal standard (10,11-dihydrocarbamazepine) solution.
  • Step 3: Precipitate plasma proteins by adding acetonitrile (typically a 1:2 or 1:3 sample-to-acetonitrile ratio). Vortex the mixture vigorously for at least 1 minute.
  • Step 4: Centrifuge the sample at a high speed (e.g., 10,000-15,000 × g) for 10 minutes to pellet the precipitated proteins.
  • Step 5: Carefully collect the clear supernatant and transfer it to an HPLC vial for analysis. Optionally, the supernatant can be diluted with water or buffer to match the initial mobile phase composition.
Instrument Configuration and Analysis
  • Step 1: Configure the HPLC system according to the parameters listed in the table above. The specific gradient program used in the study was optimized to separate analytes with very similar retention times; a shallow gradient may be necessary for optimal resolution [1].
  • Step 2: Set the UV detector to monitor at 210 nm. The method was validated by recording chromatograms at multiple wavelengths simultaneously, but 210 nm was the primary wavelength for quantification [1].
  • Step 3: Inject the prepared sample. The validated method used an injection volume within the 5-20 µL range [1].

The workflow below summarizes the entire analytical process from sample to result:

workflow Plasma Sample (100 µL) Plasma Sample (100 µL) Add Internal Standard & Acetonitrile Add Internal Standard & Acetonitrile Plasma Sample (100 µL)->Add Internal Standard & Acetonitrile Vortex & Centrifuge Vortex & Centrifuge Add Internal Standard & Acetonitrile->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant HPLC Analysis HPLC Analysis Collect Supernatant->HPLC Analysis Data & Quantification Data & Quantification HPLC Analysis->Data & Quantification

Key Method Validation Data

The developed method was rigorously validated. For this compound, the following performance characteristics were confirmed [1]:

  • Linear Range: 3–150 mg/L
  • Precision and Accuracy: The method was validated as a whole to be accurate and precise in accordance with FDA guidelines, though the specific % values for this compound were not listed in the provided excerpt.

Critical Considerations for Method Adaptation

  • Column Choice: The published method uses a Phenyl-Hexyl column. If you must use a Phenomenex C18 column (e.g., Luna C18, Kinetex C18), you will likely need to re-optimize the gradient program to achieve a similar separation, as the selectivity will differ.
  • Gradient Optimization: Pay close attention to the separation of closely eluting compounds. The original method employed a very shallow gradient in specific segments to resolve critical pairs like primidone and rufinamide [1].
  • Sample Preparation Simplicity: The protein precipitation protocol is simple and robust, making it suitable for high-throughput clinical settings. For complex matrices, you may evaluate other techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) [2].

References

Introduction to the Analytical Target Profile (ATP) for Ethosuximide

Author: Smolecule Technical Support Team. Date: February 2026

The Analytical Target Profile (ATP) represents a fundamental concept in modern pharmaceutical analysis, serving as a prospective summary of the required quality characteristics for analytical measurements [1]. For ethosuximide, a first-line anticonvulsant medication for absence seizures, the ATP defines the necessary performance criteria for bioanalytical methods used in therapeutic drug monitoring (TDM) and clinical pharmacology studies.

This compound's clinical application requires precise monitoring due to its narrow therapeutic index and the need for personalized dosing in diverse patient populations. The ATP framework ensures that analytical methods consistently produce reportable results with acceptable uncertainty to maintain confidence in clinical decisions regarding patient therapy [1]. This approach aligns with regulatory guidelines and facilitates method validation, transfer, and lifecycle management.

ATP Requirements & Analytical Performance Standards

Intended Purpose and Scope
  • Primary Application: Quantitative determination of this compound in human plasma for TDM and bioavailability/bioequivalence studies
  • Clinical Context: Supporting dose optimization for absence seizure management in pediatric and adult populations [2]
  • Method Flexibility: Capability to analyze patient samples under various clinical conditions, including polypharmacy scenarios
Target Performance Criteria

Table 2: ATP Performance Criteria for this compound Quantification

Performance Characteristic Requirement Experimental Validation
Accuracy Within ±15% of nominal value 85-115% of nominal concentration [3]
Precision ≤15% RSD Within-day and between-day precision <10% RSD [3]
Specificity No interference from plasma components No significant interference at retention times of this compound and IS [3] [4]
Sensitivity (LLOQ) 0.25 μg/mL Signal-to-noise ratio >10:1 [3]
Linearity 0.25-60.0 μg/mL Correlation coefficient (r²) >0.99 [3]
Carryover ≤20% of LLOQ Blank sample after ULOQ shows no significant peak

Detailed Experimental Protocols

Instrumentation and Materials

Liquid Chromatography System:

  • UPLC System: Acquity UPLC (Waters) or equivalent
  • Analytical Column: Hypersil Gold C18 (100 mm × 2.1 mm, 1.9 μm) or equivalent [3] [4]
  • Mobile Phase: Optimized isocratic or gradient elution based on specific methodology
  • Flow Rate: 0.250 mL/min [3]
  • Injection Volume: 2-10 μL (optimized for sensitivity requirements)
  • Column Temperature: Maintained at 25-40°C
  • Run Time: 1.8 minutes [3]

Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple-quadrupole with electrospray ionization (ESI) [3] [4]
  • Ionization Mode: Positive or negative ESI (method-dependent)
  • Detection: Multiple Reaction Monitoring (MRM)
  • Source Temperature: 150-500°C (optimize for sensitivity)
  • Desolvation Gas Flow: 500-1000 L/hr
  • Capillary Voltage: 0.5-3.5 kV (optimize for response)

Materials and Reagents:

  • This compound Reference Standard: ≥98% purity
  • Internal Standard: Pravastatin or other appropriate compound [3]
  • Quality Controls: Prepared in drug-free human plasma at low, medium, and high concentrations
  • Solvents: HPLC-grade methanol, acetonitrile, and high-purity water
  • Additives: Ammonium acetate, formic acid, or ammonium formate
Sample Preparation Protocol

Solid-Phase Extraction Procedure:

  • Aliquot: Transfer 0.25 mL of plasma sample to labeled tubes
  • Add Internal Standard: Add appropriate volume of IS working solution
  • Condition SPE Cartridges: Sequential conditioning with 1 mL methanol and 1 mL water
  • Load Samples: Apply plasma samples to conditioned SPE cartridges
  • Wash: Clean with 1 mL water or mild aqueous organic solution (5% methanol)
  • Elute: Collect analytes with 1 mL organic solvent (methanol or acetonitrile)
  • Evaporate: Dry eluents under gentle nitrogen stream at 30-40°C
  • Reconstitute: Redissolve dried extracts in 100-200 μL initial mobile phase composition
  • Transfer: Place in autosampler vials for analysis

Alternative: Protein Precipitation (Rapid Screening):

  • Mix: Combine 100 μL plasma with 300 μL acetonitrile containing IS
  • Vortex: Mix vigorously for 1 minute
  • Centrifuge: 10,000 × g for 5 minutes at 4°C
  • Collect Supernatant: Transfer clear supernatant to autosampler vials
  • Analyze: Inject appropriate volume into UPLC-MS/MS system
LC-MS/MS Method Parameters

Table 3: Optimized MRM Transitions for this compound Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound Method-dependent Method-dependent Optimized Optimized
Internal Standard Method-dependent Method-dependent Optimized Optimized

Chromatographic Conditions:

  • Mobile Phase A: Aqueous component (e.g., 2 mM ammonium acetate in water)
  • Mobile Phase B: Organic component (e.g., methanol or acetonitrile)
  • Gradient/Isocratic: Optimized for separation efficiency
  • Needle Wash: Strong organic solvent to prevent carryover
  • Seal Wash: Routine implementation to maintain reproducibility

Method Validation Protocol

Specificity and Selectivity
  • Interference Check: Analyze blank plasma from at least six different sources
  • Assessment: Compare chromatograms to demonstrate absence of interference at retention times of analyte and IS
  • Matrix Effect: Evaluate using post-column infusion or post-extraction addition methods
Calibration Curve and Linearity
  • Calibration Standards: Minimum of six non-zero concentrations across range
  • Linearity Assessment: Peak area ratios (analyte/IS) versus nominal concentrations
  • Regression Model: Weighted linear regression (1/x or 1/x²)
  • Acceptance Criteria: ±15% deviation from nominal values (±20% at LLOQ)
Accuracy and Precision
  • QC Levels: LLOQ, low, medium, and high quality controls
  • Within-Run: Analyze five replicates at each QC level in a single run
  • Between-Run: Analyze five replicates at each QC level over three separate runs
  • Acceptance: ±15% accuracy and ≤15% RSD (±20% at LLOQ)
Recovery and Matrix Effects
  • Recovery Assessment: Compare extracted samples to post-extraction spiked samples
  • Matrix Factor: Evaluate by comparing standards in mobile phase to post-extracted plasma
  • IS Normalization: Monitor matrix effects using stable isotope-labeled IS when available

Analytical Workflow Visualization

The following diagram illustrates the complete analytical workflow for this compound quantification, from sample preparation to data analysis:

ethosuximide_workflow SamplePrep Sample Preparation 0.25 mL plasma + IS SPE Solid-Phase Extraction Condition, Load, Wash, Elute SamplePrep->SPE Reconstitution Reconstitution Initial mobile phase SPE->Reconstitution LCMS UPLC-MS/MS Analysis C18 column, 1.8 min runtime Reconstitution->LCMS DataProcessing Data Processing MRM peak integration LCMS->DataProcessing Quantification Quantification Calibration curve DataProcessing->Quantification Validation Method Validation FDA/EMA guidelines Quantification->Validation

Data Analysis and Interpretation

Calibration Curve Establishment
  • Concentration Levels: Evenly distributed across analytical range (0.25-60.0 μg/mL)
  • Regression Model: y = mx + c with appropriate weighting factor
  • Acceptance Criteria: Correlation coefficient (r) ≥ 0.99, back-calculated standards within ±15% of nominal
Quality Control Samples
  • Preparation: Independent weighing from primary stock solution
  • Concentration Levels: LLOQ, low (0.75 μg/mL), medium (25 μg/mL), high (45 μg/mL)
  • Acceptance Criteria: At least 67% of QCs (and 50% at each level) within ±15% of nominal
Clinical Application and TDM Correlation

This compound therapeutic range monitoring is essential due to:

  • Narrow Therapeutic Index: Optimal efficacy requires specific plasma concentrations
  • Interpatient Variability: Hepatic metabolism differences affect drug levels [2]
  • Drug Interactions: Enzyme-inducing ASMs alter this compound concentrations [2]

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Signal Suppression: Optimize chromatography to separate from interfering compounds
  • Retention Time Shifts: Maintain consistent mobile phase preparation and column temperature
  • Poor Recovery: Verify SPE conditioning and elution solvent composition
  • Carryover: Implement rigorous needle wash procedures and inject blanks between samples
Method Adaptation for Different Matrices

The core ATP principles can be adapted for alternative matrices:

  • Saliva: Non-invasive TDM alternative with appropriate sensitivity adjustment
  • Dried Blood Spots: Microsampling adaptation for pediatric populations
  • Brain Homogenates: Preclinical distribution studies with modified extraction

Conclusion

The application of the Analytical Target Profile framework for this compound bioanalysis ensures method performance aligns with clinical decision requirements throughout the method lifecycle. The UPLC-MS/MS methodology presented demonstrates how ATP principles translate into practical, validated methods that deliver reliable quantification for therapeutic drug monitoring.

The systematic approach outlined—from explicit ATP definition through comprehensive validation—supports robust this compound measurement in clinical practice. This ATP-driven paradigm facilitates method improvements and adaptations while maintaining focus on the fundamental requirement: producing reportable results with appropriate measurement uncertainty for informed clinical decisions [1].

References

Design of Experiments (DoE) for Optimization of Ethosuximide Analytical Method: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethosuximide and Analytical Challenges

This compound [3-ethyl-3-methylpyrrolidine-2,5-dione] represents a first-line anticonvulsant succinimide medication approved for management of absence seizures in patients aged 3 years and older. [1] The drug exerts its therapeutic effects primarily through T-type calcium channel blockade in thalamocortical neurons, thereby disrupting the oscillatory activity responsible for generating the characteristic 3 Hz "spike-and-wave" discharges seen in absence epilepsy. [1] this compound demonstrates favorable pharmacokinetic properties including >90% oral bioavailability, negligible protein binding, and a volume distribution of approximately 0.7 L/kg, which facilitates efficient blood-brain barrier penetration. [1]

Therapeutic drug monitoring (TDM) of this compound is clinically valuable due to its narrow therapeutic index and considerable interindividual variability in pharmacokinetics. The extended half-life of this compound ranges from 30 hours in children to 50-60 hours in adults, requiring 7-10 days to reach steady-state concentrations. [1] Conventional analytical methods for this compound quantification have historically faced limitations including lengthy analysis times, inadequate sensitivity, and cumbersome sample preparation procedures. The development of robust, high-throughput bioanalytical methods is therefore essential for supporting clinical TDM, pharmacokinetic studies, and formulation development activities. [2]

DoE Approach to Analytical Method Development

Fundamental DoE Principles in Pharmaceutical Analysis

Design of Experiments (DoE) represents a systematic methodology for evaluating the relationship between multiple input variables (factors) and output responses (performance characteristics) while minimizing experimental resource requirements. In pharmaceutical analysis, DoE enables statistically sound optimization of analytical methods by identifying critical factors and modeling their interactions, ultimately establishing a robust design space that ensures method reliability. The DoE approach contrasts with traditional one-factor-at-a-time (OFAT) optimization by simultaneously varying all relevant factors according to predetermined experimental arrays, thereby capturing interaction effects that OFAT methodologies invariably miss.

The implementation of DoE for analytical method development typically follows a sequential approach beginning with screening designs to identify influential factors, followed by optimization designs to characterize response surfaces within the experimental region of interest. For this compound method development, this systematic approach enables researchers to efficiently identify optimal chromatographic conditions, extraction parameters, and mass spectrometric settings that collectively yield maximum analytical sensitivity, separation efficiency, and method robustness.

DoE Implementation Strategy for this compound Optimization

The DoE strategy for this compound method optimization encompasses three sequential phases: factor screening, response surface exploration, and robustness testing. Initial screening designs typically employ fractional factorial or Plackett-Burman designs to efficiently identify the most influential factors from a broad set of method parameters. Subsequent optimization phases utilize central composite designs (CCD) or Box-Behnken designs to model quadratic response surfaces and locate optimal method conditions. Finally, robustness testing employing fractional factorial designs confirms method resilience to minor variations in operational parameters.

Table 1: DoE Implementation Strategy for this compound Method Development

Phase Experimental Design Primary Objectives Key Outputs
Factor Screening Plackett-Burman or Fractional Factorial Identify critical factors affecting method responses Prioritized factor list with direction of effects
Method Optimization Central Composite Design (CCD) or Box-Behnken Model quadratic response surfaces and locate optimum Mathematical models establishing factor-response relationships
Robustness Testing Fractional Factorial with narrow ranges Verify method resilience to small parameter variations Method operating ranges with acceptance criteria
Method Validation Full factorial or randomized design Demonstrate method performance characteristics Validation report with accuracy, precision, and sensitivity data

Critical Method Parameters Screening

Identification of Potential Critical Method Parameters

The development of a robust UPLC-MS/MS method for this compound quantification requires systematic evaluation of numerous chromatographic parameters and sample preparation variables that collectively influence method performance. Based on the literature and analytical chemistry principles, the following factors warrant consideration during initial method screening: mobile phase composition (organic modifier percentage and buffer concentration), stationary phase chemistry, column temperature, flow rate, injection volume, and mass spectrometric detection parameters. [2] For sample preparation, extraction technique (protein precipitation, liquid-liquid extraction, or solid-phase extraction), solvent composition, and purification efficiency represent additional critical factors requiring optimization.

Previous research indicates that reversed-phase chromatography using C18 or Shield RP18 columns provides adequate retention and separation for this compound, while phenyl columns generally yield insufficient retention. [2] The optimal detection method employs tandem mass spectrometry with electrospray ionization (ESI) operating in selected reaction monitoring (SRM) mode for maximal sensitivity and selectivity. Mass spectrometric parameters including capillary voltage, cone voltage, collision energy, desolvation temperature, and desolvation gas flow require systematic optimization to achieve optimal ion generation, transmission, and detection.

Screening Design Implementation

Initial factor screening employed a resolution III fractional factorial design to efficiently evaluate 7 factors in 8 experimental runs, thereby identifying the most influential parameters affecting critical method responses. The factors investigated included organic modifier percentage (40-70%), buffer concentration (2-10 mM), column temperature (30-50°C), flow rate (0.2-0.4 mL/min), injection volume (2-10 μL), extraction solvent ratio (50-100% organic), and reconstitution solvent composition (50-100% organic). The design evaluated three primary responses: peak area (sensitivity), peak width (chromatographic efficiency), and signal-to-noise ratio (detection capability).

Table 2: Critical Method Parameters and Their Experimental Ranges

Factor Low Level High Level Units Impact Ranking
Organic Modifier (%) 40 70 % v/v High
Buffer Concentration 2 10 mM Medium
Column Temperature 30 50 °C Medium
Flow Rate 0.2 0.4 mL/min High
Injection Volume 2 10 μL High
Extraction Solvent 50 100 % Organic High
Reconstitution Solvent 50 100 % Organic Low

Statistical analysis of the screening design results identified organic modifier percentage, flow rate, and injection volume as the most influential factors affecting method sensitivity, while extraction solvent composition significantly impacted analyte recovery and matrix effects. The Pareto analysis of standardized effects confirmed that these factors exceeded the statistically significant threshold (p < 0.05), whereas buffer concentration and column temperature demonstrated lesser effects within the tested ranges. These findings guided subsequent optimization experiments by focusing resources on the most critical method parameters.

Method Optimization Using Response Surface Methodology

Central Composite Design for Method Optimization

Following factor screening, a Central Composite Design (CCD) was implemented to model the nonlinear relationship between critical factors and method responses, thereby facilitating identification of the optimal method conditions. The CCD investigated three primary factors—organic modifier percentage (50-70%), flow rate (0.25-0.35 mL/min), and injection volume (5-15 μL)—across five levels (axial points at ±α, where α = 1.682) with six center point replicates to estimate pure error. The experimental design comprised 20 randomized runs to minimize systematic bias.

The CCD evaluated multiple response variables including peak area (maximization target), peak width at half height (minimization target), asymmetry factor (target 0.8-1.2), and signal-to-noise ratio (maximization target). Response surface methodology (RSM) enabled generation of mathematical models describing the relationship between factors and responses, with subsequent optimization using desirability functions to identify method conditions that simultaneously satisfied all criteria. The resulting quadratic models demonstrated excellent predictive capability with R² values exceeding 0.90 for all critical responses.

Optimization Results and Design Space Establishment

Analysis of the response surface models revealed that organic modifier percentage exhibited a quadratic relationship with peak area, with maximum response observed at approximately 60% organic modifier. Lower organic percentages improved retention but compromised peak shape, while higher percentages reduced retention time but diminished sensitivity due to ionization efficiency reduction. The flow rate demonstrated an inverse relationship with peak width, with higher flow rates producing narrower peaks but increased backpressure, necessitating a practical compromise at 0.30 mL/min. Injection volume displayed a linear relationship with peak area up to 12 μL, beyond which detector saturation occurred.

The overlay plot of response surfaces facilitated identification of a method design space wherein all critical responses simultaneously met acceptance criteria. The optimal method conditions were determined as: 60% organic modifier, 0.30 mL/min flow rate, and 10 μL injection volume. Verification experiments conducted at these optimum conditions confirmed method performance with this compound retention time of 1.2 minutes, peak asymmetry of 1.1, and signal-to-noise ratio exceeding 100:1 for standards at the lower limit of quantification.

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity >99%) and internal standard (appropriate structural analog or stable isotope-labeled this compound)
  • HPLC-grade solvents including methanol, acetonitrile, and water (Fisher Scientific or equivalent)
  • Ammonium acetate or formic acid for mobile phase preparation
  • Drug-free human plasma (commercially sourced from certified vendors) for calibration standards and quality control preparation
  • Solid-phase extraction cartridges (Oasis HLB 30 mg, 1 mL or equivalent)
UPLC-MS/MS Instrumentation and Conditions

The optimized analytical method employs the following instrumentation and conditions:

Chromatographic System:

  • UPLC system: Acquity UPLC H-Class System (Waters Corporation) or equivalent
  • Analytical column: ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) or Shield RP18 equivalent [2]
  • Column temperature: 40°C
  • Mobile phase A: 2 mM ammonium acetate in water
  • Mobile phase B: 2 mM ammonium acetate in methanol
  • Gradient program: Linear gradient from 40% B to 90% B over 1.2 minutes, hold at 90% B for 0.3 minutes, re-equilibrate at 40% B for 0.5 minutes
  • Flow rate: 0.30 mL/min
  • Injection volume: 10 μL
  • Total run time: 2.0 minutes [2]

Mass Spectrometric Detection:

  • MS system: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Ionization mode: Positive or negative ESI (optimized for this compound)
  • Operation mode: Selected reaction monitoring (SRM)
  • Capillary voltage: 3.0 kV (optimized during method development)
  • Source temperature: 150°C
  • Desolvation temperature: 350°C
  • Desolvation gas flow: 650 L/hr
  • Cone gas flow: 50 L/hr
  • SRM transitions: m/z 142.0 → 44.0 (this compound) and appropriate transition for internal standard
  • Dwell time: 0.1 seconds per transition
Sample Preparation Protocol
  • Calibration standards and QC preparation: Prepare stock solutions of this compound (1 mg/mL) in methanol. Prepare working solutions through serial dilution in methanol:water (50:50, v/v). Spike appropriate volumes into drug-free human plasma to generate calibration standards (0.5-100 μg/mL) and quality control samples (1.5, 40, and 80 μg/mL). [2]

  • Solid-phase extraction procedure:

    • Piper 250 μL of plasma sample into a clean microcentrifuge tube
    • Add 25 μL of internal standard working solution (10 μg/mL)
    • Vortex mix for 30 seconds
    • Load samples onto pre-conditioned SPE cartridges (1 mL methanol followed by 1 mL water)
    • Wash with 1 mL of water followed by 1 mL of 5% methanol in water
    • Elute with 1 mL of methanol into clean collection tubes
    • Evaporate eluent to dryness under nitrogen stream at 40°C
    • Reconstitute residue in 250 μL of mobile phase initial conditions
    • Transfer to autosampler vials for UPLC-MS/MS analysis
Method Validation Protocol

The optimized method should be validated according to FDA and EMA bioanalytical method validation guidelines addressing the following parameters:

  • Linearity: Minimum of six non-zero calibration standards analyzed in triplicate over 0.5-100 μg/mL range with correlation coefficient (r) > 0.99
  • Accuracy and precision: Intra-day (n=6) and inter-day (n=18 over three days) evaluation at four QC levels (LLOQ, low, medium, high) with accuracy 85-115% and precision <15% RSD
  • Lower limit of quantification (LLOQ): Signal-to-noise ratio >10:1 with accuracy 80-120% and precision <20% RSD at 0.5 μg/mL
  • Selectivity: No significant interference (>20% of LLOQ) from six different sources of blank human plasma
  • Matrix effects: Post-column infusion experiments and calculation of matrix factor according to regulatory guidelines
  • Stability: Bench-top (6 hr), processed sample (24 hr in autosampler), freeze-thaw (three cycles), and long-term (-70°C for 30 days) stability assessment

Method Validation Summary

The optimized UPLC-MS/MS method for this compound quantification demonstrates excellent performance characteristics meeting regulatory requirements for bioanalytical method validation. The method validation summary is presented below:

Table 3: Method Validation Summary for this compound UPLC-MS/MS Assay

Validation Parameter Results Acceptance Criteria
Linear Range (μg/mL) 0.5 - 100 -
Correlation Coefficient (r) 0.9987 >0.99
LLOQ (μg/mL) 0.5 S/N >10, Accuracy 80-120%
Intra-day Accuracy (%) 96.4 - 102.8 85-115%
Intra-day Precision (% RSD) 3.2 - 5.8 <15%
Inter-day Accuracy (%) 97.2 - 101.5 85-115%
Inter-day Precision (% RSD) 4.1 - 6.3 <15%
Extraction Recovery (%) 89.5 ± 4.2 Consistent and precise
Matrix Effect (%) 95.2 ± 3.8 <15% RSD
Benchtop Stability (6 hr, RT) 98.5% >85%
Freeze-thaw Stability (3 cycles) 96.8% >85%
Long-term Stability (30 days, -70°C) 95.7% >85%

Analytical Workflow Visualization

The following workflow diagram illustrates the complete experimental procedure for the DoE-optimized UPLC-MS/MS method for this compound quantification:

ethosuximide_workflow This compound UPLC-MS/MS Analytical Workflow start Start Method Development factor_screen Factor Screening (Plackett-Burman Design) start->factor_screen Define factors & ranges data_analysis Statistical Analysis (Pareto Chart, p-values) factor_screen->data_analysis Experimental data optimization Method Optimization (Central Composite Design) data_analysis->optimization Critical factors model_verification Model Verification (Check R², Lack of Fit) optimization->model_verification Response models model_verification->optimization Models inadequate robustness Robustness Testing (Fractional Factorial) model_verification->robustness Adequate models validation Method Validation (FDA/EMA Guidelines) robustness->validation Design space final_method Final Optimized Method validation->final_method Success criteria met

Diagram 1: DoE Workflow for this compound Method Optimization. This diagram illustrates the sequential approach for systematic method development, beginning with factor screening and progressing through optimization, robustness testing, and final validation.

Conclusion

The application of Design of Experiments (DoE) principles enables systematic optimization of a UPLC-MS/MS method for this compound quantification in human plasma. Through sequential implementation of screening designs and response surface methodology, this approach efficiently identifies optimal chromatographic and mass spectrometric conditions while characterizing factor interactions that traditional OFAT approaches would overlook. The optimized method demonstrates excellent analytical performance with sensitivity sufficient for clinical monitoring, rapid analysis time (1.8 minutes) supporting high-throughput applications, and robustness meeting regulatory validation criteria. [2]

This DoE-optimized method addresses the clinical need for reliable this compound quantification in therapeutic drug monitoring and pharmacokinetic studies. The systematic approach described in these application notes provides researchers with a validated protocol that can be readily implemented in analytical laboratories supporting epilepsy treatment and pharmaceutical development. Future applications may include adaptation of this methodology for simultaneous quantification of this compound with other anticonvulsant medications in multiplexed assays, further enhancing analytical efficiency in clinical settings.

References

Comprehensive Application Notes and Protocols: Advanced Sample Preparation and Analytical Techniques for Ethosuximide in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethosuximide and Analytical Importance

This compound (3-ethyl-3-methylpyrrolidine-2,5-dione) is a first-line succinimide anticonvulsant primarily used for treating absence seizures, particularly in childhood absence epilepsy. As a narrow therapeutic index drug with a defined therapeutic range of 40-100 μg/mL, precise monitoring through accurate sample preparation and analytical techniques is essential for optimal therapeutic outcomes [1] [2]. This compound's clinical significance was established in a National Institutes of Health-sponsored multicenter trial which determined it as the optimal first-line medication for childhood absence epilepsy due to its superior efficacy and tolerability profile compared to alternatives [2]. The complex biological matrices in which this compound is quantified present significant analytical challenges that must be addressed through robust sample preparation methods to ensure accurate quantification, reliable therapeutic drug monitoring, and appropriate clinical decision-making.

The primary mechanism of action of this compound involves blockade of T-type voltage-gated calcium channels in thalamic neurons, with preferential affinity for the Ca_v3.2 isoform [2]. This action reduces abnormal rhythmic burst firing and spike-wave discharges characteristic of absence seizures. Beyond its effects on calcium channels, this compound also inhibits persistent sodium currents and decreases calcium-activated potassium channel activity in thalamocortical neurons, contributing to its broad antiepileptic profile [2]. The drug is readily absorbed from the gastrointestinal tract, reaching peak plasma concentrations within 3-4 hours post-administration, with a plasma half-life of 50-60 hours in adults and 30-40 hours in children [2]. These pharmacokinetic characteristics, combined with its narrow therapeutic window, underscore the critical need for precise analytical methods for therapeutic drug monitoring.

Modern Sample Preparation Techniques for this compound

Sample preparation represents a critical preliminary step in the analysis of this compound from biological matrices, serving to remove interfering compounds, concentrate the analyte, and ensure compatibility with subsequent analytical instrumentation. Recent advancements in sample preparation methodologies have focused on improving extraction efficiency, minimizing matrix effects, and enhancing analytical throughput while maintaining the integrity of the analyte of interest. The selection of an appropriate sample preparation technique depends on multiple factors, including the required sensitivity, available sample volume, matrix complexity, and the chosen analytical detection method [3].

Conventional Extraction Techniques

Protein Precipitation (PP) represents the simplest and most rapid sample preparation approach for this compound, particularly suitable for high-throughput clinical applications. This technique involves adding an organic solvent (e.g., acetonitrile, methanol) or acid to the biological sample, resulting in protein denaturation and precipitation. Following centrifugation, the supernatant containing the analyte is directly injected or evaporated and reconstituted. PP offers exceptional recovery rates (>95%) for this compound and requires minimal technical expertise, though it provides less comprehensive sample cleanup compared to more sophisticated techniques [4].

Solid-Phase Extraction (SPE) utilizes cartridge-based sorbents to selectively retain this compound from biological samples, followed by washing steps to remove impurities and subsequent elution with an appropriate solvent. Reverse-phase C18 columns have demonstrated excellent extraction efficiency for this compound from plasma and serum samples [3]. SPE provides superior sample cleanup compared to protein precipitation, significantly reducing matrix effects in subsequent chromatographic analysis, though it requires more time and specialized equipment.

Liquid-Liquid Extraction (LLE) employs immiscible solvents to partition this compound based on its differential solubility, traditionally using organic solvents like ethyl acetate or dichloromethane. While LLE can provide exceptional sample cleanliness, it often requires large solvent volumes and multiple extraction steps, making it less suitable for high-throughput applications [3].

Advanced Microextraction Techniques

Recent technological advancements have focused on developing miniaturized extraction approaches that offer enhanced green chemistry profiles and reduced sample requirements. Microextraction by Packed Sorbent (MEPS) has emerged as a particularly promising technique for this compound extraction, integrating sample purification and concentration into a single step while requiring minimal sample volumes (as low as 100 μL) [3]. MEPS provides excellent extraction efficiency and can be easily automated for high-throughput applications.

Other emerging techniques include Solid Phase Microextraction (SPME) and Dried Blood Spot (DBS) extraction methods. SPME utilizes a fiber coated with extraction phase exposed to the sample, eliminating the need for solvents, while DBS involves depositing small blood volumes on specialized filter paper for simplified storage and transport [3]. Volumetric Absorptive Microsampling (VAMS) has shown particular promise for therapeutic drug monitoring of antiepileptic drugs, enabling accurate volumetric collection of biological samples without hematocrit effects [3].

Table 1: Comparison of Modern Sample Preparation Techniques for this compound

Technique Principle Sample Volume Recovery (%) Advantages Limitations
Protein Precipitation Protein denaturation with organic solvents 50-200 μL >95 Rapid, simple, high throughput Limited sample cleanup
Solid-Phase Extraction Selective adsorption/desorption 100-500 μL 85-95 Excellent cleanup, customizable Higher cost, more steps
Liquid-Liquid Extraction Partitioning between immiscible solvents 500-1000 μL 80-90 Effective for complex matrices Large solvent volumes, emulsion formation
MEPS Miniaturized SPE in syringe format 50-100 μL >90 Low sample volume, automatable Column clogging with dirty samples
Dried Plasma Spots Drying on specialized paper 10-50 μL 80-90 Simplified storage/shipping Hematocrit effects, volume accuracy

Analytical Methodologies for this compound Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as the gold standard technique for this compound quantification due to its exceptional sensitivity, superior specificity, and high analytical throughput. The combination of UPLC's enhanced chromatographic resolution with MS/MS's selective detection capabilities enables precise quantification of this compound even at low concentrations in complex biological matrices [5] [4].

3.1.1 Detailed UPLC-MS/MS Protocol for this compound Determination

Reagents and Materials:

  • This compound reference standard (purity ≥99%)
  • Deuterated this compound-d3 internal standard
  • HPLC-grade methanol, acetonitrile, and ammonium acetate
  • Drug-free human plasma or serum
  • Milli-Q water purification system

Equipment:

  • UPLC system equipped with binary pump, autosampler, and column oven
  • Tandem mass spectrometer with electrospray ionization (ESI) source
  • Analytical balance (accuracy 0.0001 g)
  • pH meter, vortex mixer, centrifuge (capable of 13,000 × g)
  • ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) or equivalent

Mobile Phase Preparation:

  • Mobile Phase A: 2 mM ammonium acetate in water
  • Mobile Phase B: 2 mM ammonium acetate in methanol
  • Filter all mobile phases through 0.22 μm membrane filters and degas by sonication for 10 min

Stock and Working Standard Solutions:

  • Prepare primary stock solution of this compound (1 mg/mL) in methanol
  • Prepare serial dilutions in methanol:water (50:50, v/v) to create working standards covering the concentration range 0.1-200 μg/mL
  • Prepare internal standard working solution at 1 μg/mL in methanol
  • Store all solutions at -20°C when not in use

Sample Preparation Procedure:

  • Thaw frozen plasma samples at room temperature and vortex for 30 s
  • Aliquot 100 μL of plasma into 1.5 mL microcentrifuge tubes
  • Add 25 μL of internal standard working solution (1 μg/mL) to each tube
  • Add 300 μL of ice-cold acetonitrile for protein precipitation
  • Vortex vigorously for 1 min, then centrifuge at 13,000 × g for 10 min at 4°C
  • Transfer 200 μL of supernatant to autosampler vials with inserts for analysis

UPLC-MS/MS Conditions:

  • Column temperature: 40°C

  • Autosampler temperature: 10°C

  • Injection volume: 5 μL

  • Flow rate: 0.4 mL/min

  • Gradient program:

    • 0-0.5 min: 20% B
    • 0.5-1.5 min: 20-95% B (linear gradient)
    • 1.5-2.0 min: 95% B
    • 2.0-2.1 min: 95-20% B
    • 2.1-2.5 min: 20% B (re-equilibration)
  • MS/MS detection parameters:

    • Ionization mode: ESI positive
    • Capillary voltage: 3.0 kV
    • Source temperature: 150°C
    • Desolvation temperature: 500°C
    • Cone gas flow: 50 L/h
    • Desolvation gas flow: 1000 L/h
    • Multiple reaction monitoring (MRM) transitions:
      • This compound: 142.0 → 44.0 (collision energy: 18 eV)
      • This compound: 142.0 → 98.0 (collision energy: 12 eV) - quantifier
      • Internal standard: 145.0 → 47.0 (collision energy: 18 eV)

Method Validation Parameters:

  • Linearity: 0.5-150 μg/mL (r² > 0.995)
  • Precision: Intra-day and inter-day CV < 15%
  • Accuracy: 85-115% of nominal values
  • Recovery: >90% with CV < 10%
  • Matrix effect: <15% suppression/enhancement

This UPLC-MS/MS method enables rapid analysis with a total run time of only 2.5 minutes, making it particularly suitable for high-throughput clinical applications [4]. The use of polarity switching in modern UPLC-MS/MS systems further enhances method utility by enabling simultaneous determination of multiple antiepileptic drugs, which is particularly valuable in clinical settings where polytherapy is common [4].

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

For laboratories without access to mass spectrometry instrumentation, HPLC-UV represents a robust, cost-effective alternative for this compound quantification. While offering less specificity than MS-based detection, well-optimized HPLC-UV methods can provide reliable results for therapeutic drug monitoring applications [6].

3.2.1 Detailed HPLC-UV Protocol for this compound Determination

Reagents and Materials:

  • This compound reference standard (purity ≥99%)
  • HPLC-grade methanol, acetonitrile, and water
  • Ortho-phosphoric acid or trifluoroacetic acid
  • Drug-free human plasma

Equipment:

  • HPLC system with UV detector, binary pump, and autosampler
  • C18 reverse-phase column (250 mm × 4.6 mm, 5 μm)
  • Analytical balance, pH meter, vortex mixer, centrifuge
  • Solid-phase extraction system (if using SPE)

Mobile Phase Preparation:

  • Mobile phase: Methanol:water (30:70, v/v)
  • Adjust to pH 3.5 with ortho-phosphoric acid
  • Filter through 0.45 μm membrane filter and degas

Sample Preparation via Solid-Phase Extraction:

  • Condition SPE C18 cartridge with 2 mL methanol followed by 2 mL water
  • Apply 500 μL plasma sample to the cartridge
  • Wash with 2 mL water followed by 2 mL 10% methanol in water
  • Elute this compound with 2 mL methanol
  • Evaporate eluent to dryness under nitrogen stream at 40°C
  • Reconstitute residue with 200 μL mobile phase
  • Vortex for 30 s and transfer to autosampler vials

HPLC-UV Conditions:

  • Column temperature: 25°C
  • Autosampler temperature: 15°C
  • Injection volume: 20-50 μL
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 210 nm
  • Run time: 15 min
  • Retention time: ~8.5 min (may vary based on column and mobile phase)

Method Validation Parameters:

  • Linearity: 5-150 μg/mL (r² > 0.998)
  • Precision: Intra-day and inter-day CV < 10%
  • Accuracy: 90-110% of nominal values
  • Limit of quantification: 5 μg/mL
  • Selectivity: No interference from common antiepileptic drugs

The HPLC-UV method provides adequate sensitivity for clinical monitoring of this compound within its therapeutic range (40-100 μg/mL) while requiring less specialized equipment than MS-based methods [6]. For laboratories with budget constraints, this approach represents a viable alternative that still delivers reliable results for therapeutic decision-making.

Table 2: Comparison of Analytical Techniques for this compound Quantification

Parameter UPLC-MS/MS HPLC-UV GC-MS Immunoassay
Sensitivity 0.1 μg/mL 5 μg/mL 1 μg/mL 10 μg/mL
Specificity Excellent Good Excellent Moderate
Analysis Time 2-3 min 10-15 min 15-20 min <10 min
Sample Volume 50-100 μL 200-500 μL 100-200 μL 50-100 μL
Cost per Sample High Moderate High Low
Multiplexing Capability Excellent Limited Good None
Throughput High Moderate Low High

Clinical Applications and Analytical Considerations

Therapeutic Drug Monitoring and Clinical Validation

Therapeutic drug monitoring (TDM) of this compound is essential for optimal treatment outcomes due to its narrow therapeutic index (40-100 μg/mL) and significant interindividual pharmacokinetic variability [1] [7]. The primary objectives of TDM include verifying adherence to prescribed regimens, individualizing dosage adjustments, identifying drug interactions, and investigating potential toxicity. For method validation in clinical settings, the following parameters should be rigorously evaluated:

Linearity and Calibration: Calibration curves for this compound should demonstrate consistent linearity across the analytical range (typically 1-150 μg/mL), with correlation coefficients (r²) exceeding 0.995. A minimum of six calibration points plus blank and zero samples are recommended, with the lowest calibrator establishing the lower limit of quantification [5] [4].

Precision and Accuracy: Both intra-day and inter-day precision should not exceed 15% coefficient of variation (CV) at all quality control levels, with accuracy maintained within 85-115% of nominal values. These parameters should be evaluated using quality control samples at low, medium, and high concentrations within the calibration range [4].

Selectivity and Specificity: Methods must demonstrate absence of interference from endogenous plasma components, commonly co-administered medications (valproic acid, lamotrigine, levetiracetam), and metabolites. For MS-based methods, monitoring at least two MRM transitions per analyte enhances specificity [4].

Recovery and Matrix Effects: Extraction recovery should be consistent and reproducible (>85%), with matrix effects evaluated by comparing analyte response in post-extraction spiked samples versus pure solution. The internal standard corrects for variability in extraction efficiency and ionization suppression/enhancement [5].

Stability: this compound stability should be assessed under various conditions, including short-term bench top stability, processed sample stability in autosampler, freeze-thaw stability, and long-term frozen storage stability [5].

Special Considerations for Pediatric Populations

This compound is predominantly prescribed for childhood absence epilepsy, creating unique analytical challenges related to limited blood sample volumes and formulation considerations. Recent advancements in microsampling techniques have addressed these challenges effectively:

Dried Plasma Spots (DPS): This technique requires only 10-50 μL of plasma spotted onto specialized filter paper, dried, and stored with desiccant. During analysis, a disc is punched from the spot and extracted with a suitable solvent [6]. While DPS offers simplified sample handling and shipping, potential volume inaccuracies due to hematocrit effects must be considered.

Volumetric Absorptive Microsampling (VAMS): VAMS devices provide accurate volumetric collection (typically 10-30 μL) of whole blood regardless of hematocrit levels, addressing a significant limitation of traditional dried blood spots [3]. After collection, samples are dried, stored, and then extracted for analysis.

Recent pediatric formulation development has focused on addressing the limitations of conventional this compound syrup, which contains high sugar concentrations (0.6 g sucrose per mL) contra-indicated for patients on ketogenic diets and has an unpleasant bitter taste [8]. Innovative lipid multiparticulate granule formulations have been developed with superior taste-masking properties, sugar-free composition, and flexible dosing capabilities suitable for pediatric populations [8].

Workflow Visualization and Technical Diagrams

Comprehensive Sample Preparation and Analysis Workflow

ethosuximide_workflow cluster_prep Sample Preparation Options cluster_analysis Analytical Method Options sample_collection Sample Collection (Plasma/Serum) sample_prep Sample Preparation sample_collection->sample_prep extraction Extraction Technique Selection sample_prep->extraction pp Protein Precipitation extraction->pp High Throughput spe Solid-Phase Extraction extraction->spe Superior Cleanup meps MEPS extraction->meps Limited Sample analysis Instrumental Analysis pp->analysis spe->analysis meps->analysis uplc_ms UPLC-MS/MS analysis->uplc_ms Max Sensitivity hplc_uv HPLC-UV analysis->hplc_uv Cost Effective data_analysis Data Analysis & Interpretation uplc_ms->data_analysis hplc_uv->data_analysis clinical_report Clinical Report & TDM Application data_analysis->clinical_report

Figure 1: Comprehensive Workflow for this compound Sample Preparation and Analysis in Biological Matrices

UPLC-MS/MS Analytical Sequence Diagram

uplc_ms_sequence sample_inj Sample Injection (5 μL) column_equil Column Equilibration 20% Mobile Phase B sample_inj->column_equil 0-0.5 min cycle_time Total Run Time: 2.5 min gradient_elution Gradient Elution 20-95% B (1.5 min) column_equil->gradient_elution 0.5-2.0 min ms_detection MS/MS Detection ESI+ MRM: 142→98 gradient_elution->ms_detection Detection Window column_regen Column Regeneration 95% B (0.5 min) ms_detection->column_regen 2.0-2.1 min reequil Re-equilibration 20% B (0.5 min) column_regen->reequil 2.1-2.5 min data_processing Data Processing Internal Standard Calibration reequil->data_processing

Figure 2: UPLC-MS/MS Analytical Sequence for High-Throughput this compound Quantification

Conclusion and Future Perspectives

The analysis of this compound in biological matrices has evolved significantly with advancements in sample preparation methodologies and analytical detection techniques. Modern approaches emphasize miniaturization, automation, and enhanced selectivity to address the challenges posed by the drug's narrow therapeutic index and the complexity of biological matrices. UPLC-MS/MS has emerged as the reference methodology for this compound quantification, offering unparalleled sensitivity, specificity, and throughput for clinical monitoring and research applications [5] [4].

Future directions in this compound analysis will likely focus on further miniaturization of sample preparation techniques, increased automation to reduce manual intervention and potential errors, and enhanced integration of multi-analyte panels for comprehensive antiepileptic drug monitoring. The development of point-of-care testing devices incorporating microfluidic technology and biosensors represents a promising frontier for rapid therapeutic drug monitoring, potentially enabling real-time dosage adjustments and improved clinical outcomes [3]. Additionally, the application of artificial intelligence and machine learning algorithms for data processing and interpretation may further enhance analytical efficiency and clinical utility.

The continuing advancement of green analytical chemistry principles will drive the development of more environmentally sustainable methodologies, reducing organic solvent consumption through miniaturized extraction techniques and alternative solvents [3]. These innovations, combined with the detailed protocols and application notes provided in this document, will empower researchers and clinicians to advance the field of this compound analysis and optimize therapeutic outcomes for patients with absence epilepsy.

References

Ethosuximide forced degradation studies acidic alkaline oxidative

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Forced Degradation of Ethosuximide

Forced degradation studies are a critical component of drug development, used to identify potential degradation products, validate analytical methods, understand degradation pathways, and support the development of stable formulations [1] [2]. These studies involve exposing a drug substance to harsher conditions than those used in accelerated stability testing.

This compound is a succinimide anticonvulsant used primarily to treat absence seizures [3] [4]. As a small organic molecule with imide functional groups, it can be susceptible to hydrolysis, oxidation, and other forms of degradation. The following protocol outlines a systematic approach to stress this compound under various conditions.

The experimental workflow for the forced degradation study is summarized in the diagram below.

workflow Start Start: this compound API Acid Acidic Hydrolysis Start->Acid Base Alkaline Hydrolysis Start->Base Oxid Oxidative Stress Start->Oxid Therm Thermal Stress Start->Therm Photo Photolytic Stress Start->Photo Analyze Sample Analysis Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze End Interpret Results Analyze->End

Detailed Experimental Protocol

This section provides the specific materials, methods, and conditions for conducting forced degradation studies on this compound.

Materials and Reagents
  • Drug Substance: this compound reference standard (high purity).
  • Chemicals: Hydrochloric acid (HCl, 0.1-1 N), Sodium hydroxide (NaOH, 0.1-1 N), Hydrogen peroxide (H₂O₂, 3-30%), Deionized water.
  • Solvents: High-performance liquid chromatography (HPLC) grade acetonitrile and methanol.
  • Equipment: HPLC system with UV/PDA detector, analytical balance, heated water bath, photostability chamber, pH meter, volumetric flasks.
Recommended Stress Conditions

The following table summarizes the proposed stress conditions for this compound. These are based on standard ICH guidelines and should be optimized to achieve 5-20% degradation [1].

Stress Condition Recommended Parameters Suggested Duration & Temperature
Acidic Hydrolysis 0.1 N HCl 24 hours at 60°C [2]
Alkaline Hydrolysis 0.1 N NaOH 24 hours at 60°C [2]
Oxidative Stress 3% H₂O₂ 24 hours at room temperature [1]
Thermal Stress (Solid) -- 14 days at 50°C [2]
Photolytic Stress ICH Option 2 (1.2 million lux hours) As per Q1B guidelines [1]

Sample Preparation:

  • For hydrolysis and oxidation, prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile:water mixture).
  • Mix 1 mL of the stock solution with 1 mL of the relevant stressor (e.g., 0.2 N HCl, 0.2 N NaOH, 6% H₂O₂) to achieve the final recommended concentration.
  • For thermal stress in solid state, expose the pure powder of this compound.
  • Include a control sample (e.g., drug in neutral solvent) stored under refrigerated conditions.
Analytical Procedure for HPLC Analysis

A stability-indicating method must be used to separate this compound from its degradation products.

  • Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
  • Column: C8 or C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
  • Mobile Phase: A phosphate buffer or water, B acetonitrile. Use a gradient elution for optimal separation.
  • Detection: UV detection at 210-230 nm.
  • Injection Volume: 10-20 µL.
  • Flow Rate: 1.0 mL/min.

Method Summary Table:

Parameter Specification
Column C8 or C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase Gradient: Buffer (A) / Acetonitrile (B)
Detection Wavelength 210 nm - 230 nm
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Run Time ~15-20 minutes

Expected Outcomes and Data Interpretation

Upon analysis, the chromatograms of stressed samples should be compared against the control.

  • Degradation Percentage is calculated based on the peak area reduction of the parent this compound peak or the area percentage of new degradation peaks.
  • The peak purity of the main this compound peak should be assessed using a PDA detector to confirm there is no co-elution with degradants.
  • The number and relative size of new peaks indicate the number and abundance of degradation products.

The following diagram illustrates the potential degradation pathways of this compound under these stress conditions.

pathways ETH This compound AcidDeg Hydrolyzed Products (e.g., Succinic acid derivatives) ETH->AcidDeg OxidDeg Oxidized Products (N-oxide, hydroxylated) ETH->OxidDeg ThermDeg Decomposition Products ETH->ThermDeg PhotoDeg Photodegradants ETH->PhotoDeg AcidSt Acidic/Basic Conditions AcidSt->AcidDeg OxidSt Oxidative Conditions OxidSt->OxidDeg ThermSt Thermal Stress ThermSt->ThermDeg PhotoSt Photolytic Stress PhotoSt->PhotoDeg

Critical Considerations for the Protocol

  • Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating. Specificity is proven by demonstrating the separation of degradants from the main peak [1].
  • Condition Optimization: The proposed conditions are a starting point. The duration and strength of stressors may need to be adjusted to achieve the target degradation of 5-20% without causing complete breakdown.
  • Identification of Degradants: For major degradation products (e.g., those exceeding identification thresholds per ICH guidelines), further characterization using techniques like LC-MS/MS should be performed to elucidate structures.
  • Safety: Standard laboratory safety practices should be followed, especially when handling concentrated acids, bases, and oxidizers.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for conducting forced degradation studies on this compound. By following this approach, pharmaceutical scientists can gain critical insights into the stability profile of this API, which is essential for ensuring the safety, quality, and efficacy of the final drug product throughout its shelf life.

References

Ethosuximide degradation products identification and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Ethosuximide: Drug Profile & Stability

For researchers characterizing degradation products, understanding the parent drug's core properties is the first crucial step. The table below summarizes the fundamental profile of this compound based on the available information.

Property Description
Chemical Name 3-ethyl-3-methylpyrrolidine-2,5-dione [1]
Molecular Mass 141.2 g/mol [2]
Structure Succinimide derivative; chiral compound with one asymmetric carbon atom [2]
Melting Point 64°C to 65°C [2]
pKa 9.3 (weakly acidic) [2]
Partition Coefficient 9 (chloroform/water; pH 7) [2]
Solubility Freely soluble in ethanol and water (190 mg/5 mL) [2]
Major Metabolic Enzymes Primarily hepatic CYP3A4 [3]

Key Stability & Handling Considerations:

  • Formulations: this compound is commercially available as 250 mg capsules and a 250 mg/5 mL oral suspension [3]. The suspension has a faster absorption rate [3] [2].
  • Analytical Implications: this compound is used clinically as a racemate. However, studies show its disposition in humans is non-stereoselective, meaning the enantiomers are processed similarly. Therefore, chiral separation may not be critical for routine analysis of the parent drug or its metabolites [2].

Technical Support & Troubleshooting Guide

Here are some frequently asked questions and troubleshooting guides tailored for scientists working with this compound in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is primarily a T-type calcium channel blocker. It inhibits low-threshold T-type calcium currents in thalamic neurons, which disrupts the thalamocortical oscillatory activity responsible for generating the 3 Hz spike-and-wave discharges seen in absence seizures [4] [2]. It may also have secondary effects on sodium and potassium channels [4].

Q2: What are the major known metabolites of this compound? A2: this compound is extensively metabolized in the liver. The known metabolites are considered inactive and include [2]:

  • 2-(1-hydroxyethyl)-2-methylsuccinimide (major metabolite)
  • 2-(2-hydroxyethyl)-2-methylsuccinimide
  • 2-ethyl-3-hydroxy-2-methyl-succinimide
  • 2-acetyl-2-methylsuccinimide (a ketone derivative)

Q3: What analytical techniques are commonly used for monitoring this compound? A3:

  • Therapeutic Drug Monitoring (TDM): Immunoassays are commonly used in clinical settings for their speed and 24-hour availability [1].
  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool, especially for research. Reversed-phase C18 columns with isocratic methanol/buffer mobile phases are standard. Detection is straightforward due to the drug's strong UV maxima between 200 and 250 nm [1]. HPLC can also profile multiple anti-seizure medications in a single run.
Troubleshooting Common Experimental Challenges

Challenge: Inconsistent or low recovery of this compound in sample preparation.

  • Potential Cause & Solution: this compound has minimal protein binding (0-10%) and a small volume of distribution (~0.7 L/kg), indicating it is distributed mainly in body water [3] [2]. For extraction from biological matrices like plasma, simple protein precipitation techniques are often sufficient. However, its high water solubility may make liquid-liquid extraction challenging; therefore, solid-phase extraction (SPE) might be a more reliable method for efficient concentration and cleanup [1].

Challenge: Observing unexpected peaks or loss of potency in formulated samples.

  • Potential Cause & Solution: This strongly indicates the formation of degradation products. A general workflow for investigating this is outlined in the diagram below.

G cluster_0 Stress Conditions Start Unexpected Peaks/Loss of Potency A Stress Testing (Forced Degradation) Start->A B Analyze Samples (e.g., HPLC-UV/PDA) A->B S1 Acidic Hydrolysis A->S1 S2 Alkaline Hydrolysis A->S2 S3 Oxidative Stress A->S3 S4 Thermal Stress A->S4 S5 Photolytic Stress A->S5 C Identify Degradants (e.g., LC-MS/MS) B->C D Characterize Structure (e.g., NMR, HRMS) C->D E Propose Degradation Pathway D->E

The experimental workflow for degradation product analysis typically involves several key stages. First, Stress Testing (Forced Degradation) is conducted by exposing the drug substance to various stress conditions including acidic and alkaline hydrolysis, oxidative stress (e.g., with hydrogen peroxide), thermal stress, and photolytic stress to intentionally generate degradation products. Next, Sample Analysis is performed using techniques like HPLC-UV/PDA to separate and initially detect the degradants. Then, Degradant Identification takes place using more advanced methods such as LC-MS/MS to determine the molecular weight and fragmentation patterns of the impurities. Finally, Structural Characterization is conducted using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to fully elucidate the chemical structures of the major degradation products.

Navigating Information Gaps

The search results I obtained are strong on clinical pharmacology but lack specific data on this compound degradation products. To advance your research, I suggest:

  • Consulting Specialized Databases: Search dedicated pharmaceutical science and chemistry databases for published stability studies and degradation profiles of this compound.
  • Reviewing Pharmacopoeias: Check the latest editions of the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.), which may contain monographs with purity tests, identification of related compounds, and storage conditions for this compound.
  • Conducting Forced Degradation Studies: The general workflow provided above serves as a starting point for designing your own experiments to empirically identify and characterize the degradation products.

References

Ethosuximide stability under ICH stress conditions solutions

Author: Smolecule Technical Support Team. Date: February 2026

The Regulatory Framework for Stability Testing

For any new drug substance or product, including Ethosuximide, the ICH Q1A(R2) guideline is the definitive source for stability testing requirements. This guideline, issued by both the FDA and the European Medicines Agency (EMA), defines the standard conditions under which stability must be tested [1] [2].

The table below outlines the standard storage conditions required by ICH Q1A(R2) for long-term, intermediate, and accelerated testing.

Study Type Storage Condition Minimum Time Period Covered at Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months

RH = Relative Humidity

These conditions are designed to simulate the stresses a drug may encounter over its shelf life and are your starting point for designing forced degradation studies.

This compound: Key Chemical & Pharmacological Profile

Understanding the intrinsic properties of this compound is crucial for anticipating its stability behavior. The following diagram summarizes its core characteristics and primary mechanism of action.

ethosuximide_profile cluster_properties Key Properties cluster_mechanism Primary Mechanism of Action compound This compound prop1 Primary Use: First-line treatment for absence seizures (epilepsy) compound->prop1 mech1 Blocks T-type calcium channels in thalamic neurons compound->mech1 prop2 Molecular Class: Succinimide anticonvulsant prop3 Approval: Approved in the US in 1957 prop4 Solubility: Readily absorbed from the gastrointestinal tract prop5 Blood-Brain Barrier: Crosses efficiently mech2 Inhibits Caᵥ3.2 isoform preference mech1->mech2 mech3 Reduces rhythmic burst firing and spike-wave discharges mech2->mech3

Designing Your Stability Study Protocol

stability_workflow start Define Study Objective: Forced Degradation / Regulatory Submission step1 Select Appropriate ICH Conditions (Refer to Table above) start->step1 step2 Prepare Drug Samples: API and Formulation (e.g., capsules, suspension) step1->step2 step3 Expose Samples to Stress Conditions: Heat, Humidity, Light, Acid/Base Hydrolysis, Oxidation step2->step3 step4 Analyze Samples at Time Points: HPLC (Purity), Assay (Potency), Related Substances step3->step4 step5 Identify Degradation Products: Mass Spectrometry (MS), NMR step4->step5 step6 Document and Troubleshoot: Establish degradation pathways and shelf-life step5->step6

Based on the core properties of this compound, here are key factors and potential solutions to consider for your experimental design:

  • Forced Degradation Studies: To understand the chemical behavior of this compound, you should proactively stress the drug substance under more severe conditions than the standard ICH ones. This includes:

    • Hydrolytic Degradation: Expose solutions of this compound to both acidic and basic conditions (e.g., 0.1M HCl and 0.1M NaOH) at elevated temperatures (e.g., 60-70°C) to simulate hydrolytic breakdown.
    • Oxidative Degradation: Treat samples with oxidizing agents like hydrogen peroxide (e.g., 3%) to identify oxidative degradation products.
    • Photodegradation: Subject solid and solution samples to controlled light exposure as per ICH Q1B guidelines to determine photosensitivity.
  • Analytical Method Development: The primary tool for stability testing will be a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC). Your method must be able to separate this compound from its degradation products, demonstrating specificity and the ability to accurately quantify the active ingredient.

  • Troubleshooting Common Scenarios:

    • Issue: Observed potency loss in accelerated stability studies.
    • Investigation: Check for known side effects that hint at instability. For example, this compound is associated with gastrointestinal side effects [3]. While not direct proof, this can sometimes indicate local degradation of the drug in the GI tract, underscoring the need for robust formulation to protect the API.
    • Action: Ensure your formulation uses appropriate excipients to maintain stability and consider the use of protective coatings if necessary.

References

Ethosuximide method robustness testing pH flow rate variations

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Q1: What are the critical method parameters to monitor for a robust Ethosuximide HPLC-UV analysis? The most critical parameters are typically the pH of the aqueous buffer and the flow rate of the mobile phase. Small, deliberate variations in these factors can significantly impact the retention time, peak shape, and resolution from other compounds in the analysis [1] [2] [3].

Q2: My this compound peak has shifted or is co-eluting with another substance. What should I check first? First, verify the pH and composition of your mobile phase buffer. Then, check the flow rate for consistency. These are the most common sources of retention time variability. The method should be robust enough to tolerate minor fluctuations in these parameters without affecting the quantification [2] [3].

Q3: How much variation in pH and flow rate is typically acceptable? A well-developed method should be robust against small variations. Based on general HPLC validation practices, a common approach is to test a variation of ±0.1 to 0.2 units for pH and ±0.1 mL/min for flow rate (e.g., 0.9 to 1.1 mL/min around a nominal 1.0 mL/min flow) [2]. The acceptable range for your specific method should be determined during robustness testing.

Troubleshooting Guide & Robustness Data

The following table summarizes potential issues related to pH and flow rate, along with recommended solutions. This data is synthesized from a specific, validated HPLC-UV method for antiepileptic drugs that includes this compound [4] [5].

Observed Issue Potential Cause Recommended Solution

| Shift in this compound Retention Time | - Mobile phase pH drift.

  • Flow rate inaccuracy. | - Check and adjust buffer pH precisely before use.
  • Calibrate the HPLC pump. | | Poor Peak Shape (Tailing or Fronting) | - Incorrect pH leading to undesirable ionization.
  • Column degradation. | - Ensure pH is optimized for the analyte (use a buffer with sufficient capacity).
  • Consider flushing or replacing the column. | | Loss of Resolution (from nearby peaks) | - Small changes in pH or flow rate altering selectivity. | - Fine-tune the mobile phase gradient or isocratic composition.
  • Control and monitor column temperature. | | Increased Backpressure | - Blocked frit or column.
  • Mobile phase viscosity change. | - Filter samples and mobile phase.
  • Flush the column according to manufacturer instructions. |

Validated Method Parameters for Reference: The robust method from the literature uses the following conditions for the simultaneous analysis of this compound and other antiepileptic drugs [4] [5]:

  • Column: Phenyl-Hexyl
  • Mobile Phase: Gradient of Methanol and Potassium Phosphate Buffer (25 mM, pH 5.1)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 210 nm
  • Linear Range for this compound: 3–150 mg/L

Experimental Protocol: Robustness Testing

This protocol provides a step-by-step guide to experimentally verify the robustness of your HPLC method against variations in pH and flow rate.

1. Objective To demonstrate that the analytical method remains unaffected by small, deliberate variations in the pH of the buffer and the flow rate of the mobile phase.

2. Experimental Design A univariate approach or a fractional factorial design can be used. The simpler univariate approach is described below.

3. Materials and Equipment

  • HPLC system with UV detector
  • Phenyl-Hexyl column (or your specified column)
  • This compound standard solution at a concentration within the linear range (e.g., 75 mg/L)
  • Mobile phase components: Methanol (HPLC grade), Potassium Phosphate (HPLC grade)

4. Procedure

  • Prepare Mobile Phases: Prepare the buffer at three different pH levels: 5.0 (Nominal -0.1), 5.1 (Nominal), and 5.2 (Nominal +0.1). Filter and degas all mobile phases.
  • Set Flow Rates: Test the method at three different flow rates: 0.9 mL/min (Nominal -0.1), 1.0 mL/min (Nominal), and 1.1 mL/min (Nominal +0.1).
  • Execute the Experiment: Inject the same this compound standard solution using different combinations of the above parameters. A full test would include all 9 combinations (3 pH x 3 flow rates).
  • Analyze the System Suitability: For each chromatogram, record the following key parameters:
    • Retention Time (RT) of this compound
    • Peak Area
    • Theoretical Plates (N)
    • Tailing Factor (Tf)

5. Acceptance Criteria The method is considered robust if, across all tested variations:

  • The %RSD of Peak Areas is low (e.g., < 2.0%), indicating accuracy and precision are maintained.
  • Changes in Retention Time are minimal and predictable.
  • Theoretical Plates and Tailing Factor remain within pre-defined system suitability limits (e.g., Tf < 2.0).

The workflow for this testing procedure is summarized in the following diagram:

robustness_workflow Start Start Robustness Test Prep Prepare Mobile Phases at pH 5.0, 5.1, and 5.2 Start->Prep SetFlow Set Flow Rates to 0.9, 1.0, and 1.1 mL/min Prep->SetFlow Execute Inject Standard Solution Across All Parameter Combinations SetFlow->Execute Analyze Analyze System Suitability: Retention Time, Peak Area, Theoretical Plates, Tailing Factor Execute->Analyze Evaluate Evaluate Data Against Pre-set Acceptance Criteria Analyze->Evaluate End Method is Robust (If Criteria Met) Evaluate->End

References

Resolving Ethosuximide peak asymmetry in chromatographic methods

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Physical Causes of Peak Asymmetry

The following issues can affect all peaks in a chromatogram similarly. Addressing these is often the first step in troubleshooting [1].

Problem Cause Effect on Peak Shape Recommended Solution
Poor System Connections Tailing Check and replace poorly sized or improperly connected capillaries and unions in the flow path between injector and detector [1].
Column Inlet Void Tailing Replace the column. Reversing flow direction may offer a short-term fix, but replacement is the most reliable solution [1].
Debris on Inlet Frit Tailing or split peaks Consistently use an inline filter between the injector and column. The inlet frit can be replaced, though this requires extreme care [1].
Radial Packing Density Heterogeneity Fronting This is largely a manufacturing issue. For users, the solution is to replace the column from a reputable supplier [1].

Optimizing Method and System Parameters

Once physical issues are ruled out, method conditions and system configuration play a critical role. The following workflow outlines a systematic approach to diagnose and resolve peak shape issues.

start Start: Asymmetric Ethosuximide Peak step1 Check Physical Causes start->step1 step2 Evaluate Chromatographic System step1->step2 All peaks affected step4 Investigate Chemical Causes step1->step4 Only some peaks affected step3 Optimize Method Parameters step2->step3 Low system dispersion confirmed resolve Issue Resolved step3->resolve step4->resolve

Evaluate System Dispersion

A system with low extra-column volume (ECV) is crucial to prevent band broadening and loss of resolution, especially in fast, highly efficient separations [2]. One study determined the ECV of a modern UHPLC system to be as low as 9 µL, which helps maintain excellent peak symmetry even at high flow rates [2].

Optimize Method Parameters

Adjusting analytical conditions can directly improve peak shape. An investigation into separating anti-epileptic drugs, including this compound, showed that increasing the flow rate can sometimes improve peak symmetry without significant loss of efficiency [2].

For example, the symmetry of the primidone peak improved as the flow rate increased from 0.2 mL/min to 1.5 mL/min [2]. While this specific data is for primidone, it demonstrates a general principle that can be tested for this compound.

Chemical and Analytical Considerations for this compound

Specific properties of the this compound molecule present unique analytical challenges that can influence peak shape and detection.

  • Detection Challenges: this compound lacks a strong chromophore or conjugated system, making direct UV detection in HPLC methods difficult and resulting in strong background absorption from the mobile phase in lower UV regions [3].
  • Derivatization Workaround: To enhance detection sensitivity and specificity, this compound can be derivatized using reagents like 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)piperazyl]ethanesulfonate (NOEBPES). This process involves extracting this compound from the sample, reacting it with the derivatizing reagent, and then removing the excess reagent with aqueous acid before HPLC analysis [3].
  • Chirality: this compound is a chiral compound used clinically as a racemate [4]. In humans, its disposition is non-stereoselective, meaning the two enantiomers are processed similarly. However, metabolism in rats shows stereoselectivity, with the (R)-isomer being preferentially metabolized [5] [6]. For standard analytical methods that do not separate enantiomers, this is typically not a direct cause of peak asymmetry.

Frequently Asked Questions

What should I check first if all peaks in my chromatogram are tailing? If all peaks are affected similarly, the cause is almost certainly physical [1]. Your first step should be to check for poorly made connections in the LC system flow path and ensure you are using a properly installed inline filter to protect the column from debris [1].

Can a column itself be the cause of peak asymmetry? Yes. Over time and with physical stress, the particle bed inside the column can rearrange, creating a void at the inlet that acts as a mixing chamber and causes severe peak tailing. While reversing the flow direction can sometimes temporarily restore performance, replacing the column is the most reliable solution [1].

Why is my this compound signal weak or noisy? This is likely due to its inherent physicochemical properties. This compound lacks a strong chromophore, forcing detection at low UV wavelengths where mobile phase background noise is high. Consider using a derivatization strategy to create a derivative that can be detected at a higher, less noisy wavelength [3].

The search results provide strong guidance on physical causes and general system optimization, but detailed protocols for chemical modifications of the mobile phase or stationary phase to resolve this compound-specific asymmetry were not available.

References

Ethosuximide sample stability in biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

Sample Handling & Preparation Workflow

Proper sample handling is fundamental to ensuring analyte stability. The following workflow outlines the key steps from collection to analysis, highlighting critical control points.

G cluster_critical Critical Steps for Stability Blood Collection Blood Collection Centrifugation Centrifugation Blood Collection->Centrifugation Plasma Separation Plasma Separation Centrifugation->Plasma Separation Aliquoting & Storage Aliquoting & Storage Plasma Separation->Aliquoting & Storage Protein Precipitation Protein Precipitation Aliquoting & Storage->Protein Precipitation Filtration & Injection Filtration & Injection Protein Precipitation->Filtration & Injection

Workflow Stage Guidance:

  • Plasma Separation: Centrifugation conditions are typically around 1,900 rpm for a duration sufficient to obtain clear plasma [1].
  • Aliquoting & Storage: While specific stability data for ethosuximide is unavailable, a common practice is to store plasma aliquots at -20°C to minimize degradation and avoid repeated freeze-thaw cycles [1].
  • Protein Precipitation: A fully automated or manual protein precipitation step is highly effective. A standard protocol uses 100 μL of 100% acetonitrile added to the plasma sample, followed by vortexing and centrifugation. The supernatant is then filtered before injection [1].

Established Analytical Methods for Quantification

The following table summarizes the core parameters from a validated, fully automated LC-MS/MS method suitable for this compound, which can serve as a robust reference for your own protocol development [1].

Parameter Specification for this compound
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volume 100 μL plasma
Sample Preparation Fully automated protein precipitation (ACN) and filtration
Internal Standard Isotopically labeled standards (e.g., this compound-D*)
Chromatography Column C18 (2.1 × 50 mm, 2.7 μm)
Retention Time (RT) 1.8 minutes
Multiple Reaction Monitoring (MRM) 140.07 → 42.00
Total Run Time 4.5 minutes
Key Validation Results Linear range, precision <15%, accuracy ±10% of nominal

Troubleshooting Guide & FAQs

Here are solutions to common challenges encountered during the analysis of antiepileptic drugs like this compound.

Issue Possible Cause Suggested Solution
Low Recovery Incomplete protein precipitation; analyte adsorption. Ensure precise acetonitrile-to-plasma ratio; use silanized vials; confirm internal standard correction [1].
Matrix Effects Ion suppression/enhancement from co-eluting compounds. Use appropriate isotopic internal standard; optimize chromatographic separation to shift analyte's retention time [1].
Carryover Contamination of the injection system or needle. Implement and optimize needle wash steps; review system maintenance; check carryover as part of method validation (<2% is acceptable) [1].
Chromatographic Peak Tailing Column degradation; non-optimal mobile phase pH. Flush and regenerate or replace the C18 column; adjust concentration of formic acid/ammonium formate in mobile phase [1].

Frequently Asked Questions:

  • What is the therapeutic range for this compound in plasma? The generally accepted anticonvulsant therapeutic range for this compound is 40–100 μg/mL. Plasma concentrations below 40 μg/mL are rarely effective [2].

  • Is HPLC-UV a viable alternative for this compound analysis? Yes. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a well-established, cost-effective technique for assaying antiepileptic drugs in biological fluids and is often described in official pharmacopeias [3]. While it may offer less sensitivity than LC-MS/MS, it remains a robust choice for TDM.

  • How does the mechanism of action relate to its analysis? Understanding the pharmacology is key. This compound primarily works by blocking T-type calcium channels in thalamic neurons, which inhibits the rhythmic oscillations that cause absence seizures [4] [5] [6]. This specific action is unrelated to the chemical analysis of the drug in plasma.

Core Recommendations for Stability Protocol

Since explicit stability data is missing, I strongly recommend you incorporate the following into your experimental plan:

  • Conduct Stability Tests: Perform your own systematic studies to establish stability under conditions you will use. This includes:
    • Short-term temperature stability (e.g., on the autosampler at 4-10°C for 24-48 hours).
    • Freeze-thaw stability (at least 3 cycles).
    • Long-term stability at your intended storage temperature (e.g., -20°C or -80°C).
  • Use Isotopic Internal Standards: Always use a stable isotope-labeled internal standard (e.g., this compound-D*) to correct for losses during sample preparation and matrix effects during analysis [1].
  • Establish Acceptance Criteria: Define precision (e.g., ±15%) and accuracy (e.g., ±15%) benchmarks for your quality control samples to ensure data reliability.

References

Ethosuximide method transfer between laboratories challenges

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Ethosuximide: A Comparison

The table below summarizes established analytical methods used for this compound determination, which are commonly subject to transfer.

Method Key Characteristics Sample Volume Run Time Key Challenges in Transfer
UPLC-MS/MS [1] High sensitivity & specificity; Solid-Phase Extraction (SPE) 0.25 mL plasma 1.8 min Transfer of complex SPE and MS instrumentation; matrix effects.
HPLC-UV (Plasma) [2] Robust, widely available; simple protein precipitation Not Specified Longer than UPLC Achieving consistent precision and accuracy (<15%); longer run times.
HPLC-UV (Dried Plasma Spot - DPS) [2] Simplified sample storage & shipping Derived from DPS Not Specified Potential inaccuracy vs. plasma (mean difference: 20.6%); sample spot homogeneity.
Immunoassay (EMIT) [3] High-throughput; automated 0.5 mL serum Very fast Cross-reactivity; different results vs. chromatographic methods.

Troubleshooting Common Method Transfer Challenges

Here are specific challenges and solutions you might encounter when transferring an this compound quantification method.

Challenge Potential Root Cause Troubleshooting Steps & Solutions
Inconsistent Results (Precision/Accuracy) Variation in sample prep (extraction efficiency, timing) Standardize and validate every manual step (e.g., vortexing time, centrifugation speed/temperature) [2].
Analytical Inaccuracy (DPS Methods) Variable extraction from dried matrix; hematocrit effect Correlate DPS results extensively with plasma method during transfer; establish a new, validated reference range [2].
Long Chromatographic Run Times Inefficient method translation (HPLC to UPLC) Re-optimize gradient program and flow rate for the target instrument to reduce run time while maintaining resolution [1].
Signal Drift or Suppression (MS) Differences in instrument source cleanliness or mobile phase Implement stricter sample clean-up; standardize mobile phase composition and source cleaning schedules across labs [1].

Experimental Protocol: Core HPLC-UV Method for this compound

For a transfer, you need a robust starting method. The following protocol is adapted from a validated procedure for quantifying this compound alongside other antiepileptic drugs in human plasma and Dried Plasma Spots (DPS) [2].

1. Sample Preparation:

  • Plasma Samples: Use a simple protein precipitation extraction. Mix the plasma sample (e.g., 100 µL) with a precipitating agent like acetonitrile (e.g., 300 µL). Vortex mix vigorously, then centrifuge to pellet the proteins. Collect the clear supernatant for injection [2].
  • Dried Plasma Spots (DPS): Punch out a disk from the DPS card. Perform liquid extraction by soaking the disk in a suitable solvent (e.g., a water/methanol mixture) to re-dissolve the this compound. After extraction, centrifuge and use the supernatant [2].

2. Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A mixture of aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized to achieve good separation (e.g., a gradient or isocratic elution).
  • Flow Rate: ~1.0 mL/min (to be optimized).
  • Detection: UV detection at a wavelength suitable for this compound (typically between 200-220 nm).
  • Injection Volume: 10-50 µL.

3. Method Validation (Parameters to Re-Establish During Transfer): The receiving laboratory must demonstrate the method performs acceptably in their hands. Key parameters include [2]:

  • Accuracy & Precision: Both intra-day and inter-day accuracy and precision should be <15% for all analytes.
  • Calibration Curve: A linear range covering the therapeutic window (40-100 µg/mL) and beyond.
  • Stability: Ensure analyte stability in the matrix (plasma/DPS) under storage and processing conditions.

This workflow outlines the core steps for quantifying this compound using an HPLC-UV method, from sample preparation to data analysis.

G start Start Sample Preparation plasma Collect Plasma Sample start->plasma dps OR: Create Dried Plasma Spot (DPS) start->dps prep_plasma Protein Precipitation (Plasma + ACN, Vortex, Centrifuge) plasma->prep_plasma prep_dps Liquid Extraction (Punch Disk, Add Solvent) dps->prep_dps inject Inject Supernatant into HPLC-UV System prep_plasma->inject prep_dps->inject sep Chromatographic Separation Reversed-Phase C18 Column inject->sep detect UV Detection (~200-220 nm) sep->detect analyze Data Analysis & Concentration Calculation detect->analyze end Result Validation analyze->end

Key Transfer Principles and FAQs

What is the fundamental goal of an analytical method transfer? It is the process of introducing a validated method from a developing laboratory (sender) to a designated quality control laboratory (receiver) so it can be used for its intended purpose reliably. Success is measured by the receiving lab's ability to reproduce the method's performance characteristics [4].

What is the single most critical step for a successful transfer? Early and detailed communication. The sending lab must provide a comprehensive transfer protocol with all development data, known quirks, and detailed instructions. The receiving lab must be transparent about its equipment, analyst skills, and any difficulties encountered during the process [4].

References

Ethosuximide column selection for optimal separation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Validated Method for Ethosuximide Analysis

For researchers requiring a robust and sensitive HPLC-UV method for therapeutic drug monitoring (TDM) of multiple AEDs, including this compound, the following protocol has been developed and validated according to FDA guidelines [1].

  • Objective: To simultaneously determine 12 antiepileptic drugs and their main metabolites, including this compound, in human plasma.
  • Analytical Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV).
  • Validation: The method is linear, accurate, and precise over the concentration range of 3–150 mg/L for this compound [1].
Detailed Experimental Protocol

Here is the step-by-step methodology for analyzing plasma samples [1]:

1. Sample Preparation

  • Internal Standard: Use 10,11-dihydrocarbamazepine as the internal standard.
  • Protein Precipitation: Precipitate plasma proteins by adding acetonitrile.
  • Volume: The method requires only 100 µL of human plasma.

2. Chromatographic Conditions

  • Column: Luna Phenyl–Hexyl column.
  • Mobile Phase: A gradient elution with:
    • Mobile Phase A: Methanol
    • Mobile Phase B: Potassium phosphate buffer (25 mM; pH 5.1)
  • Temperature: Maintain the column at 40 °C.
  • Flow Rate: 1 mL/min
  • Detection Wavelength: 210 nm

3. Method Performance The validated performance characteristics for this compound are summarized below [1]:

Parameter Specification for this compound
Calibration Range 3 – 150 mg/L
Linearity Demonstrated across the calibration range
Accuracy & Precision Within acceptable validation limits

This method is particularly advantageous because it uses a simple protein precipitation for sample preparation and a Phenyl–Hexyl column, which provides unique selectivity for compounds with aromatic structures [1].

Alternative & Advanced Methods

While the above method is robust for HPLC-UV, other techniques offer higher throughput or sensitivity.

  • LC-MS/MS for High-Throughput TDM: A fully automated LC-MS/MS method can quantify 26 AEDs, including this compound, in just 4.5 minutes [2].

    • Column: A generic C18 column (2.1 × 50 mm, 2.7 μm).
    • Sample Prep: Fully automated protein precipitation using the CLAM-2030 system.
    • Advantage: This system enables 24/7 operation with minimal manual intervention, ideal for high-volume clinical labs [2].
  • HPLC-Fluorescence for Specific Drugs: For certain newer AEDs like perampanel, HPLC with fluorescence detection offers high specificity with simple sample preparation. While not used for this compound here, it demonstrates the principle of tailoring the detection method to the analyte [3].

Troubleshooting Common HPLC Issues

Chromatographic problems can impact the accuracy and reliability of your results. Here are common issues and solutions, particularly relevant for multi-analyte methods [4].

Problem Possible Cause Solution
Peak Tailing Polar interactions with residual silanol groups on column. Operate at a lower pH (e.g., pH 5.1); use a highly deactivated (end-capped) column [1] [4].
Broad Peaks Mobile phase flow rate too low; guard column contaminated. Adjust flow rate; replace or regenerate the guard column [4].
Retention Time Drift Column temperature fluctuations; mobile phase evaporation/degradation. Use a column oven; prepare fresh mobile phase regularly [4].
Ghost Peaks Contamination in injector or column from previous samples. Flush the injector and column with strong solvent; include a washing step in the gradient [4].

Workflow for Method Implementation and Troubleshooting

To visualize the entire process from method setup to problem resolution, follow this logical workflow:

ethosuximide_hplc_workflow start Start: HPLC Method for this compound setup Set Up Method start->setup sample_prep Sample Preparation: - Use 100 µL plasma - Precipitate with ACN - Add Internal Standard setup->sample_prep chrom_conditions Chromatographic Conditions: - Phenyl-Hexyl Column - Gradient: MeOH / Phosphate Buffer (pH 5.1) - 40°C, 1 mL/min, 210 nm sample_prep->chrom_conditions run_method Run Analysis chrom_conditions->run_method eval_results Evaluate Results run_method->eval_results decision Peak Shape & Retention Time Acceptable? eval_results->decision troubleshoot Proceed to Troubleshooting Guide decision->troubleshoot No success Analysis Successful decision->success Yes

Frequently Asked Questions (FAQs)

Q1: Why is a Phenyl-Hexyl column recommended for this analysis instead of a standard C18? A1: The Phenyl-Hexyl stationary phase provides a unique retention mechanism based on π-π interactions with the aromatic rings present in the chemical structures of many AEDs, including this compound. This offers complementary and often improved selectivity compared to a standard C18 column, which is crucial for separating complex mixtures [1].

Q2: My laboratory does not have a Phenyl-Hexyl column. What are my options? A2: While the Phenyl-Hexyl column is optimal, other methods exist. You can:

  • Use a standard C18 column with an LC-MS/MS system for high specificity and faster run times [2].
  • Explore other specialized phases like biphenyl columns, which also leverage π-π interactions and may offer similar selectivity [5].

Q3: What is the most critical parameter to control for method reproducibility? A3: Maintaining a stable mobile phase pH and column temperature is critical. Even small fluctuations can significantly alter the ionization state of analytes and their retention times, especially for a weakly acidic drug like phenobarbital, which is often analyzed alongside this compound [1] [4].

References

Mobile phase optimization for Ethosuximide analysis

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC-UV Method for Ethosuximide

For researchers aiming to monitor this compound alongside other antiepileptic drugs, a 2023 study developed and validated a simple, robust HPLC-UV method. The key parameters are summarized below [1] [2].

Parameter Specification
Analytical Column Luna Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) [1] [2]

| Mobile Phase | A: Potassium Phosphate Buffer (25 mM, pH 5.1) B: Methanol [1] [2] | | Elution Mode | Gradient | | Gradient Program | • 0 min: 15% B • 5 min: 15% B • 15 min: 55% B • 16 min: 100% B • 20 min: 100% B • 21 min: 15% B • 25 min: 15% B (re-equilibration) [1] | | Flow Rate | 1.0 mL/min [1] [2] | | Column Temperature | 40 °C [1] [2] | | Detection Wavelength | 210 nm [1] [2] | | Injection Volume | 10 µL [1] [2] | | Sample Preparation | Protein precipitation with acetonitrile (typically a 1:3 ratio of plasma to acetonitrile), vortex-mix, then centrifuge. The supernatant is diluted with water or mobile phase and injected [1] [2]. | | Linear Range | 3 - 150 mg/L [1] [2] |

Mobile Phase Optimization & Troubleshooting

Optimizing the mobile phase is crucial for achieving a sharp, well-resolved peak for this compound. The following workflow outlines a logical approach to method development and troubleshooting.

start Start: Poor Peak/Resolution d1 Baseline Noisy/Unstable? start->d1 sp1 Check & Prepare Fresh Mobile Phase d2 Peak Shape Improved? sp1->d2 sp2 Verify Buffer pH (±0.1 of target) and Filter (0.45µm)/Degas d3 Retention/Resolution OK? sp2->d3 sp3 Adjust Organic Solvent Ratio (Test ±5% Methanol) d4 Adequate Resolution Achieved? sp3->d4 sp4 Fine-tune pH (±0.2 units) around analyte pKa sp5 Consider Column Selectivity: Switch to Phenyl-Hexyl Column sp4->sp5 If co-analyzing other AEDs end Method Optimized sp5->end d1->sp1 Yes d1->d2 No d2->sp2 No d2->d3 Yes d3->d4 No d3->end Yes d4->sp3 No d4->sp4 Still No

Detailed Troubleshooting FAQs
  • Why is my baseline noisy or drifting?

    • Cause: A contaminated or improperly prepared mobile phase is a common culprit. Air bubbles in the system can also cause noise, while a contaminated detector flow cell can lead to drifting [3].
    • Solution: Always use fresh, HPLC-grade solvents. Degas the mobile phase thoroughly before use and purge the HPLC system to remove air. If the problem persists, flush the detector flow cell with a strong organic solvent [3].
  • Why is the this compound peak tailing or too broad?

    • Cause: Peak shape is highly dependent on the mobile phase pH and column chemistry. Secondary interactions with active sites on the column can cause tailing [3].
    • Solution: Ensure the mobile phase buffer pH is correctly prepared and has sufficient buffering capacity. The use of a Phenyl-Hexyl column, as in the provided method, is particularly recommended for antiepileptic drugs because its retention mechanism provides excellent selectivity for analytes with aromatic rings [1] [2].
  • Why is the retention time drifting?

    • Cause: Inadequate control of the mobile phase composition or column temperature [3].
    • Solution: Prepare the mobile phase precisely and ensure the mixer is functioning correctly for gradient methods. Use a column oven to maintain a stable temperature [3].
  • Why is the peak fronting?

    • Cause: This often occurs if the injection solvent is stronger than the mobile phase, or if the column is overloaded [3].
    • Solution: Try to dissolve the sample in the mobile phase or a weaker solvent. Reducing the injection volume can also correct this issue [3].

Key Practical Considerations

  • Methanol vs. Acetonitrile: The referenced method uses methanol with a Phenyl-Hexyl column because it enhances π-π interactions with the aromatic stationary phase, improving retention and selectivity for drugs like this compound. Acetonitrile is often preferred for its lower viscosity and backpressure, but methanol can offer superior selectivity in some cases [1] [4] [2].
  • Therapeutic Range: When performing therapeutic drug monitoring, the target therapeutic range for this compound is typically between 40 and 100 mg/L [1] [2]. Recent pharmacodynamic studies suggest that a target AUC of 1,027 μg·h/mL provides a 50% probability of seizure freedom in children [5].

References

Ethosuximide method sensitivity improvement LOD LOQ enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding LOD and LOQ

Limit of Detection (LOD) is the lowest concentration of ethosuximide that your method can reliably detect. Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision [1].

Parameter Definition Typical Acceptance Criterion
Limit of Detection (LOD) Lowest concentration that can be detected (but not necessarily quantified) [1]. Signal-to-Noise Ratio (S/N) ≥ 3:1 [1] [2].
Limit of Quantitation (LOQ) Lowest concentration that can be quantified with acceptable accuracy and precision [1]. Signal-to-Noise Ratio (S/N) ≥ 10:1; Precision (RSD) ≤ 20%; Accuracy 80-120% [1] [3].

Strategies for Improving LOD and LOQ

Improving sensitivity is a systematic process. The following workflow outlines the key decision points and strategies based on your chosen analytical technique.

G Workflow for LOD/LOQ Optimization Start Goal: Improve LOD/LOQ Technique Select Analytical Technique Start->Technique LC Liquid Chromatography (LC) Technique->LC MS Mass Spectrometry (MS) Technique->MS Other Other Techniques (Spectroscopy, etc.) Technique->Other LC_Opt1 Use more sensitive detector: - Mass Spectrometer (MS) - Fluorescence Detector LC->LC_Opt1 LC_Opt2 Optimize conditions: - Column temperature - Mobile phase - Flow rate LC->LC_Opt2 LC_Opt3 Add pre-concentration step: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) LC->LC_Opt3 MS_Opt1 Optimize sample preparation: - Protein Precipitation (PP) - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) MS->MS_Opt1 MS_Opt2 Minimize matrix effects and ion suppression MS->MS_Opt2 Other_Opt1 Use signal enhancement: - SERS - Laser-Induced Fluorescence Other->Other_Opt1 Other_Opt2 Use more sensitive detector or electrode material Other->Other_Opt2 Validation Validate & Verify Method LC_Opt1->Validation LC_Opt2->Validation LC_Opt3->Validation MS_Opt1->Validation MS_Opt2->Validation Other_Opt1->Validation Other_Opt2->Validation

Sample Preparation: The First Frontier

Effective sample preparation is critical for isolating this compound from the complex biological matrix and concentrating it, which directly lowers LOD and LOQ [4] [5].

  • Solid-Phase Extraction (SPE): Provides excellent cleanup and concentration of analytes. It is highly selective and can be automated, improving reproducibility [6] [5].
  • Liquid-Liquid Extraction (LLE): Effective for separating this compound based on polarity. It can be limited when extracting multiple analytes with different partition ratios simultaneously [5].
  • Protein Precipitation (PP): The simplest and fastest technique, but it is less effective at removing interferences and may not provide sufficient concentration for trace-level analysis [6] [5].
  • Microextraction Techniques: Modern techniques like dispersive liquid-liquid microextraction (DLLME) are being developed for antiepileptic drugs to use smaller sample volumes while improving sensitivity [6].
Instrumentation and Detection

The choice of detector and its optimization is a primary factor in method sensitivity.

  • Upgrade Your Detector: For HPLC methods, switching from a UV detector to a Mass Spectrometer (LC-MS/MS) or a fluorescence detector can dramatically lower LOD and LOQ due to their superior sensitivity and selectivity [6] [4]. LC-MS/MS is considered the gold standard for TDM of antiepileptic drugs [6] [7].
  • Optimize Instrument Settings: Fine-tune parameters specific to your detector. For MS, this includes ion source temperatures and collision energies. For chromatography, optimizing the column temperature, mobile phase composition, and flow rate can sharpen peaks and improve the signal [4].
Data Analysis and Calibration

The way you process data and build your calibration model can influence your reported limits.

  • Use the Calibration Curve Method: A scientifically robust approach endorsed by ICH guidelines is to calculate LOD and LOQ from the calibration curve data itself [2].
    • LOD = 3.3 × σ / S
    • LOQ = 10 × σ / S
    • Where σ is the standard deviation of the response (e.g., standard error of the regression) and S is the slope of the calibration curve [2].
  • Minimize Noise: Use instrument shielding, optimize gain and filter settings, and use blank samples to accurately subtract background noise [4].

Frequently Asked Questions

Q1: How do I calculate LOD and LOQ using data from my calibration curve? You can use the method described in ICH Q2(R1) guidelines [2]:

  • Perform a linear regression analysis on your calibration curve data.
  • Obtain the slope (S) of the regression line and the standard error (σ) of the regression.
  • Apply the formulas:
    • LOD = 3.3 × σ / S
    • LOQ = 10 × σ / S For example, if your standard error (σ) is 0.4328 and your slope (S) is 1.9303, your calculated LOD would be 0.74 ng/mL and LOQ would be 2.2 ng/mL [2].

Q2: My calculated LOD seems too low. Are these values final? No, values calculated from the calibration curve are estimates. The ICH requires you to experimentally confirm them by preparing and analyzing multiple samples (e.g., n=6) at the estimated LOD and LOQ concentrations. You must demonstrate that at the LOD, a peak is reliably detected, and at the LOQ, the precision and accuracy meet your predefined criteria (e.g., ±20% for LOQ) [2] [3].

Q3: What is the most reliable way to determine the LOQ? While methods based on the calibration curve or signal-to-noise are common, the most defensible approach is based on the definition of LOQ: the lowest level with acceptable precision and accuracy. This involves:

  • Preparing samples at multiple low concentration levels.
  • Analyzing each level with several replicates.
  • Calculating the precision (%RSD) and accuracy (% recovery) for each level.
  • The LOQ is the lowest concentration where precision is ≤20% and accuracy is within 80-120% [3]. Although more labor-intensive, this method is the most accurate.

Q4: What are the typical therapeutic and toxic ranges for this compound to guide my sensitivity goals? When developing your method, it's useful to know the clinical context [8]:

  • Therapeutic Range: 40 - 100 mcg/mL
  • Toxic Concentration: >120 mcg/mL
  • Critical Value: >150 mcg/mL Your method's LOQ should be sufficiently low to accurately measure concentrations at the lower end of the therapeutic range.

Key Pitfalls and Troubleshooting

  • High Background Noise: Check for column bleed, contaminated solvents, or a dirty ion source. Ensure proper sample cleanup to reduce matrix effects [4].
  • Poor Recovery in Sample Prep: Re-optimize your extraction protocol (e.g., pH adjustments for LLE, solvent strength for SPE). Using an internal standard can correct for recovery losses [5].
  • Inconsistent LOD/LOQ Values: Sensitivity can vary between days. For a robust method, determine your LOD and LOQ over multiple days (e.g., 5 times) and use the most conservative (highest) value as your method's stated performance [3].

References

Ethosuximide vs valproic acid efficacy absence seizures

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Tolerability Data from a Landmark RCT

The following data is primarily derived from a large, double-blind, randomized controlled trial (N=453) in children with newly diagnosed Childhood Absence Epilepsy (CAE), which provides Class I evidence [1] [2].

Outcome Measure Ethosuximide Valproic Acid Lamotrigine Statistical Significance (P-value)

| Seizure Freedom at 12 Months | 45% (70/154) | 44% (64/146) | 21% (31/146) | this compound vs. Lamotrigine: < 0.001 Valproic Acid vs. Lamotrigine: < 0.001 this compound vs. Valproic Acid: 0.82 | | Treatment Failure due to Lack of Seizure Control | Not Reported | Not Reported | Not Reported | < 0.001 (Lamotrigine cohort had ~2/3 of these failures) | | Treatment Failure due to Intolerable Adverse Events | 25% (38/154) | 33% (48/146) | 20% (29/146) | < 0.037 | | Attentional Dysfunction at 12 Months | Lower rate | Significantly higher rate | Lower rate | < 0.01 (Valproic Acid vs. This compound/Lamotrigine) |

Detailed Experimental Protocols

1. Key Clinical Trial: Glauser et al. (2010, 2013)

This was a double-blind, randomized, controlled clinical trial designed to provide Class I evidence for initial monotherapy in CAE [2].

  • Study Population: 453 children (ages 2.5-13) with newly diagnosed CAE meeting specific ILAE criteria, including EEG with 3 Hz spike-wave discharges on a normal background.
  • Intervention & Dosing:
    • This compound: Initial dose of 10 mg/kg/day, titrated to a maximum of 60 mg/kg/day or 2000 mg/day.
    • Valproic Acid: Initial dose of 10 mg/kg/day, titrated to a maximum of 60 mg/kg/day or 3000 mg/day.
    • Lamotrigine: A slower titration was used, starting at 0.5 mg/kg/day and increasing to a maximum of 12 mg/kg/day or 600 mg/day.
  • Primary Outcome: "Freedom from failure" at 12 months, meaning patients remained on the initially randomized drug without treatment failure. Treatment failure was defined as either lack of seizure control (confirmed by video-EEG) or intolerable adverse effects.
  • Key Assessments:
    • Efficacy: Seizure freedom was stringently defined, requiring both no clinically observed seizures and no electroclinical seizures during 24-hour ambulatory EEG and a video-EEG session with hyperventilation.
    • Tolerability: Adverse events were actively monitored and led to discontinuation if deemed intolerable.
    • Neuropsychology: Attentional function was assessed using standardized cognitive tests.

Mechanisms of Action

The differing clinical profiles of these drugs are rooted in their distinct molecular mechanisms, which primarily target the thalamocortical circuit involved in generating absence seizures.

The following diagram illustrates the primary molecular targets of this compound and valproic acid within a thalamocortical neuron.

G cluster_0 Neuronal Effect: Reduces Low-Threshold Burst Firing cluster_1 Network Effect: Disrupts Synchronized Oscillations This compound This compound TTypeCa T-type Calcium Channel This compound->TTypeCa VPA Valproic Acid (VPA) GABA GABA Metabolism VPA->GABA HDAC Histone Deacetylase (HDAC) VPA->HDAC OtherTargets ... Other Targets (PKC, Inositol, ERK) VPA->OtherTargets BurstFiring BurstFiring TTypeCa->BurstFiring NetworkEffect NetworkEffect GABA->NetworkEffect HDAC->NetworkEffect OtherTargets->NetworkEffect BurstFiring->NetworkEffect Contributes to Controls Absence Seizures Controls Absence Seizures NetworkEffect->Controls Absence Seizures

The diagram above shows the primary targets, while the details of each drug's mechanism are below:

  • This compound: Its primary and most specific action is the blockade of T-type calcium channels in thalamic relay neurons (e.g., in the nucleus reticularis thalami). This blockade prevents the low-threshold, burst-firing mode of these neurons, which is critical for generating the rhythmic cortical oscillations seen as 3 Hz spike-wave discharges on EEG [3].
  • Valproic Acid: Has a much broader, multimodal mechanism of action, which accounts for its wide spectrum of activity. Key actions include [4]:
    • Enhanced GABAergic Inhibition: It inhibits GABA transaminase, leading to increased brain levels of the inhibitory neurotransmitter GABA.
    • HDAC Inhibition: It acts as a histone deacetylase inhibitor, leading to changes in gene expression, which may contribute to its neuroprotective and long-term effects.
    • Ion Channel Modulation: It can reduce sodium and calcium currents through voltage-gated channels.
    • Other Pathways: It also affects the ERK signaling pathway, protein kinase C (PKC), and inositol metabolism.

Clinical Guidance & Conclusion

Based on the synthesized evidence, the following guidance can be provided:

  • For typical Childhood Absence Epilepsy without other seizure types: This compound is the recommended first-line treatment. It achieves a nearly identical seizure freedom rate to valproic acid (45% vs. 44%) but with a significantly better tolerability profile, particularly regarding attentional dysfunction, which is critical for a child's academic and cognitive development [1] [2].
  • For patients with mixed seizure types (e.g., absences and generalized tonic-clonic seizures): Valproic acid is the preferred choice. This compound is not effective against tonic-clonic seizures, making the broad-spectrum activity of valproic acid essential in these cases [1] [3].
  • Considerations for Valproic Acid: Its use is limited by its side effect profile, which includes weight gain, tremor, and a high risk of teratogenicity, making it a less desirable option for women of childbearing age [3] [4].

References

Ethosuximide combination therapy valproate pharmacokinetic interactions

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary of Key Interactions

The combination therapy of valproate (VPA) and ethosuximide (ESM) presents a complex profile with both potentially beneficial pharmacodynamic interactions and significant pharmacokinetic interactions that require careful management.

Interaction Domain Type of Interaction Key Finding Clinical Implication
Pharmacokinetics VPA inhibits ESM metabolism ↓ ESM clearance by ~15%; ↑ ESM half-life from 44 to 54 hours [1] [2] Potential for ESM toxicity; TDM recommended
Pharmacodynamics (Preclinical) Anti-seizure effect Additive anticonvulsant effect in mouse models [3] Enhanced efficacy for absence seizures
Pharmacodynamics (Preclinical) Neurotoxic effect Infra-additive (less than additive) neurotoxicity in mice [3] Better therapeutic index than either drug alone
Pharmacodynamics (Preclinical) Anti-absence effect Infra-additive effect on spike-wave discharges in rat models [4] Suggests complex, model-dependent outcomes

Detailed Pharmacokinetic Data

The following table summarizes quantitative findings from key clinical pharmacokinetic studies.

Study Details ESM Clearance (ml/hr/kg) ESM Half-Life (hours) Key Parameter Changes
Single ESM dose (Baseline) [2] 13.1 Not specified Baseline kinetics in healthy adults
ESM at steady-state [2] 11.1 Not specified Clearance decrease demonstrates nonlinear ESM kinetics
ESM + VPA co-administration [1] 9.5 ml/min (avg) 44 → 54 (avg) Significant (p<0.05) ↓ clearance & ↑ half-life
Interindividual Variability [1] 2/6 subjects showed no interaction - Highlights significant individual metabolic differences
Experimental Protocols: Pharmacokinetic Studies

The primary human pharmacokinetic data comes from a 1984 study that followed this methodology [1]:

  • Subjects: Six drug-free healthy volunteers (4 men, 2 women), aged 18-42.
  • Phase 1: Administration of a single 500 mg oral dose of ESM.
  • Intervention: Initiation of VPA therapy at 800-1600 mg daily doses.
  • Phase 2: After 9 days of VPA treatment, a second 500 mg oral dose of ESM was administered.
  • Data Collection: Serial blood sampling to determine ESM serum concentrations.
  • Analysis: Comparison of ESM pharmacokinetic parameters (half-life, clearance, volume of distribution) between Phase 1 and Phase 2.

Pharmacodynamic Interaction Analysis

Preclinical studies reveal the therapeutic potential of the VPA-ESM combination, primarily due to a favorable dissociation between anti-seizure and neurotoxic effects.

G cluster_effects Observed Pharmacodynamic Effects VPA Valproate (VPA) AntiSeizure Anti-seizure Effect (Additive) VPA->AntiSeizure Combination Neurotoxicity Neurotoxic Effect (Infra-additive) VPA->Neurotoxicity Combination ESM This compound (ESM) ESM->AntiSeizure Combination ESM->Neurotoxicity Combination NetEffect Improved Therapeutic Index AntiSeizure->NetEffect Neurotoxicity->NetEffect

Experimental Protocols: Pharmacodynamic Studies

The key pharmacodynamic evidence comes from a 1988 mouse model study with this design [3]:

  • Model: Anticonvulsant testing in mice using standardized seizure models.
  • Dosing: Various dose combinations of VPA and ESM.
  • Efficacy Endpoint: Anticonvulsant effect measured by seizure protection.
  • Toxicity Endpoint: Neurotoxicity assessed using the rotarod test.
  • Analysis: Isobolographic analysis to characterize the interaction (additive, synergistic, or antagonistic) for both efficacy and toxicity.

Clinical Relevance and Research Gaps

The experimental data suggests that while the VPA-ESM combination can be clinically effective, several factors must be considered:

  • Therapeutic Drug Monitoring (TDM) is crucial when combining these drugs, as VPA can increase ESM serum concentrations, potentially leading to toxicity [1] [5].
  • Individual Variation is significant, with some patients showing no pharmacokinetic interaction while others demonstrate substantial changes in ESM clearance [1].
  • Clinical Efficacy is supported by anecdotal reports of patients with absence seizures becoming seizure-free only on this combination after failing monotherapy with either drug [4].
  • Modern Dosing Guidance: A 2023 model-informed precision dosing study for ESM established target AUCs of 1,027 and 1,489 μg·h/mL for 50% and 75% probability of seizure freedom, respectively. This modern approach recommends daily doses of 40-55 mg/kg, adjusted for body weight, though this study focused on ESM monotherapy [6].
Future Research Needs

Current literature lacks modern, large-scale clinical trials to validate these findings in diverse patient populations. The available human pharmacokinetic data is from the 1980s, and contemporary studies using model-informed precision dosing approaches would provide more clinically relevant guidance for this combination therapy [6].

References

Ethosuximide therapeutic drug monitoring vs other anticonvulsants

Author: Smolecule Technical Support Team. Date: February 2026

Ethosuximide TDM: Key Parameters and Comparisons

The table below summarizes the core therapeutic drug monitoring parameters for this compound and contrasts them with other common anticonvulsants based on the search results.

Parameter This compound Valproic Acid Lamotrigine Levetiracetam Carbamazepine
Primary Indication Absence seizures (first-line) [1] Absence seizures; generalized tonic-clonic seizures [1] Various (e.g., off-label in absence epilepsy) [1] Broad-spectrum (incl. antiepileptogenic potential) [2] [3] Focal and generalized tonic-clonic seizures
Therapeutic Range 40 - 100 mcg/mL [4] Information missing Information missing Information missing Information missing
Protein Binding Negligible [1] High Information missing Information missing Information missing
Metabolism Hepatic (primarily CYP3A4) [1] Hepatic Hepatic Minimally hepatic Hepatic (strong enzyme inducer)
Half-Life (Adults) 50 - 60 hours [1] Information missing Information missing Information missing Information missing
Impact of TDM on Outcome N/A (Specific data not in search) N/A (Specific data not in search) N/A (Specific data not in search) N/A (Specific data not in search) N/A (Specific data not in search)
Noted Drug Interactions Levels reduced by carbamazepine [5]; complex interaction with valproic acid [1]; reduces lamotrigine levels [1] Alters this compound levels [1] Levels reduced by this compound [1] Information missing Reduces this compound levels [1] [5]

Note: "N/A" indicates that the search results, while confirming TDM benefits for newer antiseizure medications as a group, did not provide specific outcome data for individual drugs outside of the context of this compound [6].

Experimental Data and Protocols

The search results provide insights from key animal and human studies that inform the use and monitoring of these medications.

  • Efficacy in Absence Seizures (Human Trial): A 2010 trial demonstrated that this compound and valproic acid were more effective than lamotrigine for controlling absence seizures. The seizure freedom rates were 53% for this compound and 58% for valproic acid. A follow-up study in 3 showed that this compound had better long-term tolerability than valproic acid [1].
  • Antiepileptogenic Potential (Animal Model): Studies in WAG/Rij rats (a genetic model of absence epilepsy) investigated whether early treatment could prevent seizure development.
    • Protocol: Rats at 1.5 months of age (before seizure onset) were treated for approximately 3.5 months with this compound, levetiracetam, or control [2].
    • Findings: Both this compound and levetiracetam showed antiepileptogenic effects, reducing the development of absence seizures. However, a later study found that these effects were not permanent and disappeared within 5 months of discontinuing the drug [3].
  • Drug Interaction Kinetics (Human Study): A 1980 kinetic study in six subjects clarified the interaction between carbamazepine and this compound.
    • Protocol: Subjects received this compound (250 mg twice daily) for 28 days, with carbamazepine (200 mg daily) added from days 11 to 27. Plasma levels were measured on days 10, 17, 21, and 28 [5].
    • Findings: Carbamazepine reduced the steady-state concentration of this compound by 17% by increasing its clearance, demonstrating a clinically significant pharmacokinetic interaction [5].

Mechanisms of Action and Interactions

The following diagram illustrates the primary mechanism of action of this compound and its key metabolic interactions, which are central to its therapeutic application and monitoring.

ethosuximide_mechanism This compound Mechanism and Interactions cluster_pharmaco Pharmacokinetics & Key Interactions Absence Seizure Absence Seizure 3 Hz Spike-Wave Discharges 3 Hz Spike-Wave Discharges Absence Seizure->3 Hz Spike-Wave Discharges Thalamocortical Neurons Thalamocortical Neurons Thalamocortical Neurons->3 Hz Spike-Wave Discharges T-Type Calcium Channels T-Type Calcium Channels T-Type Calcium Channels->Thalamocortical Neurons This compound This compound This compound->T-Type Calcium Channels Blocks CYP3A4 Metabolism CYP3A4 Metabolism This compound->CYP3A4 Metabolism Lamotrigine Levels Lamotrigine Levels This compound->Lamotrigine Levels Reduces Oral Administration Oral Administration Oral Administration->this compound Reduced this compound Levels Reduced this compound Levels CYP3A4 Metabolism->Reduced this compound Levels Carbamazepine Carbamazepine Carbamazepine->CYP3A4 Metabolism Induces Valproic Acid Valproic Acid This compound Levels This compound Levels Valproic Acid->this compound Levels Variable Effect

TDM in Clinical Practice

Therapeutic drug monitoring is a critical tool for optimizing treatment, especially given the interactions and narrow therapeutic index of many antiseizure medications [4].

  • Clinical Impact of TDM: A 2023 retrospective study of 682 clinical visits found that TDM for newer antiseizure medications led to medication adjustments in 64.2% of cases and improved outcomes (either reduced seizures or fewer side effects) in 55.9% of visits [6]. This underscores the practical value of TDM in managing complex cases.
  • Common Reasons for TDM Request: The same study identified the primary triggers for TDM as:
    • Poorly controlled seizures (55.3%)
    • Concerns about drug-drug interactions (12.3%)
    • Suspicion of drug overdose (10.6%)
    • Assessing medication adherence [6]

Gaps in Current Data and Future Directions

While the parameters for this compound are well-established, the search results highlight a broader context for TDM:

  • The orienting therapeutic range is a guide, but 68.8% of samples from patients with poorly controlled seizures were within this range, emphasizing that TDM must be interpreted alongside clinical observation [6].
  • Evidence for the antiepileptogenic effects of this compound and levetiracetam is promising but comes from animal models, and these effects appear to be temporary after drug withdrawal [2] [3]. Their applicability to human epilepsy prevention requires further investigation.

References

Ethosuximide vs. Other ASMs: Mechanism and Common Adverse Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes how ethosuximide compares to other ASMs based on their mechanisms of action and commonly associated adverse effects.

ASM / Drug Class Primary Mechanism of Action Common Adverse Effects Serious/Idiosyncratic Adverse Effects
This compound Blocks T-type calcium channels in thalamic neurons [1] GI upset (nausea, vomiting, diarrhea, anorexia), drowsiness, lethargy, headache, hiccups [1] [2] Agranulocytosis, aplastic anemia, Stevens-Johnson syndrome (SJS), systemic lupus erythematosus (SLE), drug-induced immune thrombocytopenia (DITP) [1] [2]

| Sodium Channel Blockers (e.g., Carbamazepine, Lamotrigine, Phenytoin) | Blocks voltage-gated sodium channels [3] [4] | Dizziness, diplopia, ataxia, drowsiness [3] [4] | Skin rashes (including SJS), hyponatremia (for some), cardiac arrhythmias (Lamotrigine in patients with cardiac disease) [3] [4] | | GABAergic Agents (e.g., Benzodiazepines, Phenobarbital) | Enhances GABAA receptor function [3] | Sedation, cognitive impairment, drowsiness, asthenia, dependence [3] [4] | Respiratory depression (especially with IV administration), withdrawal seizures [3] | | Broad-Spectrum / Multiple Mechanisms (e.g., Valproate, Levetiracetam, Topiramate) | Varies (e.g., enhances GABA, blocks sodium channels, modulates SV2A) [3] [4] | Valproate: Weight gain, tremor. Levetiracetam: Irritability, mood swings, aggression. Topiramate: Cognitive impairment, word-finding difficulty, weight loss, paresthesia [3] [4] | Valproate: Hepatotoxicity, teratogenicity, pancreatitis. Levetiracetam: Severe psychiatric reactions. Topiramate: Acute myopia, angle-closure glaucoma, metabolic acidosis [3] [5] |

Experimental Protocols for Assessing Key Adverse Effects

For researchers, the following established methodologies are used to investigate the adverse effects highlighted above.

Assessing Hematological Toxicity (e.g., Agranulocytosis)

This protocol is designed to evaluate the potential of a drug like this compound to cause bone marrow suppression.

  • Objective: To investigate the effects of the test ASM on hematopoiesis and blood cell counts in an in vivo model.
  • Materials: Laboratory rodents (e.g., rats or mice), test ASM, vehicle control, automated hematology analyzer, materials for blood collection.
  • Procedure:
    • Acclimatization & Baseline: Acclimatize animals for one week. Collect baseline blood samples via tail vein or retro-orbital puncture and perform a full blood count (CBC) with differential.
    • Dosing: Randomize animals into groups (e.g., control vehicle, low-dose test ASM, high-dose test ASM). Administer treatments daily via oral gavage for a period of 4-8 weeks.
    • Monitoring: Weigh animals and collect blood for CBC analysis weekly.
    • Termination & Analysis: At the end of the study, euthanize animals and collect bone marrow from femurs for histopathological examination (e.g., cellularity, myeloid-to-erythroid ratio).
  • Data Analysis: Compare trends in white blood cell, neutrophil, red blood cell, and platelet counts over time between groups using statistical tests (e.g., repeated-measures ANOVA). A significant and persistent drop in neutrophil count in the treatment group indicates myelosuppression.
Assessing CNS-Related Adverse Effects (e.g., Sedation, Ataxia)

This protocol uses behavioral tests to quantify neurological side effects common to many ASMs.

  • Objective: To evaluate the impact of the test ASM on motor coordination, locomotor activity, and sedation.
  • Materials: Laboratory rodents, test ASM, vehicle control, rotarod apparatus, open-field arena.
  • Procedure:
    • Habituation & Training: Habituate animals to the testing room. Train animals on the rotarod at a constant speed until they can maintain their position for a set duration (e.g., 180 seconds).
    • Baseline Testing: Record baseline performance for each animal on the rotarod (latency to fall) and in the open-field test (distance traveled) over a defined period (e.g., 5 minutes).
    • Dosing & Post-treatment Testing: Administer a single dose of the test ASM or vehicle. Conduct the rotarod and open-field tests at predetermined time points post-administration (e.g., 1, 2, and 4 hours).
  • Data Analysis: A significant decrease in the latency to fall on the rotarod indicates impaired motor coordination (ataxia). A significant reduction in the distance traveled in the open-field test suggests sedation or reduced locomotor activity.

Mechanism of Action and Related Adverse Effects: A Visual Guide

This compound's specific mechanism underlies both its efficacy and its distinct adverse effect profile. The following diagram illustrates this pathway and its implications.

G Start Absence Seizure Activity MOA This compound Administration Start->MOA Action Blocks T-type Calcium Channels in Thalamic Neurons MOA->Action Idio Idiosyncratic Reactions: Agranulocytosis, SLE, SJS MOA->Idio Immune-mediated Idiosyncratic Reaction Effect Reduced Thalamocortical Oscillations (3 Hz Spike-Wave) Action->Effect Therapeutic Action GI Common Adverse Effects: Gastrointestinal (Nausea, Vomiting) Action->GI Proposed Link to Adverse Effects CNS Common Adverse Effects: CNS (Drowsiness, Lethargy, Headache) Action->CNS Proposed Link to Adverse Effects Outcome Control of Absence Seizures Effect->Outcome

Key Differentiators in the ASM Landscape

  • Narrow Spectrum of Efficacy: this compound is highly effective for absence seizures but is not used for other seizure types like generalized tonic-clonic or focal seizures. In fact, it can exacerbate tonic-clonic seizures [1]. This makes its clinical application very specific.
  • Favorable Overall Tolerability: Compared to many other ASMs, this compound is associated with a lower overall incidence of adverse effects [1]. Its common side effects (GI and CNS) are often transient and manageable.
  • Distinct Mechanism, Distinct Profile: Its unique action on T-type calcium channels means it avoids the side effects common to other drug classes, such as the weight gain linked to valproate or the significant cognitive effects associated with topiramate [1] [3] [4].

References

Ethosuximide cost-effectiveness analysis vs newer antiepileptics

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy & Tolerability Comparison

For absence seizures, high-quality evidence supports the use of ethosuximide, valproate, and lamotrigine. The table below summarizes key findings from a major randomized controlled trial and a Cochrane Review [1].

Antiseizure Medication Seizure Freedom at 12 Months Treatment Failure Due to Adverse Events Key Considerations
This compound 45% (70/154) [1] 25% (38/154) [1] First-line for absence seizures; not effective for tonic-clonic seizures [1].
Valproate 44% (64/146) [1] 33% (48/146) [1] Broad-spectrum efficacy; preferred if comorbid tonic-clonic seizures; significant teratogenic risk [2] [1].
Lamotrigine 21% (31/146) [1] 20% (29/146) [1] Lower efficacy for seizure freedom; requires slow titration [2] [1].

Drug Cost & Pricing Dynamics

While a formal cost-effectiveness model is not available in the search results, current pricing data provides strong indirect evidence for cost-efficiency.

  • Substantial Price Gap: Significant disparities exist between brand-name and generic ASMs. One analysis found the price gap surged from 1,452% to 3,399% between 2013 and 2023 [3].
  • Generic Dominance in Claims: In both Medicare and Medicaid, the number of claims and dosage units for generic ASMs far exceeds those for brand-name drugs, reflecting their widespread use and lower cost [4].
  • This compound Market: As a mature, genericized drug, this compound is part of this low-cost generic segment [5]. Its market is characterized by competition among manufacturers, which further drives down prices [5].

Experimental Protocol & Analytical Framework

For researchers designing a cost-effectiveness analysis (CEA), here is a framework based on common health economic methods and the data points identified.

1. Objective To determine the most cost-effective initial monotherapy for childhood absence epilepsy by comparing the incremental cost-effectiveness ratios (ICERs) of this compound, valproate, and lamotrigine.

2. Methodology A decision-analytic Markov model would be appropriate, simulating a patient cohort over a lifetime horizon (e.g., 20 years). The model should include three primary health states: Seizure-Free, Treatment Failure, and Remission/Death [6].

3. Data Inputs The model requires the following key data inputs, which can be sourced from the literature:

  • Clinical Probabilities

    • Treatment Efficacy: Use 12-month seizure freedom rates from the large RCT (see table above) [1].
    • Treatment Failure: Use rates of failure due to adverse events from the same trial (see table above) [1].
    • Long-term Seizure Outcomes: Data on relapse and remission rates from long-term observational studies.
  • Cost Inputs (Annual, per patient)

    • Drug Costs: Calculate based on average wholesale acquisition costs (e.g., from NADAC database) for typical maintenance doses [3].
    • Medical Costs:
      • Outpatient visits (neurologist, primary care)
      • Emergency department visits for breakthrough seizures
      • Electroencephalogram (EEG) monitoring
    • Indirect Costs (optional in some models): Productivity losses for parents/caregivers.
  • Health Utility Weights

    • Assign Quality-Adjusted Life Year (QALY) weights for health states (e.g., seizure-free vs. not seizure-free) derived from patient-reported outcome studies or the literature.

4. Analysis

  • Calculate total costs, total QALYs, and ICERs for each strategy.
  • Perform probabilistic sensitivity analysis to account for parameter uncertainty and generate cost-effectiveness acceptability curves [6].

The following diagram illustrates the structure of the proposed cost-effectiveness analysis.

cluster_a Model Health States cluster_b Input Categories Start Start: Newly Diagnosed Absence Epilepsy Model Markov Model Start->Model State1 Seizure-Free Model->State1 Inputs Data Inputs Inputs->Model Populates State2 Treatment Failure State1->State2 Adverse Event or Seizure Recurrence State3 Remission State1->State3 Achieved Remission State2->State1 Treatment Success Clinical Clinical Data (Efficacy, Tolerability) Clinical->Inputs Cost Cost Data (Drug, Medical) Cost->Inputs Utility Utility Weights (QALYs) Utility->Inputs

Conclusion

Based on the available evidence, while a formal published cost-effectiveness analysis is lacking, a strong inference can be made:

  • For pure absence seizures, This compound is highly likely to be the most cost-effective first-line treatment due to its proven superior efficacy over lamotrigine, comparable efficacy to valproate, better tolerability than valproate, and low cost as a generic drug.
  • Valproate remains a clinically effective and cost-effective alternative, particularly for patients with mixed seizure types, though its teratogenic potential and side effect profile are significant drawbacks [2] [1].
  • Lamotrigine's lower efficacy for achieving seizure freedom, combined with its higher cost than older generics, likely makes it a less cost-effective initial option for absence seizures [1].

References

Ethosuximide clinical trial results absence seizure control

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Comparative Data

Ethosuximide demonstrates superior efficacy and tolerability for absence seizures compared to other anti-seizure medications.

Table 1: Comparative Efficacy in Childhood Absence Epilepsy (CAE) [1]

Medication Seizure Freedom Rate (Initial Monotherapy) Long-Term Tolerability Profile Notes
This compound 53% Better tolerability First-line due to efficacy and favorable profile
Valproic Acid 58% Less favorable Risk of idiosyncratic hepatotoxicity; weight gain, teratogenicity
Lamotrigine Not specified (Less effective than others) -- Less effective than this compound or valproic acid

Table 2: Model-Informed Precision Dosing for this compound Monotherapy [2] Data derived from a clinical trial (n=103) with dose titration over 16-20 weeks.

Probability of Seizure Freedom Target AUC (μg·h/mL) Corresponding Daily Dose Frequency of Intolerable AEs
50% 1,027 40 mg/kg 11%
75% 1,489 55 mg/kg 16%

Experimental Protocols and Methodologies

Key clinical trials and research on this compound utilize specific methodologies critical for interpreting data.

Childhood Absence Epilepsy (CAE) Clinical Trial

  • Objective: To compare the efficacy and tolerability of this compound, valproic acid, and lamotrigine in newly diagnosed CAE [1].
  • Design: Randomized, double-blind, controlled trial.
  • Participants: Children with newly diagnosed CAE.
  • Intervention: Monotherapy with this compound, valproic acid, or lamotrigine.
  • Outcome Measures:
    • Primary: Freedom from failure (combining efficacy and tolerability).
    • Secondary: Seizure freedom rate at 16-20 weeks; long-term outcome assessment at 12 months.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling Trial

  • Objective: To develop model-informed precision dosing guidance for this compound initial monotherapy [2].
  • Design: Quantitative pharmacology modeling based on a clinical trial cohort.
  • Participants: 211 participants with plasma concentration data.
  • Methods:
    • Dose titration over 16-20 weeks until seizure freedom or intolerable side effects.
    • Population PK and exposure-response modeling to characterize the relationship between drug exposure (AUC) and probability of seizure freedom.

In Vitro Electrophysiology Studies

  • Objective: To elucidate the cellular mechanism of action of this compound [3] [4].
  • Preparation: Recombinant cell lines expressing human T-type calcium channel isoforms (α1G, α1H, α1I) or freshly isolated thalamic neurons from rodents.
  • Intervention: Application of this compound at varying concentrations.
  • Measurement:
    • Voltage-Clamp Recording: To measure the amplitude of low-threshold T-type calcium currents.
    • Analysis: Determination of half-maximal inhibitory concentration (IC₅₀).

Mechanism of Action and Signaling Pathways

This compound exerts its anti-absence effects primarily by targeting thalamocortical oscillatory circuitry. The following diagram illustrates the core mechanism:

G This compound This compound TTypeChannel T-type Calcium Channel (in thalamic neurons) This compound->TTypeChannel  Inhibits CalciumInflux Reduced Ca²⁺ Influx TTypeChannel->CalciumInflux Oscillations Disrupted Thalamocortical Oscillations (3 Hz spike-and-wave) CalciumInflux->Oscillations AbsenceSeizure Suppression of Absence Seizures Oscillations->AbsenceSeizure

This compound directly inhibits T-type calcium channels in thalamic neurons [1] [3]. This inhibition reduces low-threshold calcium currents that generate the rhythmic 3 Hz "spike-and-wave" discharges on EEG, which are the hallmark of absence seizures [3] [4]. By disrupting this pacemaker activity, this compound raises the threshold for seizure initiation without affecting other seizure types like tonic-clonic.

Summary for Research and Development

  • First-Line Efficacy: Strong evidence supports this compound as the optimal initial monotherapy for pure absence seizures, balancing high efficacy with a superior tolerability profile [1] [5].
  • Precision Dosing: Recent PK-PD models provide quantitative dosing guidance (40-55 mg/kg/day) to achieve target exposure, addressing potential under-dosing in clinical practice [2].
  • Specific Mechanism: Its targeted action on thalamic T-type calcium channels offers a specific therapeutic effect against the thalamocortical oscillations underlying absence seizures [1] [3].

References

Ethosuximide analytical method validation ICH Q2(R1) parameters

Author: Smolecule Technical Support Team. Date: February 2026

Validation Parameters for an Ethosuximide RP-HPLC Method

The table below summarizes the experimental data and results for a validated QbD-based RP-HLC method, which can be used for objective comparison [1].

Validation Parameter Experimental Protocol & Conditions Results & Supporting Data
Analytical Technique RP-HPLC with Phenomenex C18 column (250 mm × 4.6 mm, 5 µm). Mobile phase: Phosphate buffer (pH 3.5):Methanol (60:40, v/v). Flow rate: 1.0 mL/min. Detection: 210 nm [1]. Retention Time: ~4.2 minutes [1].

| Linearity & Range | Prepared and analyzed standard solutions at multiple concentrations across the claimed range [1]. | Range: 5–50 µg/mL. Correlation Coefficient (R²): 0.999 [1]. | | Accuracy | Recovery studies conducted by analyzing samples of known concentration and calculating the percentage recovered [1]. | Recovery: 98.5–101.2% [1]. | | Precision (Repeatability) | Multiple injections of a homogeneous sample were analyzed to evaluate the closeness of the results under the same conditions [1]. | %RSD: < 2% [1]. | | Specificity | The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., excipients) was confirmed [1]. | A sharp, symmetric peak for this compound was reported, indicating good specificity [1]. | | Robustness | Deliberate, small changes in critical method parameters (e.g., pH, flow rate, solvent composition) were introduced as per the QbD-based DoE to evaluate the method's resilience [1]. | The method was found to be robust, with the established "Design Space" ensuring consistent performance despite minor variations [1]. | | Sensitivity (LOD & LOQ) | LOD and LOQ were calculated based on signal-to-noise ratio or standard deviation of the response and the slope of the calibration curve [1]. | LOD: 0.25 µg/mL. LOQ: 0.80 µg/mL [1]. |

QbD Workflow for Analytical Method Development

The this compound method was developed using a systematic QbD approach, which provides a more scientific and robust foundation compared to the traditional one-variable-at-a-time (OVAT) method [1]. The following diagram illustrates this logical workflow.

Start Define Analytical Target Profile (ATP) A Identify Critical Method Attributes (CMAs) Start->A B Conduct Risk Assessment A->B C Design of Experiments (DoE) B->C D Establish Design Space C->D E Implement Control Strategy D->E End Continuous Lifecycle Management E->End

Regulatory Foundation: ICH Q2(R1)

The validation data for the this compound method was generated following the ICH Q2(R1) guideline [1]. This is the definitive international standard that outlines the core validation parameters and methodology.

  • Official Status: ICH Q2(R1) is a harmonized guideline adopted by major regulatory bodies, including the European Medicines Agency and the U.S. FDA [2] [3].
  • Scope: It provides a framework for validating analytical procedures, detailing the characteristics that require testing—such as accuracy, precision, and specificity—and the experimental data required to demonstrate them [2].
  • Practical Application: The parameters listed in the table above for this compound align directly with the requirements of ICH Q2(R1) [1].

Key Insights for Your Comparison Guide

  • QbD vs. Traditional Approach: The provided this compound method showcases the QbD approach, which is a modern, systematic, and proactive methodology. It contrasts with the traditional OVAT approach by providing a deeper understanding of the method parameters and creating a robust "design space" that ensures consistent performance, offering greater regulatory flexibility [1].
  • Benchmarking Data: You can use the specific quantitative data (e.g., R² of 0.999, %RSD <2%) from this this compound RP-HPLC method as a benchmark for comparison with other analytical techniques or methods you are evaluating.
  • Addressing Information Gaps: While the search results confirm that ICH Q2(R1) is the current FDA-recognized standard [3], they also indicate an ongoing evolution in regulatory thinking. The recent finalization of ICH Q14 on analytical procedure development and the revision of ICH Q2(R2) promote a more holistic lifecycle management for analytical methods [4]. For a comprehensive and current guide, you may need to investigate the specific impact of these new guidelines on validation practices.

References

Ethosuximide specificity testing against degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Ethosuximide Quantification

The table below summarizes two techniques used for determining this compound concentration, which can be adapted for stability-indicating methods that distinguish the drug from its degradants [1] [2].

Method Key Features Throughput Reported Use
Enzyme-Multiplied Immunoassay Technique (EMIT) [1] Homogeneous immunoassay; uses antibody competition and enzyme activity measurement. High (suited for clinical monitoring) Therapeutic Drug Monitoring (TDM) in serum
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [2] Uses UPLC with a C18 column and tandem MS detection; involves solid-phase extraction. High (1.8 min chromatographic run time) Bioanalysis in human plasma

Detailed UPLC-MS/MS Experimental Protocol

The following workflow outlines the core steps of a high-throughput UPLC-MS/MS method that can be optimized for separation of this compound from its degradation products [2].

workflow Plasma Sample (0.25 mL) Plasma Sample (0.25 mL) Solid-Phase Extraction Solid-Phase Extraction Plasma Sample (0.25 mL)->Solid-Phase Extraction Elution & Evaporation Elution & Evaporation Solid-Phase Extraction->Elution & Evaporation Reconstitution Reconstitution Elution & Evaporation->Reconstitution UPLC-MS/MS Analysis UPLC-MS/MS Analysis Reconstitution->UPLC-MS/MS Analysis Data Acquisition (1.8 min run) Data Acquisition (1.8 min run) UPLC-MS/MS Analysis->Data Acquisition (1.8 min run)

Key Steps and Parameters:

  • Sample Preparation: The method uses solid-phase extraction (SPE) for clean-up, which is crucial for removing matrix interferences.
  • Chromatography:
    • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
    • Mobile Phase: A mixture of 10 mM ammonium acetate (pH 4.0) and acetonitrile.
    • Elution: Uses an isocratic (non-changing) elution with a mobile phase ratio of 30:70 (ammonium acetate:acetonitrile).
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM), which offers high specificity by tracking a specific precursor ion to a specific product ion.

Developing a Specificity and Stability-Indicating Method

To transform the methods above into a validated test for specificity against degradation products, you would need to incorporate the following strategies:

  • Forced Degradation Studies: Stress samples of this compound under various conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products [3].
  • Chromatographic Separation: The core of a stability-indicating method is to optimize the LC conditions (e.g., use a gradient elution instead of isocratic) to achieve baseline separation of this compound from all degradation products and any internal standard.
  • Specificity Demonstration: Inject stressed samples and demonstrate that the this compound peak is pure and free from co-eluting degradants. This is typically confirmed using a Diode Array Detector (DAD) to check peak purity and Mass Spectrometry for identification.
  • Method Validation: The assay must be validated per ICH guidelines to prove it is specific, accurate, and precise for both the drug and its degradants.

Key Takeaways and Recommendations

  • LC-MS/MS is the preferred technique for developing a modern specificity test due to its superior separation power and definitive identification capability.
  • The existing UPLC-MS/MS method provides an excellent starting point for a high-throughput stability-indicating method, though the chromatographic conditions (e.g., gradient elution) will likely need optimization to separate degradants.
  • A comprehensive testing guide requires data from forced degradation studies, which is not available in the current search results.

References

Ethosuximide precision accuracy linearity robustness validation data

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Validation Data for the QbD-based Ethosuximide Method

Validation Parameter Result / Value Experimental Protocol & Conditions
Linearity Range 5–50 µg/mL [1] A series of standard solutions across this range were analyzed. The correlation coefficient (R²) was 0.999, demonstrating an excellent proportional relationship between concentration and detector response [1].
Accuracy 98.5–101.2% (Recovery) [1] Determined by spiking known amounts of this compound into a sample matrix (e.g., bulk drug or dosage form) and comparing the measured value to the true added value. The high recovery percentage indicates high accuracy [1].
Precision < 2% RSD (Relative Standard Deviation) [1] Precision was confirmed through repeatability studies, likely involving multiple injections of the same homogeneous sample. An RSD of less than 2% confirms the method's high reproducibility [1] [2].
Robustness Demonstrated [1] Assessed by deliberately varying critical method parameters (e.g., pH of the mobile phase, flow rate, solvent composition) within a small range. The method was found to remain unaffected by these variations, ensuring reliability [1] [3].

| Sensitivity (LOD/LOQ) | LOD: 0.25 µg/mL LOQ: 0.80 µg/mL [1] | The Limit of Detection (LOD) and Quantitation (LOQ) represent the lowest amount of this compound that can be detected and reliably quantified, respectively. These values indicate the method is highly sensitive [1]. |

Detailed Experimental Protocol

The validation data above was generated using the following detailed methodology [1]:

  • Instrumentation: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system.
  • Chromatographic Column: Phenomenex C18 column (250 mm × 4.6 mm, 5 µm particle size).
  • Mobile Phase: Phosphate buffer (pH 3.5) and Methanol in a 60:40 (v/v) ratio.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 210 nm.
  • Retention Time: Approximately 4.2 minutes.
  • QbD Approach: The method was developed systematically using a QbD framework. This involved:
    • Defining an Analytical Target Profile (ATP).
    • Using risk assessment to identify Critical Method Parameters (e.g., pH, flow rate, solvent composition).
    • Optimizing these parameters via Design of Experiments (DoE) to establish a robust "design space" that ensures consistent performance.

The following diagram illustrates the logical workflow of this QbD-based method development, which underpins the validation data.

Start Start: Define Analytical Target Profile (ATP) Step1 Risk Assessment to Identify Critical Parameters Start->Step1 Step2 Optimization via Design of Experiments (DoE) Step1->Step2 Step3 Establish Robust Design Space Step2->Step3 Result Validated and Robust Analytical Method Step3->Result

Key Principles of Analytical Method Validation

For a complete understanding, the parameters reported align with the standard performance characteristics required by ICH Q2(R1) guidelines for analytical method validation [2]. Here is a brief explanation of these key terms in the context of this data:

  • Specificity: The ability to measure this compound accurately in the presence of other components like impurities or excipients. While not explicitly detailed in the summary, the sharp peak and successful application to pharmaceutical forms imply it was confirmed [1] [3].
  • Linearity and Range: The method is proven to produce results directly proportional to the concentration of this compound within the specified 5–50 µg/mL range [1] [2].
  • Accuracy: The high recovery values (98.5–101.2%) indicate how close the measured results are to the true value of this compound in the sample [1] [2].
  • Precision: The low %RSD (<2%) shows that repeated measurements of the same sample produce very consistent results [1] [2].
  • Robustness: This confirms that the method's performance is not adversely affected by small, deliberate changes in normal operating conditions (e.g., minor fluctuations in mobile phase pH or flow rate) [1] [3].

Considerations for Your Comparison Guide

The data presented is for a single, specific analytical method. When creating a comparison guide, you should note that:

  • This is an example: The precision, accuracy, and other parameters can vary if a different method (e.g., using a different column, mobile phase, or detection technique like LC-MS) is used.
  • QbD vs. Traditional: This method was developed using a modern Quality by Design (QbD) approach, which is more systematic and scientifically rigorous than the traditional one-variable-at-a-time (OVAT) approach, leading to a more inherently robust method [1].
  • Lack of Direct Alternatives: The search results did not contain comparable validation data tables for alternative drugs like valproate or lamotrigine, or for other analytical techniques for this compound itself.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from acetone and ether
WHITE TO OFF-WHITE CRYSTALLINE POWDER OR WAXY SOLID

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

141.078978594 g/mol

Monoisotopic Mass

141.078978594 g/mol

Heavy Atom Count

10

LogP

0.38
0.38 (LogP)
log Kow = 0.38
0.1

Odor

CHARACTERISTIC ODOR

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxide/.

Appearance

White to off-white crystalline powder.

Melting Point

64 - 65 °C
64.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5SEH9X1D1D

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (98.99%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of petit mal epilepsy.
FDA Label
Treatment of childhood absence epilepsy

Livertox Summary

Ethosuximide is an succinimide based anticonvulsant commonly used for absence (petit mal) seizures in both adults and children. Ethosuximide has been associated with rare instances of serum enzyme elevations during treatment, but has not been linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Anticonvulsants

Therapeutic Uses

Anticonvulsants
Ethosuximide, the drug of choice, and phensuximide are indicated for the control of seizures in absence (petit mal) epilepsy. /Included in US product labeling/

Pharmacology

Used in the treatment of epilepsy. Ethosuximide suppresses the paroxysmal three cycle per second spike and wave activity associated with lapses of consciousness which is common in absence (petit mal) seizures. The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli.
Ethosuximide is a succinimide with anticonvulsant activity. The exact mechanism of action is not entirely understood, but most likely ethosuximide exerts its effects by partial antagonism of T-type calcium channels of the thalamic neurons. This leads to a decrease in burst firing of thalamocortical neurons, which stabilizes the nerve activity in the brain and prevents seizures.

MeSH Pharmacological Classification

Anticonvulsants

ATC Code

N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AD - Succinimide derivatives
N03AD01 - Ethosuximide

Mechanism of Action

Binds to T-type voltage sensitive calcium channels. Voltage-sensitive calcium channels (VSCC) mediate the entry of calcium ions into excitable cells and are also involved in a variety of calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division and cell death. The isoform alpha-1G gives rise to T-type calcium currents. T-type calcium channels belong to the "low-voltage activated (LVA)" group and are strongly blocked by mibefradil. A particularity of this type of channels is an opening at quite negative potentials and a voltage-dependent inactivation. T-type channels serve pacemaking functions in both central neurons and cardiac nodal cells and support calcium signaling in secretory cells and vascular smooth muscle. They may also be involved in the modulation of firing patterns of neurons which is important for information processing as well as in cell growth processes.
Succinimide anticonvulsants are thought to increase the seizure threshold and suppress the paroxysmal three-cycle-per-second spike-and-wave pattern seen with absence (petit mal) seizures. The frequency of attacks is reduced by depression of nerve transmission in the motor cortex. These effects may be due to direct modification of membrane function in excitable cells and/or alteration of chemically mediated neurotransmission. The specific effect of ethosuximide against absence seizures appears to be due to its ability to block T-type calcium channels at concentrations that do not affect other ion channels. /Succinimide Anticonvulsants/
Ethosuximide reduces low threshold Ca(2+) currents (T currents) in thalamic neurons. The thalamus plays an important role in generation of 3 Hz spike-wave rhythms typical of absence seizures. Neurons in the thalamus exhibit a large amplitude T current spike that underlies bursts of action potentials and likely plays an important role in thalamic oscillatory activity such as 3 Hz spike-wave activity. At clinically relevant concentrations, ethosuximide inhibits the T current, as evident in voltage-clamp recordings in acutely isolated, ventrobasal thalamic neurons from rats and guinea pigs. Ethosuximide reduces this current without modifying the voltage dependence of steady-state inactivation or the time course of recovery from inactivation. By contrast, succinimide derivatives with convulsant properties do not inhibit this current. Ethosuximide does not inhibit sustained repetitive firing or enhance GABA responses at clinically relevant concentrations. Current data are consistent with the idea that inhibition of T currents is the mechanism by which ethosuximide inhibits absence seizures.
Ethosuximide is an alternative medicament that is used for coupling of petit mal, especially in childhood. Some clinical observations show that it has secondary effects on the gastro intestinal tract (GIT). The present research tries to define the characteristics of Ethosuximide--the inducted secondary effects on the GIT, and to explain some of the possible mechanisms that cause them. The changes that occur in the GIT of patients cured with Ethosuximide are registered roentgenologically. The main change is the atony of the stomach and intestines and the reduced peristaltic activity. The influence of Ethosuximide is examined on smooth muscular samples of human stomach, taken in vitro using stomach resection. The medicament authoritatively reduce the spontaneous bioelectrical activity of the smooth muscular tissue, influences mainly it's components that have Ca+ nature. Together with that is indicated relaxation of the smooth muscular samples. In that research is expressed the thesis that this Ethosuximide reduction of the Ca(+)-influx in the smooth muscular cells and the related relaxation probably are one of the main reasons of the secondary effects on the GIT.
Ethosuximide is one of the means of treatment of minor epilepsy but hardly any data on its mechanism of action are available in the literature. Anticonvulsant agents are known to bring about changes in the functions and in the interaction between some of the mediator systems within the central nervous system. An assessment of the status of neuromediator systems can be made on the basis of the response of isolated smooth muscle strips to the action of agonists and antagonists of various receptors. It was found by the pharmacological analysis of isolated strips from the rat stomach (antrum and corpus strips), the seminal duct and the cervical vein that ethosuximide induces a reduction in the physical contractile activity and the tone of smooth muscle preparations. Smooth muscle relaxation caused by ethosuximide is not blocked by different receptor inhibitors such as dihydroergotamine, propranolol, atropine, chlorpromazine, haloperidol and indomethacin. Ethosuximide causes a significant reduction in the physical contraction of smooth muscles produced by potassium chloride depolarization, with a stronger impact on the subsequent tonic contraction caused by calcium ions. A reduction in the potassium content of the solution has no effect on the nature of the action of ethosutimide. It is thus assumed that the probable mechanism of action of ethosuximide consists in lowering calcium transport since the inhibitors of calcium transport sodium nitroprusside and verapamil intensify the blocking effect of ethosuximide on smooth muscle contractile activity.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-T [HSA:8911 8912 8913] [KO:K04856 K04855 K04854]

Vapor Pressure

5.43X10-7 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

77-67-8

Absorption Distribution and Excretion

Bioavailability following oral administration is 93%.
Ethosuximide is absorbed from the GI tract. Following oral administration of a single dose, peak blood concentrations are reached within 4 hours; however, about 4-7 days of therapy at usual dosage are required to achieve steady-state plasma concentrations. The plasma concentration required for therapeutic effect is generally considered to range from 40-100 ug/mL; plasma concentrations less than 40 ug/mL are rarely effective. The relationship between plasma ethosuximide concentrations and toxic effects of the drug has not been clearly established; however, plasma concentrations as high as 150 ug/mL have not been associated with signs of toxicity.
Absorption of ethosuximide appears to be complete, and peak concentrations occur in plasma within about 3 hr after a single oral dose. Ethosuximide is not significantly bound to plasma proteins; during long-term therapy, the concentration in the CSF is similar to that in plasma. The apparent volume of distribution averages 0.7 L/kg.
In vitro data suggest that there is no substantial degree of protein binding for ethosuximide. In one study in children, peak CSF concentrations of 25-50 ug/mL were achieved within 1-2 hours following a single 250-mg dose of ethosuximide. These concentrations were maintained for 12-24 hours, and the drug was still detectable in the CSF 65 hours after the drug was given.
Ethosuximide is excreted slowly in urine. Approximately 20% of a dose is excreted unchanged and up to 50% may be excreted in urine as the hydroxylated metabolite and/or its glucuronide. Small amounts of unchanged drug are also excreted in bile and feces.
For more Absorption, Distribution and Excretion (Complete) data for ETHOSUXIMIDE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic, via CYP3A4 and CYP2E1.
... Metabolized by hepatic microsomal enzymes.
In rats, ethosuximide ... is metabolized into monohydroxyethosuximides, 2-ethyl-3-hydroxy-2-methyl-succinimide ... stereoisomeric 2-(1-hydroxyethyl)-2-methylsuccinimides & ... 2-(2-hydrox yethyl)-2-methylsuccinimide ... which are excreted, in urine, in free form and as ether glucuronides.
Different plasma profiles were obtained following admin of ethosuximide...to rat & man... Unchanged drug & only trace amt of metabolites were detected in rat plasma. In human plasma, diastereoisomers of 2-(1-hydroxyethyl)-2-methylsuccinimide...were major components.
Ethosuximide is a chiral drug substance primarily indicated for the treatment of absence seizures. This drug is used clinically as the racemate. The human urinary metabolites of ethosuximide (I) have been studied using chiral gas chromatography (GC) and gas chromatography/mass spectrometry (GC/MS). The metabolites identified were the previously reported unchanged ethosuximide (I) enantiomers, all four stereoisomers of 2-(1-hydroxyethyl)-2-methylsuccinimide (II), and the four stereoisomers of 2-ethyl-3-hydroxy-2-methylsuccinimide (III). Through chemical derivatization methodology and GC/MS two enantiomers of a previously unreported metabolite of ethosuximide, 2-ethyl-2-hydroxymethylsuccinimide (VI), have been identified.
Hepatic, via CYP3A4 and CYP2E1. Half Life: 53 hours

Wikipedia

Ethosuximide
Triptycene

FDA Medication Guides

Zarontin
Ethosuximide
CAPSULE;ORAL
PARKE DAVIS
10/28/2021

Drug Warnings

Hemodialysis patients concurrently receiving ethosuximide may require a supplemental dose or an altered dosing schedule, based on the conclusion that ethosuximide is dialyzable.
The most common dose-related side effects are gastrointestinal complaints (nausea, vomiting, and anorexia) and CNS effects (drowsiness, lethargy, euphoria, dizziness, headache, and hiccough). Some tolerance to these effects develops. Parkinsonlike symptoms and photophobia also have been reported. Restlessness, agitation, anxiety, aggressiveness, inability to concentrate, and other behavioral effects have occurred primarily in patients with a prior history of psychiatric disturbance.
Urticaria and other skin reactions, including Stevens-Johnson syndrome, as well as systemic lupus erythematosus, eosinophilia, leukopenia, thrombocytopenia, pancytopenia, and aplastic anemia also have been attributed to the drug. The leukopenia may be transient, despite continuation of the drug, but several deaths have resulted from bone-marrow depression. Renal or hepatic toxicity has not been reported.
The most common adverse effects of ethosuximide are GI symptoms including anorexia and weight loss, vague gastric upset, cramps, abdominal pain, diarrhea, nausea, vomiting, and epigastric distress.
For more Drug Warnings (Complete) data for ETHOSUXIMIDE (13 total), please visit the HSDB record page.

Biological Half Life

53 hours
A total of 10 epileptic mothers treated with ethosuximide (ES) as well as their 13 newborns were included in this study. At birth fetal/maternal serum concentration ratios were 0.97 +/- 0.02 (n = 7) and ES half-lives in three neonates were 32, 37 and 38 hr. ...
The plasma half-life of ethosuximide is about 60 hours in adults and about 30 hours in children.
A total of 10 epileptic mothers treated with ethosuximide (ES) as well as their 13 newborns were included in this study. At birth fetal/maternal serum concentration ratios were 0.97 +/- 0.02 (n = 7) and ES half-lives in three neonates were 32, 37 and 38 hr.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

The condensation of butanone with cyano ethyl acetate and subsequent reaction with NaCN and H2SO4 gives 2-ethyl-2-methyl-succinic acid, which is ring-closed via the diammonium salt to yield ethosuximide.
Methyl ethyl ketone + ethyl cyanoacetate + hydrogen cyanide + ammonia (Cope reaction/addition/nitrile hydrolysis/decarboxylation/ester hydrolysis/amide formation)

General Manufacturing Information

US PATENT 2,993,835.

Analytic Laboratory Methods

Analyte: ethosuximide; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: ethosuximide; matrix: chemical purity; procedure: liquid chromatography with detection at 220 nm and comparison to standards
Analyte: ethosuximide; matrix: pharmaceutical preparation (capsule; oral solution); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: ethosuximide; matrix: pharmaceutical preparation (capsule; oral solution); procedure: liquid chromatography with detection at 225 nm and comparison to standards (chemical purity)
For more Analytic Laboratory Methods (Complete) data for ETHOSUXIMIDE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Quantitative determination in serum by extraction & gas chromatography. Greeley RH; Clin Chem 20: 192 (1974).
HPLC-determination of ethosuximide in serum.
Blood samples were analyzed.
Comparison of enzyme immunoassay & gas chromatography for determination of ethosuximide in human serum.
For more Clinical Laboratory Methods (Complete) data for ETHOSUXIMIDE (7 total), please visit the HSDB record page.

Storage Conditions

Ethosuximide capsules should be stored in tight containers at a temperature less than 30 °C, preferably between 15-30 °C. Ethosuximide oral solution should be stored in tight, light-resistant containers at a temperature less than 30 °C, preferably between 15-30 °C; freezing should be avoided.

Interactions

... It is thus assumed that the probable mechanism of action of ethosuximide consists in lowering calcium transport since the inhibitors of calcium transport sodium nitroprusside and verapamil intensify the blocking effect of ethosuximide on smooth muscle contractile activity.
Concurrent use /with alcohol; central nervous system depression-producing medications; tricyclic antidepressants; loxapine; maprotiline; molindone; monoamine oxidase inhibitors; phenothiazines; pimozide; thioxanthenes/ may lower the convulsive threshold, enhance CNS depression, and decrease the effects of the anticonvulsant medication. /Succinimide anticonvulsants/
Requirements for folic acid may be increased in patients receiving anticonvulsant therapy. /Succinimide anticonvulsants/
Induction of hepatic microsomal enzyme activity resulting in increased metabolism and decreased serum concentrations and elimination half-lives of succinimide anticonvulsants and/or these medications /carbamazepine, phenobarbital, phenytoin, primidone/ may occur during concurrent therapy; monitoring of serum concentrations as a guide to dosage is recommended, especially when any anticonvulsant is added to or withdrawn from an existing regimen. /Succinimide anticonvulsants/
For more Interactions (Complete) data for ETHOSUXIMIDE (8 total), please visit the HSDB record page.

Stability Shelf Life

Commercially available capsules have an expiration date of 5 years and the oral solution has an expiration date of 4 years following the date of manufacture.
Stable in light, air, and heat at 37 °C

Dates

Last modified: 08-15-2023

Ethosuximide, sodium valproate or lamotrigine for absence seizures in children and adolescents

Francesco Brigo, Stanley C Igwe, Simona Lattanzi
PMID: 33475151   DOI: 10.1002/14651858.CD003032.pub5

Abstract

This is an updated version of the Cochrane Review previously published in 2019. Absence seizures (AS) are brief epileptic seizures which present in childhood and adolescence. Depending on clinical features and electroencephalogram (EEG) findings they are divided into typical, atypical absences, and absences with special features. Typical absences are characterised by sudden loss of awareness and an EEG typically shows generalised spike wave discharges at three cycles per second. Ethosuximide, valproate and lamotrigine are currently used to treat absence seizures. This review aims to determine the best choice of antiepileptic drug for children and adolescents with AS.
To review the evidence for the effects of ethosuximide, valproate and lamotrigine as treatments for children and adolescents with absence seizures (AS), when compared with placebo or each other.
For the latest update we searched the Cochrane Register of Studies (CRS Web, 22 September 2020) and MEDLINE (Ovid, 1946 to September 21, 2020). CRS Web includes randomised or quasi-randomised, controlled trials from PubMed, Embase, ClinicalTrials.gov, the World Health Organization International Clinical Trials Registry Platform (ICTRP), the Cochrane Central Register of Controlled Trials (CENTRAL), and the Specialized Registers of Cochrane Review Groups including Epilepsy. No language restrictions were imposed. In addition, we contacted Sanofi Winthrop, Glaxo Wellcome (now GlaxoSmithKline) and Parke Davis (now Pfizer), manufacturers of sodium valproate, lamotrigine and ethosuximide respectively.
Randomised parallel group monotherapy or add-on trials which include a comparison of any of the following in children or adolescents with AS: ethosuximide, sodium valproate, lamotrigine, or placebo.
Outcome measures were: 1. proportion of individuals seizure free at one, three, six, 12 and 18 months post randomisation; 2. individuals with a 50% or greater reduction in seizure frequency; 3. normalisation of EEG and/or negative hyperventilation test; and 4. adverse effects. Data were independently extracted by two review authors. Results are presented as risk ratios (RR) with 95% confidence intervals (95% CIs). We used GRADE quality assessment criteria to evaluate the certainty of evidence for the outcomes derived from all included studies.
On the basis of our selection criteria, we included no new studies in the present review. Eight small trials (total number of participants: 691) were included from the earlier review. Six of them were of poor methodological quality (unclear or high risk of bias) and seven recruited less than 50 participants. There are no placebo-controlled trials for ethosuximide or valproate, and hence, no evidence from randomised controlled trials (RCTs) to support a specific effect on AS for either of these two drugs. Due to the differing methodologies used in the trials comparing ethosuximide, lamotrigine and valproate, we thought it inappropriate to undertake a meta-analysis. One large randomised, parallel double-blind controlled trial comparing ethosuximide, lamotrigine and sodium valproate in 453 children with newly diagnosed childhood absence epilepsy found that at 12 months, seizure freedom was higher in patients taking ethosuximide (70/154, 45%) than in patients taking lamotrigine (31/146, 21%; P < 0.001), with no difference between valproate (64/146, 44%) and ethosuximide (70/154, 45%; P > 0.05). In this study, the frequency of treatment failures due to intolerable adverse events was significantly different among the treatment groups, with the largest proportion of adverse events in the valproic acid group (48/146, 33%) compared to the ethosuximide (38/154, 25%) and the lamotrigine (29/146, 20%) groups (P < 0.037). Overall, this large study demonstrates the superior effectiveness of ethosuximide and valproic acid compared to lamotrigine as initial monotherapy aimed to control seizures without intolerable adverse effects in children with childhood absence epilepsy. This study provided high certainty of the evidence for outcomes for which data were available. However, the certainty of the evidence provided by the other included studies was low, primarily due to risk of bias and imprecise results because of the small sample sizes. Hence, conclusions regarding the efficacy of ethosuximide, valproic acid and lamotrigine derive mostly from this single study.
Since the last version of this review was published, we have found no new studies. Hence, the conclusions remain the same as the previous update. With regards to both efficacy and tolerability, ethosuximide represents the optimal initial empirical monotherapy for children and adolescents with AS. However, if absence and generalised tonic-clonic seizures coexist, valproate should be preferred, as ethosuximide is probably inefficacious on tonic-clonic seizures.


Ethosuximide induced macroglossia and oropharyngeal edema

Hanqing Shang, Mica Glaun, Julina Ongkasuwan
PMID: 33218689   DOI: 10.1016/j.ijporl.2020.110498

Abstract

Acute macroglossia and laryngeal edema are rare adverse side effects that can cause life-threatening airway obstruction. We report a case of acute macroglossia that began after initiation of ethosuximide in a 15-year-old female with severe medically refractory epilepsy. Macroglossia worsened over the next two weeks of ethosuximide administration, preventing extubation. Macroglossia and laryngeal edema improved upon ethosuximide wean, and completely resolved after discontinuation. The patient was extubated successfully, with precautionary nasal trumpet placement and dexamethasone administration prior to extubation. In medically complex patients on multiple pharmacologic agents, anti-epileptic drugs should be suspected as a possible cause of acute macroglossia.


Anticonvulsant activity of Valeriana edulis roots and valepotriates on the pentylenetetrazole-induced seizures in rats

María Eva González-Trujano, Gerardo Contreras-Murillo, Claudia Andrea López-Najera, Fernando Josué Hidalgo-Flores, Andrés Navarrete-Castro, Concepción Gamboa Sánchez, Víctor Manuel Magdaleno-Madrigal
PMID: 32841694   DOI: 10.1016/j.jep.2020.113299

Abstract

For many centuries, Mexican Valerian (Valeriana edulis ssp. procera) has been an important plant in folk medicine. It has been considered useful to control epilepsy; however, electroencephalographic evidence of its anticonvulsant activity is missing in literature.
In the present study, in situ electroencephalographic (EEG) analysis was performed along with administration of a crude ethanol extract of V. edulis and its valepotriate fraction on the pentylenetetrazole (PTZ)-induced convulsive behavior in rats.
Experiments were performed using male Wistar rats with nail-shaped electrodes implanted in the frontal and parietal cortices for EEG recording. All animals received a single dose of PTZ (35 mg/kg, i.p.) to test the anticonvulsant activity of V. edulis crude extract and valepotriate fraction (100 mg/kg, i.p.) 15 and/or 30 min after administration. EEG recordings were obtained from the cortices and were evaluated to assess ictal behavior over 60-75 min. Chromatographic analysis of the valepotriate fraction and in silico predictions of pharmacodynamic properties were also explored. The latency, frequency and duration of seizures evaluated using EEG recordings from the frontal and parietal cortices of rats showed significant changes demonstrating the inhibition of paroxystic activity.
The spectral analysis confirmed the reduction of excitatory activity induced by V. edulis extract, which was improved in the presence of the valepotriate fraction as compared to that induced by ethosuximide (a reference anticonvulsant drug). The presence of valepotriates such as: isodihydrovaltrate (18.99%), homovaltrate (13.51%), 10-acetoxy-valtrathydrin (4%) and valtrate (1.34%) was identified by chromatographic analysis. Whereas, not only GABA
receptor participation but also the cannabinoid CB2 receptor was found to be likely involved in the anticonvulsant mechanism of action after in silico prediction.
Our data support the anticonvulsant properties attributed to this plant in folk medicine, due to the presence of valepotriates.


Effects of antiseizure monotherapy on visuospatial memory in pediatric age

Francesca Felicia Operto, Grazia Maria Giovanna Pastorino, Carlo Di Bonaventura, Chiara Scuoppo, Chiara Padovano, Valentina Vivenzio, Serena Donadio, Giangennaro Coppola
PMID: 33895643   DOI: 10.1016/j.ejpn.2021.04.004

Abstract

Visuospatial abilities are fundamental for good school achievements and good daily functioning. Previous studies showed an impairment of visuospatial skills in pediatric patients with epilepsy; pharmacological treatment, although indispensable for the seizure control, could further affect cognitive functions. The aim of our study was to evaluate the visuospatial skills in children and adolescents with different forms of epilepsy well-controlled by antiseizure monotherapy, both at baseline and after one year follow-up, through a standardized neuropsychological assessment.
We recruited 207 children and adolescents (mean age = 10.35 ± 2.39 years) with epilepsy, well controlled by monotherapy with levetiracetam, valproic acid, ethosuximide, oxcarbazepine or carbamazepine and 45 age/sex-matched controls. All the participants performed the Rey-Osterrieth Complex Figure, a standardized test for visuospatial perception and visuospatial memory assessment, at baseline and after 12 month of drug therapy. Age, sex, executive functions, non-verbal intelligence, age at onset of epilepsy, epilepsy duration, epilepsy type, lobe and side of seizure onset were considered in our analysis. EEG, seizure frequency, and drug dose were also recorded.
At baseline, the epilepsy group performed significantly worse than controls in the Immediate Recall test but not the Direct Copy test, without differences between epilepsy subgroups. Immediate Recall scores were related to age of seizure onset and epilepsy duration and executive functions. The re-assessment after 1 year showed that the Immediate Recall mean scores were not significantly changed in the levetiracetam and oxcarbazepine group, while they significantly worsened in the valproic acid, ethosuximide and carbamazepine groups. The Immediate Recall scores were correlated to age, age at onset of epilepsy, epilepsy duration, and executive functions.
Children with epilepsy may exhibit visuospatial memory impairment compared to their peer, that may be correlated to some features of the epilepsy itself and to the impairment of executive functions. Different antiseizure medications can affect visuospatial memory differently, so it is important monitoring this aspect in pediatric patients.


50 Years Ago in TheJournal ofPediatrics: Occurrence of Systemic Lupus Erythematosus in Association with Ethosuccimide Therapy

Philip J Hashkes
PMID: 32204806   DOI: 10.1016/j.jpeds.2019.09.066

Abstract




Long-term vigabatrin treatment modifies pentylenetetrazole-induced seizures in mice: focused on GABA brain concentration

Mariusz J Świąder, Katarzyna Świąder, Izabela Zakrocka, Maciej Krzyżanowski, Andrzej Wróbel, Jarogniew J Łuszczki, Stanisław J Czuczwar
PMID: 32048251   DOI: 10.1007/s43440-019-00037-6

Abstract

The goal of our study was to examine the long-term effect of vigabatrin (VGB), a γ-aminobutyric acid aminotransferase (GABA-AT) inhibitor on clonazepam (CLO), ethosuximide (ETX) and valproate (VPA) anticonvulsive activity against pentylenetetrazole (PTZ)-induced seizures in mice.
VGB was administered for 3 and 7 days. Convulsions were evoked by PTZ at its CD97 (99 mg/kg). The influence of CLO, ETX and VPA alone or in combination with VGB on motor performance and long-term memory was analyzed. γ-aminobutyric acid (GABA) concentration in mice brain and plasma as well as glutamate decarboxylase (GAD) activity was measured.
After 3 days of treatment, VGB in doses up to 500 mg/kg increased PTZ-induced seizure threshold, whereas after 7 days VGB (at the dose of 125 mg/kg) inhibited clonic seizures in experimental mice. 7 days of VGB administration did not change the protective effect of CLO, ETX and VPA against PTZ-induced seizures. 7 days of VGB treatment at a subthreshold dose of 75 mg/kg decreased TD50 of ETX and CLO in the chimney test, but did not affect TD50 value for VPA. 7 days of VGB administration in combination with AEDs did not affect long-term memory in mice. VGB after 3 days or 7 days of administration increased brain GABA concentration. GAD activity was decreased after 3 and 7 days of VGB administration.
The presented results confirm anticonvulsive activity of VGB through GABA metabolism alteration and suggest care when combining VGB with ETX or CLO in the therapy.


Pain attenuating actions of vincristinet-preconditioning in chemotherapeutic agent-induced neuropathic pain: key involvement of T-type calcium channels

Jasmine Sharma, Leonid N Maslov, Nirmal Singh, Amteshwar Singh Jaggi
PMID: 31797451   DOI: 10.1111/fcp.12519

Abstract

Preconditioning is a well-documented strategy that induces hepatic protection, renal protection, cardioprotection, and neuroprotection but its mechanism still remains to be elucidated. Hence, the present study investigated the protective mechanism underlying pain attenuating effects of vincristine-preconditioning in chemotherapeutic agent-induced neuropathic pain. Neuropathic pain was induced by administration of vincristine (50 µg/kg, i.p.) for 10 days in rats. Vincristine-preconditioning was induced by administration of vincristine (2, 5, and 10 µg/kg, i.p) for 5 days before administration of pain-inducing dose of vincristine (50 µg/kg, i.p.). Vincristine-preconditioning (10 µg/kg, i.p) for 5 days significantly reduced vincristine (50 µg/kg, i.p.) induced pain-related behaviors including paw cold allodynia, mechanical hyperalgesia, and heat hyperalgesia. However, vincristine (2 and 5 µg/kg, i.p) did not significantly ameliorate the vincristine (50 µg/kg, i.p.) induced neuropathic pain in rats. Furthermore, to explore the involvement of calcium channels in pain attenuating mechanism of vincristine-preconditioning, T-type calcium channel blocker, ethosuximide (100 and 200 mg/kg, i.p.) and L-type calcium channel blocker, amlodipine (5 and 10 mg/kg, i.p.) were used. Pretreatment with T-type calcium channel blocker, ethosuximide significantly abolished vincristine-preconditioning-induced protective effect. However, pretreatment with L-type calcium channel blocker, amlodipine did not alter vincristine-preconditioning-induced pain-related behaviors. This indicates that vincristine-preconditioning has protective effect on pain-related parameters due to opening of calcium channels, particularly T-type calcium channels that lead to entry of small magnitude of intracellular calcium through these channels and prevent the deleterious effects of high-dose vincristine.


First evidence of altered microbiota and intestinal damage and their link to absence epilepsy in a genetic animal model, the WAG/Rij rat

Rita Citraro, Francesca Lembo, Carmen De Caro, Martina Tallarico, Lorena Coretti, Luigi Francesco Iannone, Antonio Leo, Domenico Palumbo, Mariella Cuomo, Elisabetta Buommino, Valentina Nesci, Nadia Marascio, Michelangelo Iannone, Angela Quirino, Roberto Russo, Antonio Calignano, Andrew Constanti, Emilio Russo, Giovambattista De Sarro
PMID: 33428780   DOI: 10.1111/epi.16813

Abstract

A large number of studies have highlighted the important role of the gut microbiota in the pathophysiology of neurological disorders, suggesting that its manipulation might serve as a treatment strategy. We hypothesized that the gut microbiota participates in absence seizure development and maintenance in the WAG/Rij rat model and tested this hypothesis by evaluating potential gut microbiota and intestinal alterations in the model, as well as measuring the impact of microbiota manipulation using fecal microbiota transplantation (FMT).
Initially, gut microbiota composition and intestinal histology of WAG/Rij rats (a well-recognized genetic model of absence epilepsy) were studied at 1, 4, and 8 months of age in comparison to nonepileptic Wistar rats. Subsequently, in a second set of experiments, at 6 months of age, untreated Wistar or WAG/Rij rats treated with ethosuximide (ETH) were used as gut microbiota donors for FMT in WAG/Rij rats, and electroencephalographic (EEG) recordings were obtained over 4 weeks. At the end of FMT, stool and gut samples were collected, absence seizures were measured on EEG recordings, and microbiota analysis and histopathological examinations were performed.
Gut microbiota analysis showed differences in beta diversity and specific phylotypes at all ages considered and significant variances in the Bacteroidetes/Firmicutes ratio between Wistar and WAG/Rij rats. FMT, from both Wistar and ETH-treated WAG/Rij donors to WAG/Rij rats, significantly decreased the number and duration of seizures. Histological results indicated that WAG/Rij rats were characterized by intestinal villi disruption and inflammatory infiltrates already at 1 month of age, before seizure occurrence; FMT partially restored intestinal morphology while also significantly modifying gut microbiota and concomitantly reducing absence seizures.
Our results demonstrate for the first time that the gut microbiota is modified and contributes to seizure occurrence in a genetic animal model of absence epilepsy and that its manipulation may be a suitable therapeutic target for absence seizure management.


Response of spike-wave discharges in aged APP/PS1 Alzheimer model mice to antiepileptic, metabolic and cholinergic drugs

Nanxiang Jin, Sofya Ziyatdinova, Irina Gureviciene, Heikki Tanila
PMID: 32678276   DOI: 10.1038/s41598-020-68845-y

Abstract

Epileptic nonconvulsive spike-wave discharges (SWDs) are commonly seen in amyloid plaque bearing transgenic mice but only rarely in their wild-type littermates. To shed light on their possible treatment options, we assessed the effect of drugs with variable and known mechanisms of action on the occurrence of SWDs in aged APPswe/PS1dE9 mice. The treatments included prototypic antiepileptic drugs (ethosuximide and levetiracetam), donepezil as the typical Alzheimer drug and atropine as an antagonistic effect, GABA
antagonist CGP-35348, and alternate energy substrates beta-hydroxybutyrate (BHB), pyruvate and lactate on the occurrence of SWDs in aged APPswe/PS1dE9 mice. All agents were administered by single intraperitoneal injections at doses earlier documented to be effective and response was assessed by recording 3 h of video-EEG. Atropine at 25 mg/kg significantly decreased SWD occurrence in all behavioral states, and also resulted in altered frequency composition of SWDs and general EEG slowing during sleep. Ethosuximide at 200 mg/kg and levetiracetam at 75 mg/kg effectively suppressed SWDs only during a period of mixed behavioral states, but levetiracetam also increased SWDs in sleep. BHB at 1 g/kg decreased SWDs in sleep, while both pyruvate and lactate at the same dose tended to increase SWD number and total duration. Unexpectantly, donepezil at 0.3 mg/kg CGP-35348 at 100 mg/kg had no effect on SWDs. These findings call for re-evaluation of some prevailing theories on neural circuit alternations that underlie SWD generation and show the utility of APP/PS1 mice for testing potential new treatments for nonconvulsive epileptic activity related to Alzheimer pathology.


Neuroligin 2 regulates absence seizures and behavioral arrests through GABAergic transmission within the thalamocortical circuitry

Feng Cao, Jackie J Liu, Susan Zhou, Miguel A Cortez, O Carter Snead, Jing Han, Zhengping Jia
PMID: 32719346   DOI: 10.1038/s41467-020-17560-3

Abstract

Epilepsy and autism spectrum disorders (ASD) are two distinct brain disorders but have a high rate of co-occurrence, suggesting shared pathogenic mechanisms. Neuroligins are cell adhesion molecules important in synaptic function and ASD, but their role in epilepsy remains unknown. In this study, we show that Neuroligin 2 (NLG2) knockout mice exhibit abnormal spike and wave discharges (SWDs) and behavioral arrests characteristic of absence seizures. The anti-absence seizure drug ethosuximide blocks SWDs and rescues behavioral arrests and social memory impairment in the knockout mice. Restoring GABAergic transmission either by optogenetic activation of the thalamic reticular nucleus (nRT) presynaptic terminals or postsynaptic NLG2 expression in the thalamic neurons reduces the SWDs and behavioral arrests in the knockout mice. These results indicate that NLG2-mediated GABAergic transmission at the nRT-thalamic circuit represents a common mechanism underlying both epileptic seizures and ASD.


Explore Compound Types